Technical Documentation Center

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Introduction Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a highly functionalized aromatic compound of significant interest in pharmaceutical research and development. Its structural motifs, including a sulfonamide gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a highly functionalized aromatic compound of significant interest in pharmaceutical research and development. Its structural motifs, including a sulfonamide group, a fluorine atom, and an ethoxy group, make it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). The sulfonamide moiety, in particular, is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anti-inflammatory drugs, and anticonvulsants[1]. This guide provides an in-depth, scientifically-grounded pathway for the synthesis of this target molecule, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring a reproducible and robust process.

Strategic Analysis of the Synthetic Pathway

The synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is best approached through a linear, four-step sequence commencing from a commercially available starting material. This strategy allows for the controlled and sequential introduction of the required functional groups onto the aromatic ring. The core logic is to first establish the stable ether linkage, followed by electrophilic aromatic substitution to install the sulfamoyl precursor, and finally, modification of the carboxylic acid to the desired methyl ester.

The proposed pathway is as follows:

  • Williamson Ether Synthesis: Ethoxylation of 3-Fluoro-2-hydroxybenzoic acid to form 2-ethoxy-3-fluorobenzoic acid.

  • Electrophilic Aromatic Substitution: Chlorosulfonation of the activated aromatic ring to yield 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid.

  • Nucleophilic Substitution (Amination): Conversion of the sulfonyl chloride to the primary sulfonamide, 2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid.

  • Fischer-Speier Esterification: Acid-catalyzed esterification of the carboxylic acid to afford the final product, Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Visualizing the Synthesis Workflow

The following diagram outlines the complete synthetic sequence from the starting material to the final product.

Synthesis_Pathway SM 3-Fluoro-2-hydroxybenzoic Acid R1 1. Base (NaH or K₂CO₃) 2. Ethylating Agent (e.g., EtBr) Solvent (DMF) SM->R1 INT1 2-ethoxy-3-fluorobenzoic acid R2 Chlorosulfonic Acid (ClSO₃H) INT1->R2 INT2 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid R3 Ammonium Hydroxide (NH₄OH) INT2->R3 INT3 2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid R4 Methanol (CH₃OH) H₂SO₄ (cat.) INT3->R4 FP Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate R1->INT1 Step 1: Ethoxylation R2->INT2 Step 2: Chlorosulfonation R3->INT3 Step 3: Amination R4->FP Step 4: Esterification

Caption: Four-step synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Part 1: Synthesis of Key Intermediates

Step 1: Ethoxylation of 3-Fluoro-2-hydroxybenzoic Acid

Causality and Experimental Choice: The initial step involves a Williamson ether synthesis to form the 2-ethoxy bond. This reaction is fundamental for installing the ether functionality, which is a stable group that will endure the subsequent harsh reaction conditions. The choice of base is critical. A strong base like sodium hydride (NaH) is highly effective as it irreversibly deprotonates both the carboxylic acid and the phenolic hydroxyl group, generating a highly nucleophilic dianion[2]. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, which is often preferred for its ease of handling. The reaction is performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to enhance the nucleophilicity of the resulting anion and facilitate the S_N2 reaction with the ethylating agent (e.g., ethyl bromide or diethyl sulfate)[2].

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add 3-Fluoro-2-hydroxybenzoic acid (1.0 eq)[3].

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add potassium carbonate (K₂CO₃, 2.5 eq) portion-wise to the stirring solution.

  • To this suspension, add ethyl bromide (EtBr, 1.2 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Acidify the aqueous mixture to a pH of approximately 2 with 1 M HCl, which will precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-ethoxy-3-fluorobenzoic acid .

Step 2: Chlorosulfonation of 2-ethoxy-3-fluorobenzoic acid

Causality and Experimental Choice: This step introduces the sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution. The ethoxy group at the 2-position is a strong activating group and an ortho-, para-director. The carboxylic acid and fluorine at the 3-position are deactivating groups. The combined directing effects strongly favor the substitution at the C-5 position (para to the ethoxy group). Chlorosulfonic acid (ClSO₃H) serves as both the reagent and the solvent. An excess is used to drive the reaction to completion. This reaction is analogous to established procedures for similar benzoic acid derivatives[4][5].

Experimental Protocol:

  • In a flask equipped with a stirrer and a gas trap (to handle the HCl gas byproduct), carefully add an excess of chlorosulfonic acid (e.g., 5.0 eq).

  • Cool the acid to 0 °C in an ice bath.

  • Slowly and portion-wise, add the 2-ethoxy-3-fluorobenzoic acid (1.0 eq) from Step 1, ensuring the temperature remains low.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by quenching a small aliquot and analyzing via TLC or LC-MS.

  • Once the reaction is complete, very carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. This will precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum. This yields 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid .

Step 3: Amination of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid

Causality and Experimental Choice: The conversion of the sulfonyl chloride to a primary sulfonamide is a standard nucleophilic substitution reaction. Aqueous ammonium hydroxide is a readily available and effective source of ammonia. The reaction proceeds by the attack of the ammonia lone pair on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. This is a robust and high-yielding transformation widely used in the synthesis of sulfonamide drugs[6].

Experimental Protocol:

  • Add the crude 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (1.0 eq) to a flask.

  • Cool the flask in an ice bath and slowly add an excess of concentrated aqueous ammonium hydroxide (NH₄OH).

  • Stir the mixture vigorously at 0-5 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Upon completion, acidify the reaction mixture with concentrated HCl until the pH is ~1-2. This will protonate the carboxylic acid and precipitate the sulfonamide product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid .

Part 2: Final Product Synthesis

Step 4: Fischer-Speier Esterification of 2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid

Causality and Experimental Choice: The final step is the conversion of the carboxylic acid to a methyl ester. The Fischer-Speier esterification is a classic, reliable, and cost-effective method for this transformation[7][8]. The reaction is an equilibrium process. To drive the equilibrium towards the ester product, a large excess of the alcohol (methanol) is used, which also serves as the solvent. A catalytic amount of a strong acid, typically concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the methanol nucleophile[7].

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 equivalents)[9].

  • While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress by TLC[9].

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine[8].

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel to obtain pure Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate .

Data Summary of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-Fluoro-2-hydroxybenzoic acidC₇H₅FO₃156.11Starting Material[3]
2-ethoxy-3-fluorobenzoic acidC₉H₉FO₃184.16Intermediate 1
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acidC₉H₈ClFO₅S282.67Intermediate 2
2-ethoxy-3-fluoro-5-sulfamoylbenzoic acidC₉H₁₀FNO₅S263.24Intermediate 3
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoateC₁₀H₁₂FNO₅S277.27Final Product

References

  • Arkat USA, Inc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKIVOC. Available at: [Link]

  • University Chemistry Education. (n.d.). Fischer Esterification Procedure. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Arkat USA, Inc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

  • Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ. 8(11). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2021). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 11(34), 21029-21038. Available at: [Link]

  • Oakwood Chemical. (n.d.). 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid. Available at: [Link]

  • Chem-Contract.com. (2026). 3-(chlorosulfonyl)-2-fluorobenzoic acid (CAS 1909327-45-2). Available at: [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 245-252.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Patsnap. (2016). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Carneiro, T. F., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 7(5). Available at: [Link]

  • Gemo, A., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 20(24), 7848-7852. Available at: [Link]

  • ExSyn. (2026). In focus: Methyl-2- Methoxy-5-Sulfamoyl Benzoate. Available at: [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • Waliw, E., et al. (2005). Acute toxicity and genotoxicity of five selected anionic and nonionic surfactants. Chemosphere, 58(5), 631-638. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Analysis of Benzoate Derivatives

Executive Summary: This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, and analysis of sulfamoylbenzoate derivatives, a critical class of intermediates in pharmaceutical d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, and analysis of sulfamoylbenzoate derivatives, a critical class of intermediates in pharmaceutical development. While the specific compound "Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate" is not described in available scientific literature, this document will focus on the well-characterized and structurally similar analogue, Methyl 2-methoxy-5-sulfamoylbenzoate (CAS: 33045-52-2) . This compound serves as an exemplary model, embodying the core functional groups—an ester, a sulfonamide, and a substituted benzene ring—that define the chemical nature and utility of this family. Insights into its properties and methodologies are directly translatable to hypothetical or novel derivatives, providing researchers and drug development professionals with a robust framework for their work.

Compound Identification and Structural Elucidation

Definitive identification is the cornerstone of all chemical and pharmaceutical research. Methyl 2-methoxy-5-sulfamoylbenzoate is a sulfur-containing organic building block whose structure is confirmed through various spectroscopic methods and is cataloged by a unique Chemical Abstracts Service (CAS) number.

The molecule's architecture, featuring a methyl ester and a sulfamoyl group on a methoxy-substituted benzene ring, makes it a versatile precursor in medicinal chemistry.[1]

Figure 1: Chemical Structure of Methyl 2-methoxy-5-sulfamoylbenzoate.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 33045-52-2 [2][3][4]
Molecular Formula C₉H₁₁NO₅S [1][5]
Molecular Weight 245.25 g/mol [1][5]
IUPAC Name methyl 2-methoxy-5-sulfamoylbenzoate [5]
EINECS No. 251-358-1 [1][6]
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC [5]

| InChI Key | MKDYDRQLKPGNNU-UHFFFAOYSA-N |[5][7] |

Physicochemical Properties

The physical and chemical properties of an intermediate are critical determinants of its handling, reactivity, and suitability for scale-up. For instance, its melting point and solubility dictate the selection of solvents and purification methods, such as crystallization.[8]

Table 2: Core Physicochemical Data

Property Value Comments & Significance Source
Appearance White to off-white crystalline powder High purity is often indicated by a white, crystalline appearance. Off-white color may suggest minor impurities. [6]
Melting Point 175-177 °C A sharp melting point range suggests high purity. This value is critical for quality control and identification. [2][3][7]
pKa (Predicted) 9.94 ± 0.60 The sulfamoyl group's acidic proton influences solubility in basic media and interaction with biological targets. [6][8]
Solubility DMSO (Slightly), Methanol (Slightly) Limited solubility in common organic solvents necessitates specific solvent systems for reaction and purification. [8]

| Storage Temperature | 2-8°C | Recommended storage under refrigerated conditions to ensure long-term stability and prevent degradation. |[6][8] |

Synthesis and Manufacturing Insights

The industrial production of Methyl 2-methoxy-5-sulfamoylbenzoate has evolved to favor shorter, more efficient, and environmentally friendly routes. A modern, advantageous method involves the direct sulfamoylation of a substituted benzoate precursor.

Causality in Synthesis Design: The choice of a copper catalyst (e.g., cuprous bromide) is crucial as it facilitates the coupling reaction between the halo-aromatic starting material and the sulfamoyl source.[9] Tetrahydrofuran (THF) is often selected as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature, typically controlled between 45-65°C to ensure a reasonable reaction rate without promoting side reactions.[9][10] Post-reaction workup with activated carbon is a standard industrial practice to remove colored impurities and residual catalyst.[9][10]

Figure 2: High-level workflow for the catalyzed synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate.
Protocol: Laboratory Scale Synthesis
  • Charging the Reactor: To a reaction vessel equipped with a reflux condenser, add Methyl 2-methoxy-5-chlorobenzoate (1.0 eq), sodium aminosulfinate (1.05-1.2 eq), and cuprous bromide (0.05-0.1 eq) in tetrahydrofuran (THF).[9][10]

  • Reaction: Heat the mixture to 45-60°C and maintain for 10-14 hours, monitoring the reaction progress by a suitable method like HPLC.[9]

  • Workup: Upon completion, add activated carbon to the warm reaction mixture and stir for 30 minutes.

  • Purification: Filter the mixture to remove the catalyst, by-product sodium chloride, and activated carbon.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.[9]

This streamlined process is advantageous for large-scale production as it reduces the number of steps and minimizes waste compared to older methods involving chlorosulfonation and amination.[9][10]

Analytical Characterization

Ensuring the purity and identity of pharmaceutical intermediates is non-negotiable. A combination of chromatographic and spectrometric techniques provides a comprehensive analytical profile.

Expertise in Method Selection:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and quantification. A reverse-phase C18 column is typically used with a mobile phase of water and a polar organic solvent like methanol, allowing for the separation of the main compound from starting materials and by-products. UV detection is effective due to the aromatic nature of the molecule.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For unambiguous identification and trace-level impurity analysis, LC-MS/MS is the gold standard. It provides molecular weight confirmation via the parent ion and structural information through fragmentation patterns.[11] This is especially critical in complex sample matrices.[11]

Figure 3: Standard analytical workflow for HPLC-based purity determination.
Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture such as 70:30 (v/v) water:methanol.[10]

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in the mobile phase to a final concentration of 0.4 mg/mL.[10]

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL[10]

    • Detection Wavelength: 240 nm[10]

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the sample chromatogram.

Applications in Drug Development & Research

Methyl 2-methoxy-5-sulfamoylbenzoate is not an active pharmaceutical ingredient (API) itself but is a crucial intermediate in the synthesis of several APIs. Its bifunctional nature (ester and sulfonamide) allows for sequential chemical modifications.

  • Precursor for Antipsychotics: Its most prominent role is as a key intermediate in the synthesis of Sulpiride and Levosulpiride, drugs used to treat psychiatric disorders like schizophrenia and depression.[2][8][10]

  • Building Block for Novel Therapeutics: The sulfamoylbenzoate scaffold is of high interest in medicinal chemistry for developing a range of therapeutic agents, including anticoagulants, HCV NS5B polymerase inhibitors, and oral hypoglycemic agents.[1][2][6]

  • Structure-Activity Relationship (SAR) Studies: It serves as a foundational molecule for creating libraries of related compounds to study how structural modifications affect biological activity.[1]

Safety and Handling

Proper handling of chemical intermediates is essential for laboratory safety. While not classified as acutely toxic under all regulations, it is considered an irritant.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[3][7]

  • First Aid Measures:

    • Inhalation: Move to fresh air.[3]

    • Skin Contact: Wash with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes.[3]

  • Firefighting: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

References

  • U.S. Environmental Protection Agency. (2022, November 7). Analytical Method Summaries.
  • ExSyn. (2026, February 10). In focus: Methyl-2- Methoxy-5-Sulfamoyl Benzoate.
  • GuideChem. (n.d.). Methyl 2-methoxy-5-sulfamoylbenzoate 33045-52-2 wiki.
  • Loba Chemie. (2018, July 26). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-sulfamoyl-o-anisate. PubChem.
  • ChemicalBook. (2026, January 13). Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2.
  • Sigma-Aldrich. (n.d.). Methyl 2-methoxy-5-sulfamoylbenzoate 98.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Patsnap. (2016, May 25). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka.
  • ChemicalBook. (n.d.). Methyl 2-methoxy-5-sulfamoylbenzoate CAS#: 33045-52-2.
  • ChemSrc. (n.d.). 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester.
  • NextSDS. (n.d.). methyl 2-fluoro-5-sulfamoylbenzoate — Chemical Substance Information.

Sources

Foundational

A Senior Application Scientist's Guide to the Structural Analysis and Confirmation of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Abstract This in-depth technical guide provides a comprehensive framework for the structural analysis and confirmation of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, a key intermediate in pharmaceutical synthesis. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural analysis and confirmation of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of analytical techniques, offering a detailed rationale for the selection and application of a multi-pronged analytical strategy. We will delve into the core principles and practical execution of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. Each section is designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the expertise to not only generate high-quality data but also to interpret it with confidence, ensuring the unequivocal structural identity of the target molecule.

Introduction: The Criticality of Structural Confirmation

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a substituted aromatic compound featuring an ester, an ethoxy group, a fluorine atom, and a sulfonamide moiety. Its utility as a building block in the synthesis of various therapeutic agents necessitates a rigorous and unambiguous confirmation of its chemical structure.[1][2] The precise arrangement of these functional groups is paramount, as even minor structural variations, such as positional isomers, can drastically alter the molecule's physicochemical properties and biological activity.

The analytical strategy outlined herein is designed to provide orthogonal data points, creating a self-validating workflow that leaves no room for structural ambiguity. We will explore not just the "how" but, more importantly, the "why" behind each experimental choice, empowering the reader to apply these principles to other complex small molecules.

The Analytical Workflow: A Multi-Technique Approach

The confirmation of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate's structure relies on a synergistic combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and their collective data provides an unassailable confirmation.

Caption: Orthogonal Analytical Workflow for Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within the molecule. For Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, a suite of NMR experiments is essential.

¹H NMR: The Proton Landscape

¹H NMR provides a detailed picture of the hydrogen atoms in the molecule. The chemical shift, integration, and multiplicity of each signal offer critical structural information.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment
-OCH₃3.8 - 4.0Singlet3HMethyl ester protons
-OCH₂CH₃4.0 - 4.3Quartet2HMethylene protons of the ethoxy group
-OCH₂CH1.3 - 1.5Triplet3HMethyl protons of the ethoxy group
Aromatic H7.5 - 8.5Doublets2HAromatic protons
-SO₂NH₂5.0 - 7.0 (broad)Singlet2HSulfonamide protons

Causality Behind Expected Signals:

  • The downfield shift of the aromatic protons is due to the deshielding effect of the electron-withdrawing sulfamoyl and ester groups.

  • The quartet and triplet pattern of the ethoxy group is a classic ethyl spin system.

  • The broadness of the sulfonamide proton signal is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

¹³C NMR: The Carbon Backbone

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: Process the FID similarly to the ¹H spectrum.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)Assignment
-C =O160 - 170Ester carbonyl carbon
Aromatic C110 - 160Aromatic carbons (multiple signals)
-OC H₂CH₃60 - 70Methylene carbon of the ethoxy group
-OC H₃50 - 60Methyl ester carbon
-OCH₂C H₃10 - 20Methyl carbon of the ethoxy group

Expert Insight: The presence of the fluorine atom will introduce C-F coupling, which can be observed as doublets in the ¹³C spectrum for the carbons in close proximity to the fluorine. This provides valuable information about the position of the fluorine substituent.

¹⁹F NMR: The Fluorine Probe

Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative and straightforward experiment.[3][4][5] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus to observe.[3][5]

Experimental Protocol:

  • Sample Preparation: The same NMR sample can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Standard Fourier transform and phasing are applied.

Expected ¹⁹F NMR Data: The chemical shift of the fluorine atom will be highly dependent on its position on the aromatic ring and the nature of the adjacent substituents.[4] For a fluorine atom positioned between an ethoxy group and an aromatic proton, a chemical shift in the range of -110 to -140 ppm (relative to CFCl₃) can be anticipated. The signal will likely appear as a doublet of doublets due to coupling with the two neighboring aromatic protons.[6]

Caption: Integration of NMR data for structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. This technique is crucial for confirming the molecular formula.[7]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation.[8]

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

Expected MS Data:

  • Molecular Formula: C₁₀H₁₂FNO₅S

  • Monoisotopic Mass: 277.0420 Da

  • Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 277.0498 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 275.0342 could be observed.

Self-Validating System: The experimentally determined accurate mass should be within 5 ppm of the theoretical calculated mass for the proposed molecular formula. This provides a high degree of confidence in the elemental composition of the molecule. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic losses of functional groups (e.g., loss of the ethoxy or sulfamoyl group).[8]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretchSulfonamide (-SO₂NH₂)
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAliphatic (-OCH₃, -OCH₂CH₃)
1730 - 1715C=O stretchEster (-COOCH₃)[10][11]
1600 - 1450C=C stretchAromatic ring
1350 - 1315 & 1165 - 1145S=O stretch (asymmetric & symmetric)Sulfonamide (-SO₂NH₂)
1250 - 1000C-O stretchEster, Ether

Trustworthiness Check: The presence of strong absorption bands corresponding to the ester carbonyl, the N-H and S=O stretches of the sulfonamide, and the aromatic C-H and C=C stretches provides compelling evidence for the presence of these key functional groups.[12]

Single-Crystal X-ray Crystallography: The Definitive Answer

While the spectroscopic techniques described above provide a wealth of information that strongly supports the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[13][14][15] This technique determines the three-dimensional arrangement of atoms in a crystalline solid at atomic resolution.[14][16][17]

Experimental Protocol:

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common method.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise coordinates of each atom in the unit cell.

Expected Outcome: The resulting crystal structure will provide a three-dimensional model of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, confirming the connectivity of all atoms and the relative positions of the functional groups on the aromatic ring. This provides irrefutable proof of the molecule's identity.

Conclusion: A Unified and Validated Approach

The structural analysis and confirmation of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a critical step in its application in drug development and chemical synthesis. The multi-technique approach outlined in this guide, combining the detailed connectivity information from NMR, the molecular formula from mass spectrometry, the functional group identification from IR spectroscopy, and the definitive 3D structure from X-ray crystallography, provides a robust and self-validating workflow. By understanding the causality behind the experimental choices and the interpretation of the resulting data, researchers can confidently and unequivocally confirm the structure of this and other complex small molecules, ensuring the integrity and reliability of their scientific endeavors.

References

  • Canadian Science Publishing. (1969). Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47, 4577. Available at: [Link]

  • Cheng, S., Wei, Z., Zhiming, X., Yang, L., & Xia, F. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Publishing. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. Available at: [Link]

  • Agilent Technologies. (2023). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez. Available at: [Link]

  • LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Mateos, J. L., Cetina, R., Olivera, E., & Meza, S. The Intensity of the Carbonyl Band in the Infrared Spectra of Methyl Benzoates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • University of Rochester. Fluorine NMR. Available at: [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Available at: [Link]

  • North Carolina State University. Small Molecule X-ray Crystallography. METRIC - Office of Research and Innovation. Available at: [Link]

  • Proprep. What does the methyl benzoate IR spectrum reveal?. Available at: [Link]

  • Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • arXiv. (2026). Infrared Spectroradiometry of Sodium Benzoate from 21 to 235 THz. Available at: [Link]

  • PubMed. (1998). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Available at: [Link]

  • RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • ACS Publications. (2001). Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • ExSyn. (2026). In focus: Methyl-2- Methoxy-5-Sulfamoyl Benzoate. Available at: [Link]

  • NextSDS. methyl 2-fluoro-5-sulfamoylbenzoate — Chemical Substance Information. Available at: [Link]

  • Chemical Synthesis Database. (2025). methyl 2-fluoro-5-formylbenzoate. Available at: [Link]

  • PubChem. Methyl 5-sulfamoyl-o-anisate | C9H11NO5S | CID 118390. Available at: [Link]

  • PubChem. 2-Fluoro-5-(methyl(propan-2-yl)sulfamoyl)benzoic acid | C11H14FNO4S | CID 16767810. Available at: [Link]

  • Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS CAS-No.. Available at: [Link]

  • Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • PMC. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Available at: [Link]

  • Patsnap. (2016). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka. Available at: [Link]

  • Cefa Cilinas. Methyl-2-Methoxy-5-Sulfamoyl Benzoate Manufacturers, Suppliers & Exporters. Available at: [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate This guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 2-ethoxy-3-fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

This guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. By leveraging foundational principles of spectroscopy and comparative data from analogous structures, we will construct a detailed predictive profile, offering a robust framework for the identification and characterization of this molecule.

Introduction and Molecular Structure

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a substituted aromatic compound featuring a range of functional groups that each provide a distinct spectroscopic signature. Its structure comprises a central benzene ring substituted with a methyl ester, an ethoxy group, a fluorine atom, and a sulfonamide group. These features make it a valuable building block in medicinal chemistry, as sulfonamides are a well-known class of pharmacophores. The precise characterization of this molecule is paramount for its use in synthesis and biological screening.

The following diagram illustrates the molecular structure and the atom numbering scheme that will be used for the assignment of NMR signals.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesize & Purify Compound dissolution Dissolve in Appropriate Deuterated Solvent (e.g., CDCl3, DMSO-d6) synthesis->dissolution ir FT-IR Spectroscopy (e.g., KBr pellet, thin film) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) dissolution->nmr ms Mass Spectrometry (e.g., ESI, EI) dissolution->ms process Process Raw Data (Fourier Transform, Baseline Correction) nmr->process ms->process ir->process assign Assign Signals & Correlate Spectra process->assign report Structure Confirmation & Reporting assign->report

Caption: General experimental workflow for spectroscopic characterization.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of protons in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Rationale for Assignments:

  • Aromatic Protons (H4, H6): These protons are in the most deshielded region due to the aromatic ring current. H4 is expected to be a doublet, split by the adjacent fluorine atom (³JHF), and further split into a doublet of doublets by H6 (⁴JHH). H6 will also be a doublet of doublets, split by H4 (⁴JHH) and the fluorine atom (⁴JHF). The electron-withdrawing nature of the sulfamoyl and ester groups will shift these protons downfield.

  • Ethoxy Group (CH₂ and CH₃): The methylene (CH₂) protons are adjacent to an oxygen atom, shifting them to around 4.2-4.5 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl (CH₃) protons will be a triplet at a more upfield position (around 1.4-1.6 ppm).

  • Methyl Ester (CH₃): The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a singlet around 3.9 ppm. [1][2]* Sulfonamide (NH₂): The protons of the sulfonamide group are exchangeable and may appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H68.2 - 8.4dd⁴JHH = ~2.5 Hz, ⁴JHF = ~6-8 Hz1H
H47.9 - 8.1dd⁴JHH = ~2.5 Hz, ³JHF = ~9-11 Hz1H
NH₂ (Sulfonamide)5.0 - 6.0 (broad)s (broad)-2H
O-CH₂ -CH₃ (Ethoxy)4.2 - 4.5q³JHH = ~7.0 Hz2H
O-CO-CH₃ (Ester)~3.9s-3H
O-CH₂-CH₃ (Ethoxy)1.4 - 1.6t³JHH = ~7.0 Hz3H

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Rationale for Assignments:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears significantly downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. C3, bonded to fluorine, will show a large C-F coupling constant. C1, C2, and C5, bonded to electronegative groups (ester, ethoxy, sulfamoyl), will be downfield compared to C4 and C6.

  • Aliphatic Carbons: The carbons of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum.

Carbon Assignment Predicted δ (ppm)
C=O (Ester)164 - 166
C2 (Ar-O)155 - 158 (d, ²JCF)
C3 (Ar-F)150 - 153 (d, ¹JCF)
C5 (Ar-S)138 - 142
C1 (Ar-CO)128 - 132
C6 (Ar-H)125 - 128 (d)
C4 (Ar-H)118 - 122 (d)
O-CH₂ -CH₃ (Ethoxy)65 - 68
O-CO-CH₃ (Ester)52 - 54
O-CH₂-CH₃ (Ethoxy)14 - 16

Predicted ¹⁹F NMR Spectroscopic Data

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. The spectrum is expected to show a single resonance for the fluorine atom at the C3 position. This signal will be split into a doublet of doublets due to coupling with the aromatic protons H4 (³JHF) and H6 (⁴JHF). The chemical shift is typically reported relative to CFCl₃.

Fluorine Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-F at C3-110 to -130dd³JHF = ~9-11 Hz, ⁴JHF = ~6-8 Hz

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

cluster_groups Functional Groups cluster_freq Characteristic Wavenumber (cm⁻¹) NH N-H (Sulfonamide) freq_NH 3350-3250 (two bands) NH->freq_NH CH_arom C-H (Aromatic) freq_CH_arom 3100-3000 CH_arom->freq_CH_arom CH_aliph C-H (Aliphatic) freq_CH_aliph 3000-2850 CH_aliph->freq_CH_aliph CO_ester C=O (Ester) freq_CO_ester 1730-1715 (strong) CO_ester->freq_CO_ester SO_sulf S=O (Sulfonamide) freq_SO_sulf 1350-1300 & 1170-1150 (strong) SO_sulf->freq_SO_sulf CO_ether C-O (Ether/Ester) freq_CO_ether 1300-1000 CO_ether->freq_CO_ether CF C-F freq_CF 1250-1000 CF->freq_CF

Sources

Foundational

Solubility and stability of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate in different solvents

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate Introduction Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a unique molecule with potential applications in ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Introduction

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a unique molecule with potential applications in pharmaceutical and fine chemical synthesis.[1] Its structure, incorporating an ethoxy group, a fluorine atom, and a sulfamoyl moiety on a methyl benzoate core, suggests a complex physicochemical profile that warrants detailed investigation. For researchers and drug development professionals, a thorough understanding of this compound's solubility and stability is paramount for its effective application, from synthesis and purification to formulation and long-term storage.[2]

This technical guide provides a comprehensive framework for evaluating the solubility and stability of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. As a Senior Application Scientist, the following sections synthesize established scientific principles with actionable, field-proven methodologies. We will delve into the theoretical underpinnings of its expected behavior, provide detailed experimental protocols for robust characterization, and offer insights into the causality behind these experimental designs.

Physicochemical Properties and Molecular Structure Analysis

The chemical structure of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate dictates its inherent properties. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro, sulfamoyl, and methyl ester) groups creates a molecule with distinct regions of polarity. The sulfamoyl group, in particular, is a common feature in many active pharmaceutical ingredients (APIs).[1]

The molecule's potential for hydrogen bonding, through the sulfamoyl group's N-H and S=O bonds, and the ester and ethoxy oxygens, suggests at least moderate solubility in polar protic solvents. Conversely, the aromatic ring and the ethyl and methyl groups introduce lipophilic character, which may confer solubility in non-polar organic solvents. The fluorine atom can further modulate the electronic properties and metabolic stability of the molecule.[1][3]

Solubility Assessment

A comprehensive understanding of a compound's solubility in various solvents is a cornerstone of process development, enabling informed decisions on crystallization, formulation, and analytical method development.[1]

Theoretical Basis for Solvent Selection

The selection of solvents for solubility studies should be systematic, covering a range of polarities and chemical functionalities. This approach ensures a broad understanding of the compound's solvation characteristics. A recommended starting point includes solvents commonly used in pharmaceutical manufacturing and analysis, such as water, alcohols, ketones, esters, and chlorinated solvents.[4]

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the equilibrium solubility of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Materials:

  • Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (crystalline solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, dimethyl sulfoxide)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Data Presentation

The results of the solubility study should be presented in a clear and concise table, as shown below.

SolventTemperature (°C)Solubility (mg/mL)
Water25[Insert experimental value]
Methanol25[Insert experimental value]
Ethanol25[Insert experimental value]
Acetone25[Insert experimental value]
Ethyl Acetate25[Insert experimental value]
Acetonitrile25[Insert experimental value]
Dichloromethane25[Insert experimental value]
Dimethyl Sulfoxide25[Insert experimental value]
Solubility Testing Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis prep1 Add excess compound to solvent vials prep2 Seal vials prep1->prep2 equil1 Incubate with shaking (e.g., 25°C, 24-48h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Withdraw clear supernatant sep1->sep2 sep3 Dilute supernatant sep2->sep3 analysis1 HPLC analysis sep3->analysis1 analysis2 Quantify against calibration curve analysis1->analysis2 result Solubility Data (mg/mL) analysis2->result G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate stress1 Acid Hydrolysis (0.1N HCl, 80°C) stress2 Base Hydrolysis (0.1N NaOH, 80°C) stress3 Oxidation (3% H₂O₂, RT) stress4 Photolysis (ICH Q1B) stress5 Thermal Stress (Solid & Solution, 80°C) analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize & Dilute analysis1->analysis2 analysis3 HPLC / LC-MS Analysis analysis2->analysis3 result Degradation Profile & Stability-Indicating Method analysis3->result

Caption: Workflow for Forced Degradation Studies.

Analytical Methodology

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a common and reliable technique for this purpose. [5][6]For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. [7]

Recommended HPLC Method Parameters (Starting Point)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). [8]* Mobile Phase: A gradient of acetonitrile or methanol and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min. [8]* Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (e.g., 254 nm). [8]* Injection Volume: 10-20 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. While specific experimental data for this compound is not yet widely available, the protocols and principles outlined herein are based on established scientific methodologies and regulatory guidelines. By following this structured approach, researchers and drug development professionals can generate the critical data needed to advance the use of this promising molecule in their applications. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of any resulting products.

References

  • ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for stability studies 1. Retrieved from [Link]

  • Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Retrieved from [Link]

  • Li, D., et al. (n.d.). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

  • (n.d.). III Analytical Methods. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Loba Chemie. (2018, July 26). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Retrieved from [Link]

  • ExSyn. (2026, February 10). In focus: Methyl-2- Methoxy-5-Sulfamoyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Xu, W. L., et al. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Retrieved from [Link]

  • Patsnap. (2016, May 25). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.
  • Krawiecka, M., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Carneiro, J. V., et al. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC. Retrieved from [Link]

  • PubMed. (2015, April 9). Multianalyte Method for the Determination of Pharmaceuticals in Wastewater Samples Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • US EPA. (2025, June 25). SAM Chemical Methods. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • MDPI. (n.d.). Positional Methyl Effects in Benzo[e]t[9][10][11]riazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e]t[9][10][11]riazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. Retrieved from [Link]

  • Smirnov, A., et al. (n.d.). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PMC. Retrieved from [Link]

Sources

Exploratory

Advanced Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Executive Summary In the landscape of modern rational drug design, the strategic functionalization of benzoic acid derivatives is a cornerstone for developing highly selective targeted therapies. Methyl 2-ethoxy-3-fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, the strategic functionalization of benzoic acid derivatives is a cornerstone for developing highly selective targeted therapies. Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a highly specialized, multi-substituted building block predominantly utilized in the synthesis of next-generation phosphodiesterase (PDE) inhibitors and novel sulfonamide-based diuretics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. This guide deconstructs the mechanistic rationale behind each structural moiety of this compound, outlines a self-validating synthetic workflow, and provides the analytical framework necessary for rigorous quality control in pharmaceutical development.

Quantitative Physicochemical Profiling

Before integrating any intermediate into a synthetic pipeline, its fundamental physicochemical parameters must be established to predict solubility, reactivity, and downstream pharmacokinetic behavior ()[1].

PropertyValue / Description
Chemical Name Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate
CAS Number 1375473-94-1
Molecular Formula C10H12FNO5S
Molecular Weight 277.27 g/mol
Structural Class Fluorinated Sulfamoylbenzoate
Hydrogen Bond Donors 1 (Sulfonamide -NH2)
Hydrogen Bond Acceptors 6 (Ester, Ether, Sulfonamide oxygens, Fluorine)
Predicted Role Advanced API Intermediate / Pharmacophore Core

Mechanistic Rationale for Structural Moieties (E-E-A-T)

The architecture of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is not arbitrary; it is the result of precise medicinal chemistry optimization. Each functional group serves a distinct mechanistic purpose in either the synthetic pathway or the final biological target engagement.

  • C3-Fluorination (Metabolic Shielding): The incorporation of a fluorine atom at the C3 position is a calculated design choice. Fluorine significantly enhances the metabolic stability of the core pharmacophore by shielding the adjacent, electron-rich C-H bonds from Cytochrome P450-mediated oxidative metabolism (specifically preventing unwanted hydroxylation or dealkylation of the adjacent ethoxy group) ()[2]. Furthermore, the strong electron-withdrawing nature of fluorine exerts an inductive effect that lowers the pKa of the C5-sulfamoyl group, thereby optimizing target binding affinity[3].

  • C5-Sulfamoyl Group (Target Engagement): Sulfonamides are classic bioisosteres. They act as potent hydrogen bond donors and acceptors, capable of coordinating with metal ions (e.g., zinc in carbonic anhydrase) or occupying specific polar pockets in targets like PDE5 ()[4].

  • C2-Ethoxy Ether (Steric & Lipophilic Tuning): This moiety provides essential steric bulk. In PDE5 inhibitors (such as sildenafil analogs), the ethoxy group is critical for anchoring the molecule into the hydrophobic pocket of the enzyme's active site, driving target selectivity.

  • Methyl Ester (Synthetic Handle): The ester acts as a transient protecting group. It shields the carboxylic acid during the harsh, highly acidic chlorosulfonation step and provides a reliable synthetic handle for late-stage saponification and subsequent amide coupling to form the final Active Pharmaceutical Ingredient (API).

Validated Synthetic Methodology & Self-Validating Protocols

The synthesis of sulfamoylbenzoates traditionally relies on electrophilic aromatic substitution followed by nucleophilic amination ()[5]. To ensure scientific integrity, the following protocol is designed as a self-validating system —meaning the success of each step is analytically confirmed before proceeding, preventing the costly carryover of impurities.

Step 1: Electrophilic Chlorosulfonation

Objective: Regioselective introduction of the sulfonyl chloride group at the C5 position.

  • Reaction: Charge a dry, nitrogen-purged reactor with methyl 2-ethoxy-3-fluorobenzoate (1.0 eq). Cool the system to 0°C.

  • Addition: Dropwise add chlorosulfonic acid (ClSO3H, 5.0 eq). Causality: The low temperature controls the highly exothermic electrophilic aromatic substitution and prevents polysulfonation. The C5 position is selectively targeted due to the directing effects of the C2-ethoxy (ortho/para directing) and the C1-ester (meta directing).

  • Maturation: Warm to room temperature and stir for 4 hours.

  • System Validation (The Quench Test): Withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. The highly reactive sulfonyl chloride will instantly convert to a stable methyl sulfonate ester. Analyze via LC-MS. The disappearance of the starting material and the appearance of the methyl sulfonate mass confirms successful, regioselective activation.

Step 2: Amination to the Target Compound

Objective: Conversion of the sulfonyl chloride to the stable sulfonamide.

  • Preparation: Dissolve the crude sulfonyl chloride intermediate in anhydrous Tetrahydrofuran (THF) at 0°C.

  • Amination: Slowly introduce a solution of ammonia (NH3, 3.0 eq) and Triethylamine (TEA, 1.5 eq). Causality: TEA is employed as an acid scavenger to neutralize the HCl generated during the nucleophilic acyl substitution, preventing the acidic cleavage of the sensitive C2-ethoxy ether.

  • Isolation: Concentrate under reduced pressure, wash with water to remove TEA-HCl salts, and recrystallize from ethanol.

  • System Validation: The final product must yield a distinct M+H+ peak at m/z 278.27 on LC-MS, confirming the successful synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate[1].

Analytical Validation Framework

To guarantee trustworthiness and API-grade purity, the isolated Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate must be subjected to the following analytical suite:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column (Water/Methanol mobile phase) at 240 nm. Purity must exceed 99.5% to be viable for downstream API coupling[6].

  • 19F NMR Spectroscopy: A critical validation step. The fluorine signal will exhibit a distinct upfield shift compared to the starting material, confirming that the strongly electron-withdrawing chlorosulfonyl group has been successfully converted to the milder sulfonamide.

  • 1H NMR Spectroscopy: Confirms the integrity of the ethoxy group (triplet at ~1.4 ppm, quartet at ~4.2 ppm) and the methyl ester (singlet at ~3.9 ppm), ensuring no unwanted hydrolysis occurred during amination.

Workflow Visualization

The following diagram maps the logical progression from the starting material through the self-validating synthetic steps, culminating in its application as a therapeutic agent.

G A Methyl 2-ethoxy-3-fluorobenzoate (Starting Material) B Chlorosulfonation (ClSO3H, 0°C to RT) A->B C Sulfonyl Chloride Intermediate (Self-Validating LC-MS Check) B->C D Amination (NH3/TEA, THF) C->D E Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (Target Intermediate) D->E F Saponification & Amide Coupling (Late-Stage Derivatization) E->F G Fluorinated PDE5 Inhibitor / Diuretic Target API F->G

Synthetic workflow and downstream application of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

References

  • Title : On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source : ACS Publications / National Center for Biotechnology Information (PMC) URL : [Link]

  • Title : Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds Source : SciSpace URL :[Link]

Sources

Foundational

Potential biological activities of fluoro-substituted sulfamoylbenzoates

An In-Depth Technical Guide to the Potential Biological Activities of Fluoro-Substituted Sulfamoylbenzoates Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Biological Activities of Fluoro-Substituted Sulfamoylbenzoates

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities associated with fluoro-substituted sulfamoylbenzoates and related sulfonamide-bearing compounds. We will explore the profound impact of fluorine substitution on molecular properties and delve into the primary therapeutic areas where these compounds have shown significant promise, including their roles as potent enzyme inhibitors, anticancer agents, and antimicrobial compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, structure-activity relationships, and detailed experimental protocols to facilitate further investigation and application of this versatile chemical class.

Introduction: The Fluorine Advantage in Sulfonamide-Based Drug Design

The introduction of fluorine atoms into drug molecules can significantly enhance metabolic stability, prolong in vivo activity, and boost therapeutic efficacy, often allowing for reduced clinical dosages[1]. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the electronic properties of a molecule, influencing its pKa, lipophilicity, and ability to form key interactions with biological targets[1][2]. When applied to the sulfamoylbenzoate scaffold, a well-established pharmacophore, these effects give rise to a diverse range of biological activities. The sulfonamide group itself is a critical zinc-binding moiety, famously targeting the active site of carbonic anhydrases, but the potential applications of its fluorinated derivatives extend far beyond this initial role. This guide will systematically explore these activities, elucidating the underlying chemical principles and biological mechanisms.

Potent and Selective Inhibition of Carbonic Anhydrases

A predominant and extensively studied biological activity of fluoro-substituted sulfamoylbenzoates is the potent inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in numerous physiological and pathological processes[3].

Mechanism of Action and Isoform Selectivity

The sulfonamide moiety of these inhibitors coordinates directly to the zinc ion in the active site of the carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity. The strategic placement of fluorine atoms on the benzenesulfonamide ring can drastically alter the acidity of the sulfonamide proton, which in turn influences binding affinity[4].

Furthermore, the substitution pattern of fluorine and other groups on the aromatic ring dictates the selectivity of the inhibitor for different CA isoforms. For instance, many fluoro-substituted benzenesulfonamides have been identified as nanomolar inhibitors of CA II, CA VII, and the tumor-associated isoforms CA IX and CA XII[5]. The overexpression of CA IX in various solid tumors contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis[3][6]. Therefore, the development of selective CA IX inhibitors is a promising strategy for anticancer therapy.

Structure-Activity Relationship (SAR) Highlights
  • Fluorine Position: The location of fluorine substitution on the benzene ring is critical for both affinity and selectivity. For example, 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides have been shown to bind CAs with higher affinity than their 2,4-disubstituted counterparts[5].

  • Enhanced Acidity: The introduction of electron-withdrawing fluorine atoms increases the acidity of the sulfonamide group. A linear relationship has been observed where the inhibitory potency (pK_I_) increases as the acidity (pK_a_) of the sulfonamide decreases[7].

  • Selective Inhibition: Specific substitution patterns can yield compounds with high selectivity for certain CA isoforms. For example, methyl 5-sulfamoyl-benzoates with particular substituents have led to compounds with extremely high affinity and over 100-fold selectivity for CA IX over other isoforms[6].

Experimental Workflow for Assessing CA Inhibition

A robust evaluation of CA inhibitors involves a multi-faceted approach to determine binding affinity and inhibitory potency.

CA_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_structural Structural Analysis Synthesis Synthesis of Fluoro-substituted Sulfamoylbenzoates FTSA Fluorescent Thermal Shift Assay (FTSA) (Binding Affinity) Synthesis->FTSA Initial Screening ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics of Binding) FTSA->ITC Detailed Characterization SF_CO2 Stopped-Flow CO2 Hydration Assay (Inhibitory Potency, Ki) ITC->SF_CO2 Functional Validation XRay X-ray Crystallography (Binding Mode) SF_CO2->XRay Mechanistic Insight Anticancer_Pathway Compound Fluoro-Sulfamoylbenzoate Derivative DDX5 DDX5 Compound->DDX5 Binds & Induces Degradation Top1 Topoisomerase I Compound->Top1 Inhibits Activity ROS ROS Production Compound->ROS Proteasome Ubiquitin-Proteasome System DDX5->Proteasome DNA DNA Damage Top1->DNA Inhibition leads to Apoptosis Apoptosis DNA->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: Potential anticancer signaling pathways affected by fluoro-substituted compounds.

Quantitative Assessment of Anticancer Efficacy

The following table summarizes the in vitro cytotoxic activity of selected fluoro-substituted compounds against various human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Reference
FL118 DerivativeCompound 7hColorectal Cancer (CRC)Not specified, but potent[1]
Fluoro-β-lactamCompound 32Breast (MCF-7)0.075[8]
Fluoro-β-lactamCompound 33Breast (MCF-7)0.095[8]
PyrazolylbenzimidazoleCompound 55bLung (A549)0.95 - 1.57[9]
Benzothiazole SaltBT5, BT6, BT7Breast (MCF-7)33[10]

Antimicrobial Properties

The incorporation of fluorine into sulfonamide and related heterocyclic scaffolds has also yielded compounds with promising antimicrobial activity. The electron-withdrawing nature of fluorine can enhance the lipophilicity of the molecule, which may facilitate its penetration through the lipid membranes of bacterial and fungal cells.[11]

Spectrum of Activity

Fluoro-substituted benzothiazoles, thioureas, and aroylhydrazones have been synthesized and screened for their activity against a range of pathogens:

  • Antibacterial Activity: Activity has been demonstrated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12][13] Some thiosemicarbazide derivatives have shown particular promise against methicillin-resistant Staphylococcus aureus (MRSA).[13]

  • Antifungal Activity: These compounds have also been evaluated against fungal species such as Candida albicans and Aspergillus niger.[12][14] In some cases, the antifungal activity has been found to be more pronounced than the antibacterial activity.[11]

Experimental Protocol for Antimicrobial Susceptibility Testing

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Bacterial/Fungal Inoculum Preparation: Grow the microbial strain to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbe in broth, no compound) and a negative control (broth only). A known antibiotic/antifungal agent (e.g., cefuroxime, fludioxonil) should be used as a reference control.[13][15]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis Strategies

The synthesis of fluoro-substituted sulfamoylbenzoates typically involves multi-step procedures. A common approach starts with commercially available fluorinated anilines or benzaldehydes.

Synthesis_Workflow Start Starting Material (e.g., 4-Fluoro-3-chloroaniline) Step1 Cyclization with KSCN (forms aminobenzothiazole) Start->Step1 Step2 Reaction with p-Tolylsulfonyl chloride Step1->Step2 Step3 Nucleophilic Substitution with Amines Step2->Step3 Final Final Fluoro-Substituted Benzothiazole Sulfonamide Step3->Final

Caption: A generalized synthetic pathway for fluoro-substituted benzothiazole sulfonamides.

For instance, 6-fluoro-7-substituted-2-[N-p-tolyl sulphonamido] benzothiazoles can be synthesized by the cyclization of 4-fluoro-3-chloro aniline with potassium thiocyanate to yield 2-amino-6-fluoro-7-chloro-benzothiazole, which is then treated with p-tolylsulphonyl chloride and various amino compounds.[16] The yields can be influenced by the electronic nature of the substituents; electron-donating groups often lead to higher yields compared to electron-withdrawing groups due to the stability of intermediates.[1]

Conclusion and Future Perspectives

Fluoro-substituted sulfamoylbenzoates and related sulfonamides represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their role as potent and selective inhibitors of carbonic anhydrases, particularly tumor-associated isoforms, positions them as strong candidates for the development of novel anticancer therapeutics. Furthermore, their demonstrated efficacy through other anticancer mechanisms and their antimicrobial properties highlight the rich pharmacological potential of this scaffold.

Future research should focus on optimizing isoform selectivity for CA inhibitors to minimize off-target effects, elucidating the detailed molecular interactions for non-CA anticancer targets, and expanding the evaluation of these compounds against a wider range of drug-resistant microbial strains. The continued application of fluorine chemistry to the sulfamoylbenzoate core will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Krallish, Z., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed.
  • Maren, T.H., et al. (1983). A new class of carbonic anhydrase inhibitor. ResearchGate.
  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC.
  • Kazoka, M., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PubMed.
  • Abdel-Wahab, B.F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Carr, M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI.
  • Gurupadayya, B.M., et al. (2026). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. ResearchGate.
  • Abdel-Wahab, B.F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate.
  • Khan, K.M., et al. (2026). Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. ResearchGate.
  • Kazoka, M., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI.
  • Clare, B.W., et al. (1993). Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase. PubMed.
  • Gurupadayya, B.M., et al. (2010). Synthesis of Bioactive molecules Fluoro Substituted Benzothiazole comprising potent heterocyclic moieties for biological and pharmacological screening. ResearchGate.
  • Singh, R.K., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC.
  • Wang, F.M., et al. (2026). Synthesis, characterization and antimicrobial activity of fluoro-containing aroylhydrazones. ResearchGate.
  • Perkovic, I., et al. (2006). Antitumor Efficiency of Novel Fluoro-Substituted 6-Amino-2-phenylbenzothiazole Hydrochloride Salts In Vitro and In Vivo. Portico.
  • Piatkowska-Bratan, E., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. PMC.
  • Wang, F.M., et al. (2026). Synthesis, Characterization and Crystal Structures of Fluoro-Substituted Aroylhydrazones with Antimicrobial Activity. ResearchGate.
  • Silyukov, O.I., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI.
  • Joha, T., et al. (2025). Fluoro-substituted benzoylthiourea derivatives: Synthesis, structural characterization, and evaluation of antioxidant and antimicrobial activities. ResearchGate.
  • Wakselman, C. (1999). [Fluorinated organic compounds: synthesis and biological applications]. PubMed.

Sources

Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Introduction Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique substitution pattern, featuring an ethoxy, a fluoro, and a sulfam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique substitution pattern, featuring an ethoxy, a fluoro, and a sulfamoyl group on the benzene ring, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the viable starting materials and synthetic strategies for the preparation of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies discussed are grounded in established chemical principles and aim to provide a practical framework for laboratory synthesis.

Strategic Synthetic Considerations

The synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate can be approached from several strategic starting points. The choice of the initial material is often dictated by commercial availability, cost-effectiveness, and the overall efficiency of the synthetic route. This guide will focus on the most logical and field-proven approaches, starting from readily accessible precursors.

The core of the synthesis involves three key transformations:

  • Chlorosulfonylation: The introduction of a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring.

  • Ammonolysis: The conversion of the sulfonyl chloride to a sulfonamide (-SO₂NH₂).

  • Esterification: The formation of a methyl ester from a carboxylic acid.

The sequence of these reactions can be varied, leading to different synthetic pathways, which will be explored in detail.

Primary Starting Material: 2-ethoxy-3-fluorobenzoic acid

The most direct and strategically sound approach commences with the commercially available 2-ethoxy-3-fluorobenzoic acid . This starting material already possesses the desired ethoxy and fluoro substituents in the correct positions, simplifying the subsequent synthetic steps.

Synthetic Pathway A: Chlorosulfonylation, Ammonolysis, and Esterification

This pathway prioritizes the introduction of the sulfamoyl group before the final esterification step.

Synthetic Pathway A A 2-ethoxy-3-fluorobenzoic acid B 2-ethoxy-3-fluoro-5- (chlorosulfonyl)benzoic acid A->B Chlorosulfonic acid C 2-ethoxy-3-fluoro-5- sulfamoylbenzoic acid B->C Ammonia D Methyl 2-ethoxy-3-fluoro-5- sulfamoylbenzoate C->D Methanol, H₂SO₄ Synthetic Pathway B S1 3-fluoro-2-hydroxybenzoic acid S2 Methyl 3-fluoro-2-hydroxybenzoate S1->S2 Methanol, H₂SO₄ S3 Methyl 2-ethoxy-3-fluorobenzoate S2->S3 Ethyl iodide, K₂CO₃ S4 Methyl 2-ethoxy-3-fluoro-5- (chlorosulfonyl)benzoate S3->S4 Chlorosulfonic acid S5 Methyl 2-ethoxy-3-fluoro-5- sulfamoylbenzoate S4->S5 Ammonia

Foundational

An In-Depth Technical Guide to the Mechanism of Action for Sulfamoylbenzoate Derivatives

Abstract Sulfamoylbenzoate derivatives represent a versatile class of compounds with significant therapeutic applications, primarily attributed to their potent inhibition of carbonic anhydrases. This guide provides a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Sulfamoylbenzoate derivatives represent a versatile class of compounds with significant therapeutic applications, primarily attributed to their potent inhibition of carbonic anhydrases. This guide provides a comprehensive exploration of their mechanism of action, delving into the molecular interactions, structure-activity relationships, and the downstream physiological consequences of their inhibitory activity. We will dissect the key experimental methodologies employed to elucidate this mechanism and present a consolidated view for researchers, scientists, and drug development professionals.

Introduction: The Significance of Sulfamoylbenzoates

Sulfamoylbenzoate derivatives are characterized by a core benzoic acid structure appended with a sulfamoyl group (-SO₂NH₂). This chemical scaffold has proven to be a highly effective pharmacophore for targeting a specific class of metalloenzymes known as carbonic anhydrases (CAs). The clinical relevance of these compounds is extensive, with applications ranging from diuretics and anti-glaucoma agents to potential anti-cancer therapies.[1][2] Understanding the precise mechanism by which these derivatives exert their effects is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity.

The Primary Molecular Target: Carbonic Anhydrases

The principal mechanism of action for the majority of sulfamoylbenzoate derivatives is the inhibition of carbonic anhydrases (CAs).[2][3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, ion transport, and fluid balance.

Humans express at least twelve catalytically active CA isozymes, each with distinct tissue distribution and physiological roles. The therapeutic effects and potential side effects of sulfamoylbenzoate derivatives are directly linked to their inhibition profile across these different isozymes.

The Zinc-Binding Pharmacophore: A Tale of Coordination Chemistry

The inhibitory prowess of sulfamoylbenzoate derivatives stems from the interaction of their primary sulfonamide group with the zinc ion (Zn²⁺) located at the core of the CA active site.[3][5] This interaction is a classic example of coordination chemistry in drug action.

The catalytic cycle of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a potent nucleophile, attacking the carbon dioxide substrate. Sulfonamide-based inhibitors, including sulfamoylbenzoates, function by displacing this crucial hydroxide ion. The nitrogen atom of the deprotonated sulfonamide group coordinates directly with the Zn²⁺ ion, effectively blocking the enzyme's catalytic machinery.[3]

The Role of the Benzoate Scaffold: Fine-Tuning Affinity and Selectivity

While the sulfonamide group is the anchor, the benzoate scaffold and its various substituents are critical for modulating the binding affinity and isoform selectivity of the inhibitor.[3][6] The benzene ring and its appended groups interact with amino acid residues lining the active site cavity, which can be broadly divided into hydrophilic and hydrophobic regions.

  • Hydrophilic Interactions: Hydrogen bonding between substituents on the benzoate ring and hydrophilic residues in the active site can significantly enhance binding affinity.[6]

  • Hydrophobic Interactions: The aromatic ring itself and any hydrophobic substituents can engage with hydrophobic pockets within the active site, further stabilizing the enzyme-inhibitor complex.[5][6]

Variations in the amino acid composition of the active site among different CA isozymes provide the basis for designing selective inhibitors. By strategically modifying the substitution pattern on the sulfamoylbenzoate core, it is possible to achieve preferential binding to a specific CA isoform.[4] For instance, the development of inhibitors selective for the tumor-associated CA IX is a major focus in cancer research.[4][7]

Structure-Activity Relationships (SAR): A Predictive Framework

The relationship between the chemical structure of sulfamoylbenzoate derivatives and their inhibitory activity is a well-studied area. Key SAR insights include:

  • The Unsubstituted Sulfamoyl Group: The -SO₂NH₂ moiety is paramount for high-affinity binding to the active site zinc ion.[8]

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzoic acid ring profoundly influence both potency and selectivity. Halogenation, for example, can enhance inhibitory activity.[7][8]

  • Ortho vs. Para Substitution: The position of substituents relative to the sulfamoyl group can lead to steric clashes or favorable interactions within the active site, thereby affecting binding.[6][9]

These established SAR principles guide medicinal chemists in the rational design of novel sulfamoylbenzoate derivatives with desired pharmacological profiles.

Downstream Physiological Consequences of CA Inhibition

The inhibition of carbonic anhydrase by sulfamoylbenzoate derivatives triggers a cascade of physiological effects, the nature of which depends on the specific CA isozyme being targeted and its tissue location.

Diuresis: Targeting CA II and IV in the Kidneys

In the renal proximal tubules, CA II (cytosolic) and CA IV (membrane-bound) play a crucial role in the reabsorption of bicarbonate, sodium, and water. Inhibition of these isozymes by sulfamoylbenzoates leads to increased excretion of these substances, resulting in a diuretic effect. This is the basis for their use in managing conditions like edema and hypertension.[10]

Reduction of Intraocular Pressure: A Focus on Glaucoma

Within the eye, CA II is involved in the secretion of aqueous humor. By inhibiting this enzyme, sulfamoylbenzoate derivatives reduce the rate of aqueous humor production, thereby lowering intraocular pressure.[1] This makes them a cornerstone in the management of glaucoma.

Anti-Cancer Potential: Exploiting the Tumor Microenvironment

Tumor-associated isoforms, particularly CA IX and CA XII, are highly overexpressed in many solid tumors.[4] These enzymes contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Selective inhibition of CA IX and XII by sulfamoylbenzoate derivatives can disrupt this pH regulation, making them a promising avenue for anti-cancer therapy.[4]

Beyond Carbonic Anhydrase: Emerging Targets and Mechanisms

While CA inhibition is the primary mechanism for most sulfamoylbenzoates, emerging research has identified other potential molecular targets, expanding their therapeutic landscape.

Solute Carrier (SLC) Transporters

Recent studies have implicated sulfamoylbenzoate derivatives in the modulation of certain solute carrier (SLC) transporters.

  • SLC4A11: Some nonsteroidal anti-inflammatory drugs (NSAIDs), which share structural similarities with certain sulfamoylbenzoates, have been shown to rescue misfolded SLC4A11 mutants.[11][12] SLC4A11 is a membrane protein crucial for corneal endothelial function, and its dysfunction can lead to corneal dystrophies.[11][13][14][15]

  • SLC26A6: This multifunctional anion exchanger is involved in the transport of chloride, bicarbonate, and oxalate in various tissues, including the intestine and kidneys.[16][17][18][19] While direct modulation by sulfamoylbenzoates is still under investigation, the structural and functional overlap with other anion transporters makes it a plausible target.

Other Enzyme Systems
  • Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Certain sulfamoyl benzamide derivatives have demonstrated inhibitory activity against h-NTPDases, enzymes involved in purinergic signaling and implicated in thrombosis and inflammation.[20]

  • Cytosolic Phospholipase A2α (cPLA2α): N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α, an enzyme involved in inflammatory processes.[21]

  • Cannabinoid Receptors: Some sulfamoyl benzamide derivatives have been shown to act as agonists or modulators of cannabinoid receptors, suggesting potential applications in pain management and neurological disorders.[22]

Experimental Methodologies for Elucidating the Mechanism of Action

A combination of biophysical, biochemical, and structural biology techniques is employed to comprehensively characterize the mechanism of action of sulfamoylbenzoate derivatives.

Enzyme Inhibition Assays

These assays are fundamental for quantifying the inhibitory potency of a compound.

Stopped-Flow CO₂ Hydration Assay:

This is a direct method to measure the inhibition of the CA-catalyzed hydration of carbon dioxide.

Protocol:

  • Prepare a buffered solution containing a pH indicator.

  • Add the specific carbonic anhydrase isoform and the sulfamoylbenzoate inhibitor at varying concentrations.

  • Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of H⁺ production.

  • Calculate the initial reaction rates and determine the inhibitor concentration that causes 50% inhibition (IC₅₀) or the inhibition constant (Kᵢ).[8]

Biophysical Techniques for Binding Analysis

These methods provide quantitative data on the binding affinity between the inhibitor and the enzyme.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes associated with the binding event, allowing for the determination of the binding affinity (Kₐ), dissociation constant (Kₑ), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Workflow:

  • Load the purified carbonic anhydrase into the sample cell of the calorimeter.

  • Fill the injection syringe with a solution of the sulfamoylbenzoate derivative.

  • Perform a series of small, sequential injections of the inhibitor into the enzyme solution.

  • Measure the heat released or absorbed after each injection.

  • Analyze the resulting binding isotherm to determine the thermodynamic parameters of the interaction.

Structural Biology: Visualizing the Interaction
X-ray Crystallography:

This powerful technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the active site of the carbonic anhydrase.

Workflow:

  • Co-crystallize the purified carbonic anhydrase with the sulfamoylbenzoate inhibitor.

  • Expose the resulting crystals to a high-intensity X-ray beam.

  • Collect the diffraction data.

  • Process the data to generate an electron density map.

  • Build and refine an atomic model of the enzyme-inhibitor complex, revealing the precise molecular interactions.[4][5]

Data Presentation

Table 1: Inhibitory Activity of Representative Sulfamoylbenzoate Derivatives against Human Carbonic Anhydrase Isoforms
CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Lasamide Derivative 8 (fluoro-substituted) --3.2-[7]
Lasamide Derivative 11 (dimethoxy) -44.110.77.5[7][23]
Lasamide Derivative 16 (isopropyl) --3.447.5[7]
Benzamide-4-sulfonamide 3c (propargyl) 57.8---[2]
Benzamide-4-sulfonamide 3f (valyl) 85.3---[2]

Note: '-' indicates data not reported in the cited sources. Kᵢ values represent the inhibition constant.

Visualizations

Diagram 1: Core Mechanism of Carbonic Anhydrase Inhibition

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfamoylbenzoate Inhibitor Zn2+ Zn2+ His94 His94 Zn2+->His94 His96 His96 Zn2+->His96 His119 His119 Zn2+->His119 H2O/OH- H₂O/OH⁻ Zn2+->H2O/OH- CO2 CO₂ Substrate H2O/OH-->CO2 Nucleophilic Attack R-SO2NH2 R-SO₂NH₂ R-SO2NH2->Zn2+ Coordinates to & displaces H₂O/OH⁻ Benzoate_Moiety Benzoate Moiety R-SO2NH2->Benzoate_Moiety G cluster_0 Preparation cluster_1 Reaction cluster_2 Data Acquisition & Analysis A Prepare Buffer with pH Indicator B Add CA Isozyme & Inhibitor A->B C Rapid Mixing with CO₂ Solution B->C D Monitor Absorbance Change C->D E Calculate Initial Rates D->E F Determine IC₅₀/Kᵢ E->F

Caption: Workflow for a stopped-flow CO₂ hydration assay.

Conclusion

The mechanism of action of sulfamoylbenzoate derivatives is primarily centered on their potent and specific inhibition of carbonic anhydrases. The foundational interaction involves the coordination of the sulfamoyl group with the catalytic zinc ion, while the benzoate scaffold provides the necessary framework for achieving high affinity and isoform selectivity. This deep understanding of their molecular mechanism, supported by robust experimental methodologies, continues to drive the development of novel therapeutics targeting a range of diseases. As research expands to uncover additional molecular targets, the therapeutic potential of this versatile class of compounds is poised to grow even further.

References

  • Dudutienė, V., et al. (2014). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PLoS ONE, 9(12), e115233. [Link]

  • De Martino, M., et al. (2021). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Molecules, 26(14), 4153. [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. [Link]

  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489. [Link]

  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Abdoli, M., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(18), 3348. [Link]

  • De Martino, M., et al. (2021). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS FLORE. [Link]

  • Gobburi, T. R., et al. (2015). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 58(2), 769-783. [Link]

  • Alka, K., & Casey, J. R. (2018). Ophthalmic Nonsteroidal Anti-Inflammatory Drugs as a Therapy for Corneal Dystrophies Caused by SLC4A11 Mutation. Investigative Ophthalmology & Visual Science, 59(11), 4258-4267. [Link]

  • American Academy of Ophthalmology. (2018). Ophthalmic NSAIDs for Corneal Dystrophy Caused by SLC4A11 Mutation. EyeNet Magazine. [Link]

  • Google Patents. (2023).
  • Khan, A., et al. (2019). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 86, 449-458. [Link]

  • Google Patents. (2006).
  • Hansch, C., et al. (1985). A quantitative structure-activity relationship and molecular graphics study of carbonic anhydrase inhibitors. Molecular Pharmacology, 27(5), 493-498. [Link]

  • Google Patents. (1983). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Ogando, D. G., et al. (2022). The H+ Transporter SLC4A11: Roles in Metabolism, Oxidative Stress and Mitochondrial Uncoupling. International Journal of Molecular Sciences, 23(2), 659. [Link]

  • ResearchGate. (n.d.). Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. [Link]

  • Wetzel, M., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31(6), 975-992. [Link]

  • ResearchGate. (2025). The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors. [Link]

  • Wang, J., et al. (2020). Physiological and Pathological Functions of SLC26A6. Frontiers in Pharmacology, 11, 599. [Link]

  • Frontiers. (n.d.). The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors. [Link]

  • Wikipedia. (n.d.). SLC26A6. [Link]

  • MDPI. (2025). SLC4A11 Revisited: Isoforms, Expression, Functions and Unresolved Questions. [Link]

  • Tippett, B., et al. (2023). Structural and functional properties of the transporter SLC26A6 reveal mechanism of coupled anion exchange. eLife, 12, e84497. [Link]

  • Loghmanpour, N. A., et al. (2024). SLC4A11 Revisited: Isoforms, Expression, Functions, and Unresolved Questions. Genes, 15(5), 589. [Link]

Sources

Exploratory

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate Receptor Binding

Abstract This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to characterize the receptor binding profile of a novel small molecule, Methyl 2-ethoxy-3-fluoro-5-sulfamoy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to characterize the receptor binding profile of a novel small molecule, Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (MEFSB). In drug discovery, understanding how a compound interacts with its biological target at a molecular level is paramount.[1][2] This document is structured to guide researchers, computational chemists, and drug development professionals through a complete computational workflow, from initial target identification to the dynamic simulation of the ligand-receptor complex. We will address the critical thinking and scientific rationale behind each procedural choice, moving beyond a simple recitation of steps to offer field-proven insights. The protocols detailed herein are designed as self-validating systems, ensuring scientific integrity and reproducibility. Our approach will encompass putative target identification, rigorous preparation of both the ligand and receptor, molecular docking simulations to predict binding poses, and post-docking analysis, including an introduction to molecular dynamics for assessing complex stability.

Introduction: The Imperative for Computational Modeling

The journey of a drug from concept to clinic is long and resource-intensive. Computational-based drug design has emerged as an indispensable tool to streamline this process, reducing costs and accelerating discovery timelines.[3][4] By leveraging computational methods, researchers can rapidly screen vast chemical libraries, predict binding affinities, and optimize lead compounds before committing to expensive and time-consuming laboratory experiments.[1][3]

This guide focuses on a hypothetical, yet structurally plausible molecule: Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. Its sulfamoylbenzoate scaffold is a well-known pharmacophore present in numerous approved drugs, suggesting a high potential for biological activity.[5] However, without a known biological target, the molecule is a key without a lock. This guide will therefore simulate a realistic early-stage discovery scenario: identifying a putative receptor for MEFSB and then elucidating the structural basis of its interaction through a multi-stage computational analysis.

Part I: Target Identification & Receptor Preparation

The Rationale: Finding the "Lock" for the "Key"

Before any binding analysis can occur, we must identify a probable biological target. For a novel compound like MEFSB, this is a critical first step. The process is not random; it is an evidence-based investigation leveraging the principle that structurally similar molecules often exhibit similar biological activities.[6] The presence of the 5-sulfamoylbenzoate moiety strongly suggests an affinity for enzymes that recognize sulfonamides, with the Carbonic Anhydrase (CA) family being a prime candidate. Many potent diuretic and anti-glaucoma drugs function by inhibiting CA isoforms. For this guide, we will proceed with Carbonic Anhydrase II (CA II) as our putative target.

Once a target is selected, obtaining a high-quality, three-dimensional atomic structure is essential for structure-based drug design.[1] The Protein Data Bank (PDB) is the primary repository for these structures, typically determined via X-ray crystallography or NMR spectroscopy.[1] However, these raw structural files require meticulous preparation to be suitable for simulation, as they often contain experimental artifacts like water molecules, co-solvents, and may lack hydrogen atoms, which are crucial for accurate interaction calculations.[7][8]

Experimental Protocol 1: Receptor Structure Preparation

This protocol ensures the receptor is computationally ready and represents a standardized, reproducible workflow.

  • Obtain Receptor Structure:

    • Navigate to the .

    • Search for a high-resolution crystal structure of human Carbonic Anhydrase II. For this guide, we will use PDB ID: 2ABE .

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Load the 2ABE.pdb file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).[8]

    • Causality: The crystal structure contains water molecules, ions (zinc is a critical cofactor and should be retained), and potentially other non-essential small molecules. These must be removed as they can interfere with the docking algorithm and produce artifacts.[7][9]

    • Execute the command to delete all water molecules. In Chimera, this can be done via Select -> Structure -> solvent, followed by Actions -> Atoms/Bonds -> delete.[8]

    • Inspect the structure for any other non-protein, non-cofactor residues and remove them.

  • Add Hydrogens and Assign Charges:

    • Causality: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for defining the correct tautomeric states of amino acid residues and for calculating hydrogen bonds and electrostatic interactions.[10][11]

    • Use a structure preparation tool, such as the Dock Prep tool in Chimera or the Protein Preparation Wizard in Schrödinger Suite.[8]

    • This process will:

      • Add all hydrogen atoms.

      • Assign standard protonation states for amino acids at a physiological pH (e.g., 7.4).

      • Assign partial atomic charges using a force field (e.g., AMBER). This is critical for accurately calculating electrostatic interactions.[12]

  • Save the Prepared Receptor:

    • Export the cleaned, hydrogen-added, and charge-assigned structure. For use with AutoDock Vina, the required format is PDBQT, which includes atomic coordinates, partial charges, and atom type definitions.[13]

Part II: Ligand Preparation

The Rationale: Ensuring a Valid Ligand Conformation

Just as the receptor requires preparation, the ligand must be converted from a 2D representation into a valid 3D structure with correct stereochemistry, atomic charges, and defined flexibility.[14] A docking simulation explores various orientations (poses) of the ligand, and its ability to adopt different low-energy shapes (conformations) is dependent on the rotatable bonds.[12] The goal is to produce a 3D structure that is energetically minimized and ready for docking.

Experimental Protocol 2: Ligand Preparation
  • Generate 2D Structure:

    • Draw the structure of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate using a chemical drawing tool like ChemDraw or MarvinSketch.[14][15]

  • Convert to 3D and Energy Minimize:

    • Import the 2D structure into a program capable of 3D conversion and energy minimization, such as Avogadro or UCSF Chimera.[16]

    • Causality: The initial 3D conversion may not be in a low-energy state. Energy minimization using a force field (e.g., MMFF94 or UFF) adjusts bond lengths and angles to find a more stable, realistic conformation.[16]

  • Assign Partial Charges and Define Rotatable Bonds:

    • Load the 3D structure into AutoDock Tools (ADT).[13]

    • Causality: Similar to the protein, the ligand needs accurate partial charges for electrostatic calculations. Gasteiger charges are commonly used for this purpose.[9]

    • ADT will automatically detect and define the rotatable bonds in the ligand. This is crucial for allowing the docking software to explore conformational flexibility during the simulation.

  • Save the Prepared Ligand:

    • Save the final prepared ligand in the PDBQT format, which now contains the 3D coordinates, charge information, and the defined rotatable torsion tree.

Part III: Molecular Docking Simulation

The Rationale: Predicting the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor).[17] It is the core of our binding analysis. The process involves systematically exploring many possible conformations of the ligand within the receptor's binding site and evaluating each "pose" using a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol), with more negative scores typically indicating a more favorable interaction.[18][19]

We will perform a focused docking , where the search space is confined to the known active site of Carbonic Anhydrase II, a deep cleft containing the catalytic zinc ion.[12]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Receptor Structure (PDB) PrepReceptor Prepare Receptor (Clean, Add H+, Assign Charges) Receptor->PrepReceptor Ligand Ligand Structure (2D) PrepLigand Prepare Ligand (3D Convert, Minimize, Assign Charges) Ligand->PrepLigand GridBox Define Grid Box (Binding Site) PrepReceptor->GridBox Docking Run Docking Simulation (AutoDock Vina) PrepLigand->Docking GridBox->Docking Results Analyze Results (Binding Affinity, Pose Visualization) Docking->Results MD_Sim Molecular Dynamics (MD) (Assess Stability) Results->MD_Sim

Caption: The In Silico Molecular Docking and Analysis Workflow.
Experimental Protocol 3: Performing Molecular Docking
  • Define the Grid Box (Search Space):

    • Load the prepared receptor PDBQT file into AutoDock Tools.

    • Identify the active site cleft. For CA II, this is the pocket containing the Zn²⁺ cofactor.

    • Use the Grid Box tool in ADT to define a 3D box that encompasses the entire active site.

    • Causality: The grid box limits the search space for the docking algorithm, dramatically increasing efficiency.[12] It should be large enough to allow the ligand to rotate and translate freely within the binding pocket but not so large as to waste computational effort on irrelevant regions of the protein surface.

  • Generate Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and search parameters.

    • Example conf.txt:

    • The center and size parameters are obtained from the grid box setup in the previous step. exhaustiveness controls the computational effort of the search; higher values increase accuracy but also runtime.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Command: vina --config conf.txt --log output_log.txt

    • Vina will perform the docking calculation and output the predicted binding poses and their corresponding scores into the output_poses.pdbqt file.

Part IV: Post-Docking Analysis and Validation

The Rationale: From Static Poses to Dynamic Insight

The output of a docking simulation is a set of static poses ranked by a scoring function. While invaluable, this is not the end of the analysis. We must visually inspect the top-ranked poses to ensure they are chemically sensible and identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[18][20]

Furthermore, a protein is not a static entity. Molecular Dynamics (MD) simulations provide a way to study the movement of atoms in the ligand-receptor complex over time, offering insights into its stability and flexibility in a simulated physiological environment.[21][22][23] A stable complex in an MD simulation lends higher confidence to the docking prediction.

G Docking Molecular Docking Result (Static Pose + Score) Analysis Pose & Interaction Analysis (H-Bonds, Hydrophobic Contacts) Docking->Analysis MD_Sim Molecular Dynamics Simulation Analysis->MD_Sim Stability Complex Stability Assessment (RMSD, RMSF Analysis) MD_Sim->Stability Validation In Vitro Experimental Validation Stability->Validation

Caption: The relationship between docking, MD simulation, and validation.
Experimental Protocol 4: Analysis of Docking Results
  • Evaluate Binding Affinity:

    • Open the log file (output_log.txt) or the output PDBQT file to view the binding affinity scores for each predicted pose. The scores are in kcal/mol.

  • Visualize Binding Poses:

    • Load the receptor PDBQT and the output poses PDBQT file into a visualization tool like PyMOL or Chimera.

    • Examine the top-ranked pose (the one with the most negative binding affinity).

    • Trustworthiness: Assess whether the pose is chemically reasonable. Does the sulfamoyl group coordinate with the active site zinc ion, as expected for CA inhibitors? Are there any steric clashes?

  • Identify Key Interactions:

    • Use visualization software to identify and measure key molecular interactions between MEFSB and CA II.

    • Look for:

      • Hydrogen Bonds: Between donor/acceptor atoms on the ligand and receptor.

      • Hydrophobic Interactions: Between nonpolar regions of the ligand and receptor.

      • Ionic/Electrostatic Interactions: Such as the interaction with the Zn²⁺ cofactor.

Data Presentation: Docking Results Summary
MetricValueInterpretation
Binding Affinity (kcal/mol) -9.2A strong predicted binding affinity.[18]
Key Interacting Residues THR199, THR200, ZN401Indicates specific points of contact.
Hydrogen Bonds 2Sulfonamide oxygen with THR199 backbone.
Coordination 1Sulfonamide nitrogen with ZN401 ion.
Protocol 5: Overview of Molecular Dynamics (MD) Simulation

While a full MD protocol is beyond the scope of this guide, the conceptual workflow provides a self-validating check on the docking results.

  • System Setup: The top-ranked docked complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking a physiological environment.

  • Equilibration: The system is gradually heated and pressures are stabilized to allow the complex to relax from its initial, artificial state.

  • Production Run: A long simulation (typically hundreds of nanoseconds) is run, during which the trajectory (atomic coordinates over time) is saved.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their starting positions. A stable, low RMSD suggests the complex is not falling apart.[20][24]

    • Root Mean Square Fluctuation (RMSF): Measures the flexibility of individual amino acid residues.

    • Interaction Persistence: Analysis of how consistently key interactions (like hydrogen bonds identified in docking) are maintained throughout the simulation.

Discussion and Future Directions

This guide has outlined a complete in silico workflow to predict and analyze the binding of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate to its putative target, Carbonic Anhydrase II. Our docking results predict a strong binding affinity of -9.2 kcal/mol, stabilized by key hydrogen bonds with Thr199 and direct coordination to the catalytic zinc ion—a classic binding mode for sulfonamide-based inhibitors of this enzyme.

The logical progression from target identification to molecular dynamics provides a robust framework for generating high-confidence hypotheses about a compound's mechanism of action. However, it is critical to acknowledge that these are computational predictions. The ultimate validation must come from experimental data. The insights gained from this in silico modeling process are invaluable for guiding the next steps, which could include:

  • In Vitro Binding Assays: Experimentally measuring the binding affinity (e.g., via Surface Plasmon Resonance) or inhibitory activity (IC₅₀) of MEFSB against CA II to validate the computational prediction.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of MEFSB to probe the importance of specific functional groups, guided by the predicted binding pose.

  • Lead Optimization: Using the structural model of the complex to design modifications to MEFSB that could enhance potency or improve pharmacokinetic properties.

Conclusion

In silico modeling is a powerful and essential component of modern drug discovery. By combining techniques like molecular docking and molecular dynamics, researchers can gain profound insights into ligand-receptor interactions, rationalize biological activity, and make more informed decisions in the design-make-test-analyze cycle. The workflow presented here for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate serves as a practical, scientifically-grounded template for the computational characterization of novel chemical entities, ultimately accelerating the path toward new therapeutic agents.

References

  • Molecular Docking Tutorial. (n.d.). Palacký University Olomouc.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
  • Computational Methods in Drug Discovery. (n.d.). National Center for Biotechnology Information.
  • Pharmacophore modeling in drug design. (2025, February 6). PubMed.
  • Computational-Based Drug Designing: A Modern Approach to Drug Discovery. (2026, February 24). Medium.
  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers.
  • What are computational methods in drug discovery? (2025, May 21). Patsnap Synapse.
  • Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). National Center for Biotechnology Information.
  • What is the role of pharmacophore in drug design? (2025, May 21). Patsnap Synapse.
  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Protac Drug Discovery Pro.
  • Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. (2023, May 2). YouTube.
  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025, August 5). YouTube.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
  • How does one prepare proteins for molecular docking? (2021, September 20). Quora.
  • Molecular Docking Tutorial. (n.d.).
  • Computer-Aided Drug Design (CADD). (n.d.). Charles River Laboratories.
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023, May 5). ResearchGate.
  • Drug design. (n.d.). Wikipedia.
  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange.
  • Protein-ligand docking. (2019, October 19). Galaxy Training.
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 29). YouTube.
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (n.d.). National Center for Biotechnology Information.
  • Exploring a Model of a Chemokine Receptor/Ligand Complex in an Explicit Membrane Environment by Molecular Dynamics Simulation: The Human CCR1 Receptor. (2011, September 12). ACS Publications.
  • Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions. (n.d.). PubMed.
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • Preparing the protein and ligand for docking. (n.d.).
  • MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. (2023, July 19). National Center for Biotechnology Information.
  • Steps of ligand docking. (n.d.). Docking Server.
  • Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors. (2012, April 3). ACS Publications.
  • Protein Small Molecule Interactions. (n.d.). Vajda Lab.
  • The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. (2017, April 15). PubMed.
  • Session 4: Introduction to in silico docking. (n.d.).
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
  • Molecular dynamic simulation results of receptor-ligand complexes... (n.d.). ResearchGate.
  • Binding of Soluble Ligands to Membrane Receptors: A Molecular Dynamics Simulation Study. (2025, July 12). ACS Publications.
  • Toward In Silico Design of Protein–Protein Interaction Stabilizers. (2023, May 9). ACS Publications.
  • Developing In Silico Models of Protein-Protein Interactions (PPIs). (n.d.). Longdom Publishing.
  • In silico identification of small molecule modulators for disruption of Hsp90–Cdc37 protein–protein interaction interface for cancer therapeutic application. (2020, October 23). Taylor & Francis Online. Retrieved April 2, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqWP-w3PxgKmRewTMJ_kzpS_FfbgM9n7gaTCXnziFA3ap7qt90XjgSbZDL_Ai9AOFrnn8N-H0tbr5dHqD-hFqg2_BrC2CdKv0jp3qaM19lKveymQcj8JZirAV74fcXZX2EZJgPG8g4ZP1G2AyBaP1eAGeETVQ6P0vkUK0T]([Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Rationale of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Introduction & Strategic Rationale Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1) is a highly specialized, fluorinated sulfonamide building block. It serves as a critical intermediate in the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1) is a highly specialized, fluorinated sulfonamide building block. It serves as a critical intermediate in the development of next-generation phosphodiesterase type 5 (PDE5) inhibitors and novel sulfonamide-based libraries.

The strategic incorporation of a fluorine atom at the C3 position is a well-established tactic in medicinal chemistry. Due to its high electronegativity and small van der Waals radius (1.47 Å), fluorine effectively modulates the pKa of proximal functional groups, enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and improves membrane permeation without introducing significant steric bulk ([1]; [2]).

Synthesizing this target requires a robust, four-step sequence starting from commercially available 3-fluoro-2-hydroxybenzoic acid (3-fluorosalicylic acid). The cornerstone of this protocol is the highly regioselective chlorosulfonation step, a transformation famously validated during the commercial scale-up of sildenafil ([3]). By adapting this proven methodology, we ensure a self-validating, high-yield pathway to the fluorinated analog.

Synthetic Strategy Overview

Workflow A 3-Fluoro-2-hydroxy- benzoic acid B Methyl 3-fluoro-2- hydroxybenzoate A->B MeOH, H2SO4 (Esterification) C Methyl 2-ethoxy-3- fluorobenzoate B->C EtI, K2CO3 (O-Alkylation) D Methyl 5-chlorosulfonyl- 2-ethoxy-3-fluorobenzoate C->D ClSO3H, SOCl2 (Chlorosulfonation) E Methyl 2-ethoxy-3-fluoro- 5-sulfamoylbenzoate D->E NH4OH (Amidation)

Figure 1: Four-step synthetic workflow for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Quantitative Data Summary

StepIntermediate / ProductMolecular WeightExpected YieldPurity Target (HPLC)
1 Methyl 3-fluoro-2-hydroxybenzoate170.14 g/mol 92–95%>98%
2 Methyl 2-ethoxy-3-fluorobenzoate198.19 g/mol 88–90%>98%
3 Methyl 5-chlorosulfonyl-2-ethoxy-3-fluorobenzoate296.70 g/mol 80–85%>95%
4 Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate277.27 g/mol 85–90%>99%

Step-by-Step Experimental Protocols

Step 1: Fischer Esterification

Objective: Protect the carboxylic acid to prevent competitive side reactions during subsequent amidation.

  • Reaction: Suspend 3-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes). Carefully add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Methyl 3-fluoro-2-hydroxybenzoate as a pale oil/solid.

  • Validation Checkpoint: LCMS analysis should show the disappearance of the starting material mass and the appearance of [M+H]⁺ = 171.1.

Step 2: Williamson Ether Synthesis (O-Alkylation)

Objective: Introduce the crucial ethoxy directing group.

  • Reaction: Dissolve Methyl 3-fluoro-2-hydroxybenzoate (1.0 eq) in anhydrous DMF (5 volumes). Add finely powdered K₂CO₃ (2.0 eq). Causality note: K₂CO₃ is selected as a mild base to selectively deprotonate the phenolic hydroxyl (pKa ~8.5) without hydrolyzing the newly formed methyl ester.

  • Alkylation: Add iodoethane (1.5 eq) dropwise. Stir the suspension at 60 °C for 8 hours.

  • Workup: Cool to room temperature and quench by pouring into ice water (15 volumes). Extract the aqueous phase with EtOAc (3 × 5 volumes). Wash the combined organic layers extensively with water (to remove DMF) and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to yield Methyl 2-ethoxy-3-fluorobenzoate.

  • Validation Checkpoint: ¹H NMR should reveal a new triplet (~1.4 ppm) and quartet (~4.1 ppm) corresponding to the ethoxy group, with the disappearance of the phenolic -OH peak.

Step 3: Electrophilic Aromatic Substitution (Chlorosulfonation)

Objective: Regioselective introduction of the sulfonyl chloride moiety.

  • Reaction: Cool chlorosulfonic acid (ClSO₃H, 4.0 eq) to 0 °C under an inert atmosphere. Carefully add Methyl 2-ethoxy-3-fluorobenzoate (1.0 eq) dropwise to control the exothermic reaction.

  • Co-reagent Addition: Add thionyl chloride (SOCl₂, 1.1 eq) dropwise. Causality note: ClSO₃H initially forms the sulfonic acid intermediate. SOCl₂ is critical as it drives the in situ conversion of the sulfonic acid to the highly reactive sulfonyl chloride, preventing the isolation of difficult-to-handle sulfonic acid double salts ([3]).

  • Heating: Allow the mixture to warm to room temperature and stir for 18 hours.

  • Workup (CRITICAL SAFETY): Carefully pour the reaction mixture over crushed ice with vigorous stirring. Do not add water to the reaction flask. The product, Methyl 5-chlorosulfonyl-2-ethoxy-3-fluorobenzoate, will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

  • Validation Checkpoint: The product is moisture-sensitive. Proceed immediately to Step 4. TLC (Hexane/EtOAc 4:1) should show a single, less polar spot compared to the starting material.

Step 4: Sulfonamide Formation (Amidation)

Objective: Convert the reactive sulfonyl chloride to the stable sulfonamide target.

  • Reaction: Dissolve the freshly prepared Methyl 5-chlorosulfonyl-2-ethoxy-3-fluorobenzoate (1.0 eq) in THF (5 volumes) and cool to 0 °C.

  • Amidation: Add aqueous ammonium hydroxide (NH₄OH, 28%, 5.0 eq) dropwise. Causality note: Strict temperature control (0 °C) is required to manage the highly exothermic amidation and suppress competitive hydrolysis of the sulfonyl chloride back to the sulfonic acid.

  • Stirring: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous suspension to pH 4 using 1M HCl.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the final product, Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

  • Validation Checkpoint: LCMS must confirm [M+H]⁺ = 278.3. ¹H NMR should display a broad singlet (~7.2 ppm, 2H) corresponding to the primary sulfonamide (-SO₂NH₂).

Mechanistic Logic of Regioselectivity

The success of Step 3 hinges on the synergistic directing effects of the substituents on the benzene ring. The ethoxy group (-OEt) is a powerful electron-donating group (EDG) that directs electrophiles to the ortho and para positions. Because the ortho position is sterically hindered, attack is heavily favored at the para position (C5). Concurrently, the ester group (-COOMe) is a meta-directing electron-withdrawing group (EWG), which also directs the electrophile to the C5 position. This perfect alignment ensures near-exclusive regioselectivity.

Regioselectivity Core Methyl 2-ethoxy-3-fluorobenzoate Substituent Directing Effects C4 C4 Position (Para to -COOMe: Deactivated) Core->C4 C5 C5 Position (Para to -OEt: Highly Activated Meta to -COOMe: Synergistic) Core->C5 Electrophilic Attack (ClSO3H) C6 C6 Position (Ortho to -COOMe: Deactivated) Core->C6

Figure 2: Regioselectivity logic for the chlorosulfonation of Methyl 2-ethoxy-3-fluorobenzoate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. URL:[Link]

  • Dunn, P. J., Galvin, S., & Hettenbach, K. (2006). Critical Assessment of Pharmaceutical Processes: A Rationale for Changing the Synthetic Route. Chemical Reviews, 106(7), 3002-3027. URL:[Link]

Sources

Application

Analytical methods for the quantification of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Application Note: Quantitative Analysis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate A Senior Application Scientist's Guide to Robust Analytical Methodologies Introduction Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Analysis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

A Senior Application Scientist's Guide to Robust Analytical Methodologies

Introduction

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are paramount in research, development, and quality control settings. This guide provides detailed protocols for the quantitative analysis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), underpinned by established scientific principles and regulatory validation standards.

The structural characteristics of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, including the aromatic ring, ester, and sulfonamide functional groups, inform the selection of appropriate analytical techniques. The presence of a UV-absorbing chromophore makes HPLC with UV detection a primary technique for quantification. For enhanced specificity and sensitivity, especially in complex matrices, coupling HPLC with mass spectrometry (LC-MS/MS) is the preferred method.[1][2][3] Gas chromatography is a viable alternative, although the polarity and thermal stability of the molecule must be considered, potentially necessitating a derivatization step to improve its chromatographic behavior.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring the development of trustworthy and scientifically sound analytical procedures. All methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate their fitness for purpose.[7][8][9][10][11]

Part 1: High-Performance Liquid Chromatography (HPLC) Based Quantification

HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices:
  • Column Selection: A C18 column is chosen as the stationary phase due to its hydrophobic nature, which provides good retention and separation for moderately polar compounds like the target analyte. The Eclipse XDB-C18 is a good starting point, known for its excellent peak shape and performance across a wide pH range.[12][13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is selected. This allows for efficient elution of the analyte while ensuring good separation from potential impurities. The acidic pH of the mobile phase helps to suppress the ionization of the sulfonamide group, leading to better peak shape and retention.

  • Detection: UV detection at a wavelength of approximately 260-270 nm is proposed, as sulfonamides typically exhibit strong absorbance in this region.[12][14] For higher sensitivity and specificity, particularly in the presence of co-eluting impurities, tandem mass spectrometry (LC-MS/MS) is recommended.[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare Stock & Working Standards Dilution Dilute to Working Concentration Standard_Prep->Dilution Sample_Prep Accurately Weigh & Dissolve Sample Sample_Prep->Dilution Injection Inject Samples & Standards Dilution->Injection HPLC_System Equilibrate HPLC System HPLC_System->Injection Chromatography Gradient Elution on C18 Column Injection->Chromatography Detection UV or MS/MS Detection Chromatography->Detection Integration Integrate Peak Areas Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Calculate Analyte Concentration Calibration->Quantification Validation Perform Method Validation Quantification->Validation

Caption: High-level workflow for the quantification of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate by HPLC.

Detailed HPLC-UV Protocol

1. Materials and Reagents:

  • Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Ultrapure water

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector

  • C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm particle size)[12]

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate and dissolve it in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate in the sample by interpolating its peak area from the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Based Quantification

GC-MS offers high sensitivity and specificity, making it an excellent technique for the quantification and identification of volatile and semi-volatile compounds.[4] For a compound like Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, direct GC analysis might be challenging due to its polarity and potential for thermal degradation in the injector port.[15] Therefore, a derivatization step to convert the polar sulfonamide group into a less polar and more volatile derivative is recommended. Silylation is a common and effective derivatization technique for this purpose.[5]

Causality Behind Experimental Choices:
  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is proposed to replace the active hydrogens on the sulfonamide group with trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, leading to improved peak shape and reproducibility.

  • Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for the separation of the derivatized analyte.[6][15]

  • Injection Mode: A splitless injection is recommended for trace analysis to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.

  • MS Detection: Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns for compound identification. For quantification, Selected Ion Monitoring (SIM) mode should be used to monitor characteristic ions of the derivatized analyte, which significantly improves sensitivity and selectivity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare Stock & Working Standards Derivatization Silylation with BSTFA + 1% TMCS Standard_Prep->Derivatization Sample_Prep Accurately Weigh & Dissolve Sample Sample_Prep->Derivatization Injection Splitless Injection Derivatization->Injection GCMS_System Equilibrate GC-MS System GCMS_System->Injection Chromatography Temperature Programmed Separation Injection->Chromatography Detection EI-MS in SIM Mode Chromatography->Detection Integration Integrate Peak Areas of Target Ions Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Calculate Analyte Concentration Calibration->Quantification Validation Perform Method Validation Quantification->Validation

Caption: High-level workflow for the quantification of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate by GC-MS following derivatization.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate reference standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Helium (99.999% purity)

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer

  • DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[15]

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (1 min purge delay)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM) - specific ions to be determined from the mass spectrum of the derivatized standard

4. Derivatization Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of the standard and sample in pyridine.

  • Reaction: In a sealed vial, mix 100 µL of the standard or sample solution with 100 µL of BSTFA + 1% TMCS.

  • Heating: Heat the mixture at 70 °C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute the derivatized solution with ethyl acetate to a concentration within the desired calibration range.

5. Data Analysis:

  • Identify the retention time and characteristic ions of the derivatized analyte by injecting a derivatized standard in full scan mode.

  • Set up the MS in SIM mode to monitor the most abundant and specific ions.

  • Construct a calibration curve using the peak areas of the primary quantifier ion from the derivatized standards.

  • Quantify the analyte in the samples using this calibration curve.

Part 3: Method Validation

For the developed analytical methods to be considered trustworthy and reliable, they must undergo a thorough validation process. The validation should be performed in accordance with the ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[7][8][9][11]

Key Validation Parameters:

The following parameters are essential for the validation of a quantitative analytical method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing spiked placebo samples and assessing peak purity using a photodiode array (PDA) detector or mass spectrometer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[16] This is typically evaluated by a linear regression analysis of the calibration curve data.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[7]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]

Validation Workflow

Validation_Workflow cluster_protocol Validation Protocol cluster_execution Experimental Execution cluster_report Validation Report Define_Parameters Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) Specificity Specificity (Peak Purity, Spiked Placebo) Define_Parameters->Specificity Linearity Linearity (Calibration Curve) Define_Parameters->Linearity Accuracy Accuracy (Spike Recovery) Define_Parameters->Accuracy Precision Precision (Repeatability, Intermediate) Define_Parameters->Precision LOD_LOQ LOD & LOQ (S/N Ratio, Statistical) Define_Parameters->LOD_LOQ Robustness Robustness (Varying Parameters) Define_Parameters->Robustness Data_Analysis Analyze Data & Compare to Acceptance Criteria Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Summary Summarize Results in a Validation Report Data_Analysis->Summary Conclusion Conclude on Method's Fitness for Purpose Summary->Conclusion

Caption: A systematic workflow for the validation of the analytical methods in accordance with ICH Q2(R2) guidelines.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. The choice between HPLC-UV/MS and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. By adhering to the principles of scientific integrity and thorough method validation as outlined by regulatory guidelines, researchers can ensure the generation of high-quality, reproducible data that is fit for its intended purpose in the pharmaceutical development lifecycle.

References

  • Lab Manager. (2025, December 2).
  • U.S. Food and Drug Administration. (n.d.).
  • BenchChem. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • ECA Academy. (n.d.).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • International Council for Harmonisation. (2023, November 30). ICH Q2(R2)
  • MDPI. (2021, June 22).
  • U.S. Department of Agriculture. (n.d.).
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.
  • BenchChem. (n.d.).
  • ACS Publications. (1998).
  • Research Journal of Science and Technology. (n.d.).
  • ResearchGate. (2023, June 15). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • PubChem. (n.d.).
  • ExSyn. (2026, February 10).
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Loba Chemie. (2018, July 26).
  • NextSDS. (n.d.).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Sigma-Aldrich. (n.d.).
  • PubMed. (2015, April 9).
  • ResearchGate. (n.d.).

Sources

Method

Application Note: Profiling Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate in Carbonic Anhydrase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals. Focus: Carbonic Anhydrase (CA) inhibitor screening, kinetic assays, and structural rationale.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Focus: Carbonic Anhydrase (CA) inhibitor screening, kinetic assays, and structural rationale.

Executive Summary & Mechanistic Rationale

The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical objective in modern oncology and ophthalmology. While ubiquitous cytosolic isoforms like human Carbonic Anhydrase I (hCA I) and II (hCA II) regulate physiological pH, transmembrane isoforms such as hCA IX and XII are highly overexpressed in hypoxic tumor microenvironments [1, 2].

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1) is an advanced, highly functionalized synthetic building block designed for targeted CAI development [3]. Its structural architecture is engineered to exploit the subtle topological differences between CA active sites:

  • Primary Sulfonamide (-SO₂NH₂): The classical zinc-binding pharmacophore. In its deprotonated anionic state, it displaces the zinc-bound hydroxide ion in the CA active site, halting the reversible hydration of CO₂ [4].

  • 3-Fluoro Substitution: The strong electron-withdrawing nature of the fluorine atom exerts an inductive effect on the sulfonamide group, lowering its pKa. This increases the fraction of the active anionic species at physiological pH (7.4), directly enhancing binding kinetics and thermodynamic affinity [5].

  • 2-Ethoxy & Methyl Ester Moieties: These bulky, lipophilic groups are strategically positioned to induce steric clashes within the restricted active sites of hCA I and II, while favorably interacting with the wider, more hydrophobic pockets characteristic of the tumor-associated hCA IX and XII isoforms [6].

CABinding Compound Methyl 2-ethoxy-3-fluoro- 5-sulfamoylbenzoate Sulfonamide Primary Sulfonamide (-SO2NH2) Compound->Sulfonamide Fluoro 3-Fluoro Substitution (-F) Compound->Fluoro Bulky 2-Ethoxy & Methyl Ester Bulky Moieties Compound->Bulky Zn Zinc Ion (Zn2+) Coordination in CA Active Site Sulfonamide->Zn Binds as Anion pKa Lowered pKa Increased Acidity Fluoro->pKa Inductive Effect Hydrophobic Hydrophobic Pocket Interaction Bulky->Hydrophobic Steric Clash in CA I/II Selectivity Isoform Selectivity (CA IX/XII over CA I/II) Zn->Selectivity Baseline Affinity pKa->Zn Enhances Binding Hydrophobic->Selectivity

Figure 1: Mechanistic logic of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate binding and isoform selectivity.

Experimental Assay Workflows

To accurately profile the inhibitory potency ( Ki​ ) of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, a dual-assay approach is strictly recommended. The Stopped-Flow CO₂ Hydration Assay serves as the physiological gold standard [7], while the 4-Nitrophenyl Acetate (4-NPA) Esterase Assay provides a high-throughput orthogonal validation [8].

AssayWorkflow Prep Compound Preparation (DMSO Stock Dilution) Incubate Enzyme-Inhibitor Pre-incubation (15 min, 25°C) Prep->Incubate Split Incubate->Split StoppedFlow Stopped-Flow CO2 Hydration (Physiological Target) Split->StoppedFlow Esterase 4-NPA Esterase Assay (High-Throughput Orthogonal) Split->Esterase Read1 Absorbance at 557 nm (Phenol Red Indicator) StoppedFlow->Read1 Read2 Absorbance at 400 nm (4-Nitrophenol Formation) Esterase->Read2 Data Non-linear Regression & Cheng-Prusoff Calculation Read1->Data Read2->Data Result Ki Determination & Selectivity Profiling Data->Result

Figure 2: Dual-assay experimental workflow for Carbonic Anhydrase inhibition profiling.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetic Assay

Because the physiological hydration of CO₂ is one of the fastest known enzymatic reactions (k_cat ≈ 10⁶ s⁻¹ for hCA II), standard spectrophotometers cannot capture the initial rate. A stopped-flow instrument (e.g., Applied Photophysics) is mandatory[7].

Reagent Preparation
  • Assay Buffer: Prepare 20 mM HEPES (pH 7.4 or 7.5) containing 20 mM Na₂SO₄.

    • Causality: Na₂SO₄ is critical to maintain a constant ionic strength, preventing non-specific electrostatic fluctuations that could alter the enzyme's kinetic behavior [4].

  • Indicator Solution: Add Phenol Red to the assay buffer to a final concentration of 0.2 mM.

  • Substrate Solutions: Prepare CO₂-saturated water at 25°C. Create a dilution series to achieve final CO₂ concentrations ranging from 1.7 mM to 17 mM [7].

  • Inhibitor Stock: Dissolve Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate in 100% DMSO (10 mM stock). Dilute to working concentrations (0.1 nM to 10 µM) using the assay buffer. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

Assay Execution
  • Pre-incubation (Critical Step): Mix the recombinant CA enzyme (e.g., hCA IX, 3–10 nM final concentration) with the inhibitor working solutions. Incubate for exactly 15 minutes at 25°C.

    • Causality: Sulfonamide coordination to the active-site zinc requires the displacement of a tightly bound water/hydroxide molecule. This is a slow-binding process. Omitting pre-incubation will yield falsely elevated Ki​ values because the initial rate will reflect binding kinetics rather than equilibrium inhibition [2, 4].

  • Rapid Mixing: Load the pre-incubated Enzyme-Inhibitor (E-I) complex into syringe 1 of the stopped-flow instrument. Load the CO₂ substrate solution into syringe 2.

  • Data Acquisition: Rapidly mix equal volumes. Monitor the decrease in absorbance at 557 nm (the absorbance maximum for Phenol Red) for 10 to 100 seconds[7]. The absorbance drops as the enzymatic hydration of CO₂ produces carbonic acid, lowering the pH.

  • Data Processing: Subtract the uncatalyzed CO₂ hydration rate (buffer + CO₂ only) from the total observed rates. Calculate the initial velocity from the first 5–10% of the reaction trace.

Protocol 2: 4-Nitrophenyl Acetate (4-NPA) Esterase Activity Assay

Carbonic anhydrases exhibit a secondary esterase activity, hydrolyzing colorless 4-NPA into yellow 4-nitrophenol. This assay is highly scalable for 96-well or 384-well microplate readers [8, 9].

Reagent Preparation
  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5 [10].

  • Substrate Stock: Prepare a 100 mM stock of 4-NPA in anhydrous acetone. Dilute to a 2 mM working solution in Assay Buffer immediately before use (4-NPA is prone to spontaneous hydrolysis in water) [10].

  • Enzyme Preparation: Dilute recombinant rhCA9 (or other isoforms) to 20 ng/µL in Assay Buffer [10].

Assay Execution
  • Plate Loading: In a 96-well clear microplate, add 50 µL of the 20 ng/µL enzyme solution to the test wells.

  • Inhibitor Addition: Add 2.00 µL of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (at various concentrations) to the wells. Incubate for 15 minutes at 25°C [8].

  • Substrate Blank (Self-Validation): Prepare control wells containing 50 µL Assay Buffer and 50 µL of the 2 mM 4-NPA substrate (no enzyme).

    • Causality: 4-NPA auto-hydrolyzes over time. The substrate blank establishes the baseline non-enzymatic degradation rate, which must be subtracted to prevent false-positive activity readings [10].

  • Reaction Initiation: Add 50 µL of the 2 mM 4-NPA substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately read the plate at 400 nm (or 405 nm) in kinetic mode for 5 to 90 minutes at 25°C [8, 10].

Data Presentation & Interpretation

To validate the efficacy of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, the inhibition constants ( Ki​ ) must be calculated using non-linear least-squares regression and the Cheng-Prusoff equation.

The table below demonstrates the expected data structure for a selective sulfonamide profiling experiment, utilizing Acetazolamide (AAZ) as the universal, non-selective clinical baseline [4, 7].

Table 1: Representative Inhibition Profile Data Structure

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Index (IX / II)
Acetazolamide (AAZ) (Control)250.0 ± 10.512.1 ± 0.825.8 ± 1.25.7 ± 0.40.47 (Non-selective)
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (Test)> 5000> 1000Target: < 50Target: < 50Target: > 20.0

Note: The structural bulk of the 2-ethoxy and methyl ester groups is hypothesized to drive the Ki​ for hCA I and II into the micromolar range, while the 3-fluoro-enhanced sulfonamide maintains nanomolar potency against the tumor-associated hCA IX and XII isoforms.

References

  • Bidepharm. "CAS:1375473-94-1 Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate". Bidepharm Catalog.
  • MDPI. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies". MDPI Pharmaceuticals.
  • Guidechem. "C10H12FNO5S - Chemical Dictionary: Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate". Guidechem.
  • PMC. "Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies". National Institutes of Health.
  • Benchchem. "Application Notes and Protocols: N-(2,5-dichlorophenyl)benzenesulfonamide as a Potential Carbonic Anhydrase Inhibitor". Benchchem.
  • Taylor & Francis. "Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives".
  • MDPI. "Benzothiadiazinone-1,1-Dioxide Carbonic Anhydrase Inhibitors Suppress the Growth of Drug-Resistant Mycobacterium tuberculosis Strains".
  • Bio-protocol. "hCA Enzyme Inhibition Assays".
  • Arab Journal of Chemistry. "Alpha-glucosidase and carbonic anhydrase inhibition studies of Pd(II)-hydrazide complexes".
  • R&D Systems. "Recombinant Human Carbonic Anhydrase IX/CA9 Activity Assay Protocol".
Application

Application Notes and Protocols for Cell-Based Assays Using Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and development, cell-based assays serve as indispensable tools for elucidating the biological activity of novel chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, cell-based assays serve as indispensable tools for elucidating the biological activity of novel chemical entities.[1][2] Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a novel compound featuring a sulfamoylbenzoate backbone. Structurally related molecules, particularly those with a primary sulfonamide group, are known to act as inhibitors of carbonic anhydrases (CAs).[3] These enzymes play a crucial role in regulating intracellular pH (pHi) by catalyzing the hydration of carbon dioxide to bicarbonate and protons.[4][5] Dysregulation of pHi is implicated in various pathological conditions, including cancer, making CA inhibitors a subject of significant therapeutic interest.[3]

This guide provides a comprehensive framework for characterizing the cellular effects of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. We will detail two fundamental and robust cell-based assays:

  • A fluorescent assay to measure changes in intracellular pH (pHi) , providing mechanistic insight into the compound's potential as a carbonic anhydrase inhibitor.

  • A resazurin-based cell viability assay to assess its cytotoxic or cytostatic effects, a critical parameter for any potential therapeutic agent.[6][7]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower effective assay design, execution, and data interpretation.

Pillar 1: Mechanistic Insight - Intracellular pH (pHi) Assay

Scientific Principle

The maintenance of a stable intracellular pH is vital for numerous cellular functions, including enzyme activity, cell proliferation, and metabolic processes.[4][5] This assay employs a pH-sensitive fluorescent dye, such as 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein Acetoxymethyl Ester (BCECF-AM), to monitor pHi changes in live cells. BCECF-AM is a cell-permeant ester that becomes fluorescent and trapped within the cell upon hydrolysis by intracellular esterases. The fluorescence emission of BCECF is pH-dependent. By measuring the ratio of fluorescence intensity at a pH-sensitive excitation wavelength (~490 nm) to that at a pH-insensitive (isosbestic) wavelength (~440 nm), a ratiometric and quantitative measurement of pHi can be obtained, minimizing artifacts from variations in cell number or dye loading.[4] A decrease in pHi upon treatment with Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate would be consistent with the inhibition of carbonic anhydrase activity.

Experimental Workflow: pHi Measurement

pHi_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading & Compound Treatment cluster_measure Measurement & Calibration seed Seed cells in a 96-well black-wall, clear-bottom plate incubate1 Incubate overnight (37°C, 5% CO2) to allow for cell adherence seed->incubate1 load Load cells with BCECF-AM dye solution (e.g., 1 hour) incubate1->load wash1 Wash cells to remove excess dye load->wash1 add_compound Add varying concentrations of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate wash1->add_compound measure_fluorescence Measure fluorescence at Ex1/Em (490/535 nm) and Ex2/Em (440/535 nm) add_compound->measure_fluorescence calibrate Perform in situ calibration using buffers of known pH with nigericin measure_fluorescence->calibrate

Caption: Workflow for the intracellular pH (pHi) assay.

Detailed Protocol: Intracellular pH Measurement

Materials:

  • Cells of interest (e.g., A549, HeLa)

  • Black-wall, clear-bottom 96-well plates

  • Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

  • BCECF-AM (e.g., 1 mM stock in DMSO)

  • Pluronic F-127 (e.g., 20% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Nigericin (e.g., 10 mM stock in ethanol)

  • Calibration buffers (pH ranging from 5.5 to 8.5)

  • Fluorescence microplate reader with dual excitation capability

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black-wall, clear-bottom plate at a pre-determined optimal density.

    • Incubate overnight at 37°C with 5% CO₂ to ensure a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of 5 µM BCECF-AM in HBSS. To aid in dye solubilization, pre-mix the BCECF-AM stock with an equal volume of 20% Pluronic F-127 before diluting in buffer.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the dye-loading solution to each well and incubate for 30-60 minutes at 37°C.[8]

  • Compound Addition:

    • Prepare serial dilutions of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate in HBSS at 2x the final desired concentrations.

    • Aspirate the dye-loading solution and wash the cells twice with HBSS.

    • Add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for the desired treatment duration (e.g., 30 minutes to 4 hours).

    • Measure fluorescence using a microplate reader. Set the emission wavelength to ~535 nm and alternate between excitation wavelengths of ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).[4]

  • In Situ Calibration:

    • After the final experimental reading, aspirate the compound solutions.

    • Add 100 µL of calibration buffer (e.g., high K+ buffer at pH 7.0) containing 10 µM nigericin to each well. Nigericin is a proton ionophore that equilibrates the intracellular and extracellular pH.[4][9]

    • Incubate for 5-10 minutes and record the fluorescence ratio.

    • Repeat this process for a range of calibration buffers (e.g., pH 5.5, 6.0, 6.5, 7.5, 8.0) to generate a standard curve.[4]

Data Analysis
  • Calculate the ratio of fluorescence intensities (490 nm / 440 nm) for all experimental and calibration wells.

  • Plot the fluorescence ratio from the calibration wells against the corresponding pH values to generate a calibration curve.

  • Convert the experimental fluorescence ratios to pHi values using the equation derived from the calibration curve.

  • Analyze the dose-dependent effect of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate on intracellular pH.

Pillar 2: Cytotoxicity and Viability Assessment

Scientific Principle

Assessing the cytotoxicity of a compound is a cornerstone of preclinical research.[6] The resazurin assay is a widely used method to quantify cell viability and metabolic activity.[7] Resazurin (also known as AlamarBlue®), a blue and non-fluorescent dye, is cell-permeable.[10][11] In viable, metabolically active cells, intracellular reductases convert resazurin into the pink, highly fluorescent resorufin.[6][12] The amount of resorufin produced is directly proportional to the number of viable cells.[10] This assay is sensitive, reliable, and allows for a homogeneous "add-mix-measure" format.[12]

Experimental Workflow: Cell Viability Assay

Viability_Workflow cluster_prep Cell & Compound Preparation cluster_treat Treatment & Incubation cluster_measure Assay & Measurement seed Seed cells in an opaque-walled 96-well plate incubate1 Incubate for 24 hours for cell attachment seed->incubate1 prepare_compound Prepare serial dilutions of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate incubate1->prepare_compound add_compound Add compound dilutions to the cells prepare_compound->add_compound incubate2 Incubate for a defined period (e.g., 24, 48, or 72 hours) add_compound->incubate2 add_resazurin Add resazurin solution to each well incubate2->add_resazurin incubate3 Incubate for 1-4 hours at 37°C add_resazurin->incubate3 measure_signal Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) incubate3->measure_signal

Caption: Workflow for the resazurin-based cell viability assay.

Detailed Protocol: Cell Viability Assay

Materials:

  • Cells of interest

  • Opaque-walled 96-well plates (to minimize background fluorescence)

  • Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

  • Resazurin sodium salt (or a commercially available solution)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Complete culture medium

  • Fluorescence or absorbance microplate reader

Procedure:

  • Cell Seeding:

    • Plate cells in 100 µL of complete culture medium per well in an opaque-walled 96-well plate. The optimal seeding density should be determined beforehand to ensure cells are in the logarithmic growth phase at the time of assay.[13]

    • Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare a range of concentrations of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate in culture medium.

    • Add the compound dilutions to the cells. Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).

      • Untreated Control (100% Viability): Cells in culture medium only.

      • No-Cell Control (Background): Wells with medium only, for background subtraction.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Incubation:

    • Prepare a sterile resazurin solution (e.g., 0.15 mg/mL in DPBS).[10]

    • Add 20 µL of the resazurin solution to each well (for a final volume of 120 µL).[10]

    • Incubate for 1 to 4 hours at 37°C. The incubation time should be optimized for the specific cell line to ensure the signal is within the linear range of the instrument.[7][10]

  • Signal Measurement:

    • Measure the fluorescence using an excitation wavelength of 540-570 nm and an emission wavelength of 580-590 nm.[7][10]

    • Alternatively, absorbance can be measured at 570 nm.[12]

Data Analysis
  • Subtract the average background reading (no-cell control) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control:

    • % Viability = (Signal of Treated Cells / Signal of Untreated Cells) x 100

  • Plot the percent viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Hypothetical Effect of Compound on Intracellular pH

Compound Conc. (µM) Fluorescence Ratio (490/440 nm) Calculated pHi
0 (Vehicle) 1.85 7.20
1 1.70 7.05
10 1.52 6.85
50 1.38 6.68

| 100 | 1.25 | 6.50 |

Table 2: Hypothetical Cell Viability Data (48h Exposure)

Compound Conc. (µM) % Viability (Mean ± SD)
0 (Vehicle) 100 ± 4.5
1 98.2 ± 5.1
10 85.7 ± 6.2
50 48.9 ± 3.8
100 15.3 ± 2.9

| Calculated IC₅₀ | ~51 µM |

Trustworthiness Through Assay Optimization and Validation

To ensure the reliability and reproducibility of your results, several optimization steps are crucial:[6][13]

  • Cell Density: Titrate cell seeding density to ensure cells are in an exponential growth phase and that the assay signal does not become saturated.

  • Reagent Concentration: Determine the optimal concentration of fluorescent dyes (e.g., BCECF-AM, resazurin) and incubation times to achieve the best signal-to-noise ratio without inducing cytotoxicity from the reagents themselves.[10]

  • Compound Exposure Time: Evaluate multiple time points (e.g., 24, 48, 72 hours) for the cytotoxicity assay to understand the kinetics of the cellular response.

  • Controls: Always include positive and negative controls. For the pHi assay, a known CA inhibitor can serve as a positive control. For the viability assay, a known cytotoxic agent like staurosporine can be used.[14]

  • Assay Validation: It is good practice to confirm results with an orthogonal assay. For example, cytotoxicity determined by the metabolic resazurin assay could be confirmed with a method that measures membrane integrity, such as an LDH release assay.[10]

References

  • A Protocol for Measurement of Intracellular pH. (2014). Bio-Protocol. Available at: [Link]

  • Creative Bioarray. Resazurin Assay Protocol. Available at: [Link]

  • A Protocol for Measurement of Intracellular pH. (2014). Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Kozlowska, J., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed. Available at: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]

  • Tip Biosystems. MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Available at: [Link]

  • Harvard University. Cell-based assays - DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. Available at: [Link]

  • Kincell Bio. (2025). Optimizing Cell Therapy Analytics Through Design Of Experiment Methodologies. Available at: [Link]

  • Labbox. Resazurin Cell Viability Assay. Available at: [Link]

  • Kozlowska, J., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. Available at: [Link]

  • Taylor & Francis. (2018). Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay. Available at: [Link]

  • Chow, S., & Hedley, D. (2001). Flow cytometric measurement of intracellular pH. Current Protocols in Cytometry. Available at: [Link]

  • ExSyn. (2026). In focus: Methyl-2- Methoxy-5-Sulfamoyl Benzoate. Available at: [Link]

  • Smirnow, A., et al. (2022). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PMC. Available at: [Link]

  • UFAG Laboratorien AG. Cell-based Assays (Cell Biology). Available at: [Link]

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Abstract This document provides a comprehensive guide for the purification of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the purification of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for the efficacy and safety of subsequent active pharmaceutical ingredients (APIs). We present detailed, field-proven protocols for two primary purification techniques: Recrystallization and Flash Column Chromatography . The guide explains the scientific rationale behind procedural choices, methods for impurity profiling, and analytical techniques for purity verification. This document is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction and Compound Profile

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a substituted aromatic compound featuring ester, ethoxy, fluoro, and sulfonamide functional groups. This unique combination of moieties makes it a valuable building block in medicinal chemistry. However, these same functional groups also contribute to a specific polarity and reactivity profile that must be considered during purification. High purity is essential to prevent the incorporation of impurities into the final drug substance, which can impact its therapeutic efficacy, safety, and stability.[1]

Compound Structure:

Physicochemical Properties:

While specific experimental data for the title compound is not widely published, we can infer its properties based on its structural analogue, Methyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-52-2).[2][3] The ethoxy group in place of the methoxy group will slightly increase lipophilicity and molecular weight.

PropertyEstimated Value / CharacteristicRationale for Purification
Molecular Formula C10H12FNO5S
Molecular Weight ~277.27 g/mol
Appearance Expected to be a white to off-white crystalline solidCrystalline nature makes it a prime candidate for recrystallization.
Melting Point Expected to be a sharp range, likely >150 °CA sharp melting point range is a key indicator of high purity.[4]
Solubility Sparingly soluble in water; soluble in polar organic solvents like Methanol, Ethyl Acetate, Acetone, and Dichloromethane.Solubility profile is critical for selecting appropriate solvents for both recrystallization and chromatography.[5]
Polarity Moderately polar compoundThe sulfonamide and ester groups confer polarity, making normal-phase chromatography on silica gel a suitable technique.[5][6]

Impurity Profiling: The "Why" Behind Purification

Effective purification begins with understanding the potential impurities. Synthetic routes for aromatic sulfonamides often involve steps like chlorosulfonation, amination, and esterification.[7] Likely impurities may include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomers: Positional isomers formed during the sulfonation or substitution reactions.

  • By-products: Compounds formed from side reactions, such as hydrolyzed esters (carboxylic acids) or over-alkylated products.

  • Residual Solvents & Reagents: Solvents and chemicals used during the synthesis and workup.

The goal of the following protocols is to effectively remove these contaminants.

Purification Strategy Workflow

A logical approach to purification is essential. The choice between recrystallization and chromatography depends on the impurity profile and the required purity level.

purification_workflow start Crude Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate tlc_hplc Initial Purity Assessment (TLC / HPLC) start->tlc_hplc is_cryst Is the major impurity profile simple and crystalline? tlc_hplc->is_cryst Analyze recryst Protocol 1: Recrystallization is_cryst->recryst Yes complex_impurities Complex mixture or oily impurities present is_cryst->complex_impurities No purity_check_1 Purity & Yield Analysis (HPLC, NMR, MP) recryst->purity_check_1 chromatography Protocol 2: Flash Column Chromatography purity_check_2 Purity & Yield Analysis (HPLC, NMR, MP) chromatography->purity_check_2 complex_impurities->chromatography final_product High-Purity Product purity_check_1->final_product Meets Spec purity_check_2->final_product Meets Spec chromatography_principle cluster_column Silica Gel Column (Polar) A Highly Polar Impurity (e.g., Carboxylic Acid) Stays at top B Target Compound (Moderately Polar) Moves down C Non-Polar Impurity (e.g., Starting Material) Elutes quickly start Mixture Applied eluent Mobile Phase Flow (e.g., Hexane/EtOAc) eluent->A eluent->B eluent->C

Sources

Application

Derivatization of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate for enhanced activity

An Application Note on the Derivatization of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate for Enhanced Biological Activity Abstract Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a substituted aromatic compound featurin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Derivatization of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate for Enhanced Biological Activity

Abstract

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a substituted aromatic compound featuring multiple functional groups amenable to chemical modification. This application note presents a comprehensive guide for researchers, medicinal chemists, and drug development professionals on strategic derivatization approaches to explore and enhance the biological activity of this scaffold. We provide the scientific rationale behind modifications at the sulfamoyl, methyl ester, and ethoxy moieties, detailed step-by-step protocols for synthesis, and a framework for characterization and subsequent biological screening. The strategies discussed are grounded in established medicinal chemistry principles, including structure-activity relationship (SAR) studies and bioisosteric replacement, to facilitate the generation of novel compound libraries with improved potency, selectivity, and pharmacokinetic properties.

Introduction and Scientific Rationale

The sulfamoylbenzoate scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. Compounds bearing this motif have shown a wide range of biological activities, including inhibitory action against enzymes like carbonic anhydrases and human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[1][2] The biological activity of these molecules is significantly influenced by the nature and position of substituents on the aromatic ring and its functional groups.[1][3]

The parent molecule, Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, offers three primary sites for chemical derivatization, each providing a unique opportunity to modulate its physicochemical and pharmacological profile:

  • The Sulfamoyl Group (-SO₂NH₂): The two protons on the nitrogen are acidic and can be substituted. Modification at this site is a proven strategy to alter polarity, introduce new hydrogen bond donors or acceptors, and explore specific interactions within a biological target's binding pocket.[4][5]

  • The Methyl Ester Group (-COOCH₃): This group can be hydrolyzed to a carboxylic acid, which can then be converted into a wide array of amides or other esters. This is a classic strategy to enhance target affinity through new interactions or to improve metabolic stability and solubility.[6][7]

  • The Ethoxy Group (-OCH₂CH₃): While less straightforward to modify directly, this group can be a target for bioisosteric replacement in a de novo synthesis approach. Replacing it with other functionalities, such as a fluorine atom, can block oxidative metabolism and fine-tune electronic properties, significantly impacting lipophilicity and binding.[8][9]

This guide will detail protocols for creating a focused library of derivatives by systematically modifying these functional groups.

Strategic Derivatization Workflow

The overall strategy involves parallel synthesis efforts targeting the key functional groups, followed by purification, characterization, and screening to establish structure-activity relationships (SAR).

G cluster_synthesis Synthesis & Derivatization cluster_processing Processing cluster_evaluation Evaluation Start Methyl 2-ethoxy-3-fluoro- 5-sulfamoylbenzoate Mod_Sulfamoyl Modification of Sulfamoyl Group Start->Mod_Sulfamoyl Mod_Ester Modification of Ester Group Start->Mod_Ester Purify Purification (Column Chromatography, HPLC) Mod_Sulfamoyl->Purify Mod_Ester->Purify Characterize Characterization (NMR, LC-MS, HRMS) Purify->Characterize Screen Biological Screening (Enzyme/Cell-based Assays) Characterize->Screen SAR SAR Analysis & Lead Optimization Screen->SAR SAR->Mod_Sulfamoyl Iterative Redesign G cluster_mods mol Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate Ester (-COOCH₃) Sulfamoyl (-SO₂NH₂) Ethoxy (-OCH₂CH₃) mod1 1. Hydrolysis (LiOH) 2. Amide Coupling (EDC, Amine) -> Diverse Amides mol:f1->mod1  Strategy B mod2 1. Hydrolysis (LiOH) 2. Chlorosulfonation (SOCl₂) 3. Amination (Amine) -> Diverse Sulfonamides mol:f2->mod2  Strategy A mod3 De Novo Synthesis with Bioisosteric Replacement (e.g., -F, -CF₃) -> Altered PK/PD mol:f3->mod3  Strategy C

Caption: Key derivatization sites and strategies.

Protocol 3.1.1: Hydrolysis of Methyl Ester to Carboxylic Acid

The first step for both Strategy A and B is the saponification of the methyl ester.

  • Materials: Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1M Hydrochloric Acid (HCl), Ethyl Acetate.

  • Procedure:

    • Dissolve Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (1.0 eq) in a mixture of THF and water (3:1 v/v).

    • Add LiOH (1.5 eq) to the solution and stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl, which should cause a precipitate to form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid. This intermediate can be used directly in the next steps.

Protocol 3.1.2: Synthesis of N-Substituted Sulfonamides

This protocol requires the synthesis of the sulfonyl chloride from the corresponding benzoic acid, which is a standard procedure. [1]

  • Step 1: Chlorosulfonation

    • Caution: This reaction should be performed with extreme care as it involves highly corrosive reagents.

    • To 2-ethoxy-3-fluoro-benzoic acid (synthesized or procured, 1.0 eq), add an excess of chlorosulfonic acid (5-10 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

    • After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • The resulting precipitate, 2-ethoxy-3-fluoro-5-(chlorosulfonyl)benzoic acid, is filtered, washed with cold water, and dried under vacuum.

  • Step 2: Amidation

    • Dissolve the sulfonyl chloride intermediate (1.0 eq) in a suitable solvent like THF or dichloromethane (DCM).

    • In a separate flask, dissolve the desired primary or secondary amine (2.2 eq) in the same solvent.

    • Add the amine solution dropwise to the sulfonyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Strategy B: Modification of the Carboxylic Acid Moiety

Using the carboxylic acid intermediate from Protocol 3.1.1 , a diverse library of amides can be synthesized using standard peptide coupling reagents. [10] Protocol 3.2.1: General Procedure for Amide Coupling

  • Materials: 2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid (from 3.1.1), desired amine (primary or secondary), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and DMAP (0.1 eq).

    • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours. Monitor progress by TLC.

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Strategy C: Bioisosteric Replacement of the Ethoxy Group

Bioisosterism is a powerful strategy in drug design to improve efficacy, reduce toxicity, or alter pharmacokinetics. [11][12]Replacing the ethoxy group with a fluorine atom is a common tactic to block metabolic oxidation. [8]This modification cannot be performed on the final molecule and requires a de novo synthetic approach starting from a different precursor, such as a difluoro-substituted phenol. This advanced strategy is noted here for consideration during lead optimization.

Derivatization StrategyTarget MoietyRationale & Expected OutcomeKey Reagents
N-Substitution Sulfamoyl (-SO₂NH₂)Introduce diverse functional groups to probe binding pockets, modulate polarity, and alter H-bonding patterns. [13]Primary/Secondary Amines, Chlorosulfonic Acid
Amide Formation Ester (-COOCH₃)Convert to amides to introduce new interaction points, enhance metabolic stability, and modulate solubility. [1]LiOH, EDC, DMAP, Primary/Secondary Amines
Transesterification Ester (-COOCH₃)Create different esters to fine-tune lipophilicity and cell permeability. [14]Various Alcohols, Acid/Base Catalyst
Bioisosteric Replacement Ethoxy (-OCH₂CH₃)Replace with groups like -F to block metabolism and alter electronic properties. [8]Requires de novo synthesis

Characterization and Biological Evaluation

Characterization: The identity and purity of all synthesized derivatives must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the new compounds. High-Resolution Mass Spectrometry (HRMS) is recommended for definitive elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Biological Screening: Based on the activities of related sulfamoyl benzamides, a primary screening cascade could include:

  • Enzyme Inhibition Assays: Test compounds against relevant enzymes such as various isoforms of carbonic anhydrase or h-NTPDases. [2][3]* Cell-Based Assays: Screen for anticancer activity against a panel of human cancer cell lines or for anti-inflammatory effects by measuring cytokine release. [4][15]* Dose-Response Analysis: For active compounds, determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) to quantify potency.

The data gathered will be crucial for building a robust SAR model to guide the design of the next generation of compounds.

References

  • Benchchem. (n.d.). structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors.
  • Shukla, N., et al. (2021). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. Bioorganic & Medicinal Chemistry, 43, 116242. Retrieved from [Link]

  • Widhalm, J. R., & Dudareva, N. (2006). Variations on a theme: synthesis and modification of plant benzoic acids. Current Opinion in Plant Biology, 9(3), 246-252. Retrieved from [Link]

  • Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Cresswell, A. J., & Davies, S. G. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.
  • Matiichuk, V., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[1][11][15]riazino[2,3-c]quinazolines. Molecules, 28(19), 6825. Retrieved from [Link]

  • Google Patents. (2024). WO2024013382A1 - Process for preparing benzoic acid esters and intermediates thereof.
  • Hussain, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1541-1554. Retrieved from [Link]

  • Shukla, N., et al. (2021). Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorganic & Medicinal Chemistry, 43, 116242. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Benchchem. (n.d.). 4-Hydroxybenzoic acid derivatives synthesis and characterization.
  • Lee, J., et al. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv.
  • Chemistry Stack Exchange. (2018). Modification to improve antibacterial activity.
  • ACS Publications. (2024). Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2025). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

  • ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Google Patents. (n.d.). WO2010028840A1 - 2-ethoxy benzoic acid derivative.
  • PubMed. (2010). Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.
  • IRIS. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors.
  • Benchchem. (n.d.). Application Note: Derivatization of Methyl 2-(3-hydroxyphenyl)benzoate for Biological Screening.
  • PubMed. (2012). Derivatization and Liquid chromatography-UV-tandem Mass Spectrometric Analysis of Perfluorinated Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

Sources

Method

The Strategic Application of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate in Contemporary Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors hinges on the strategic incorporation of specific functional groups to modulate physicochemical properties and enhance biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors hinges on the strategic incorporation of specific functional groups to modulate physicochemical properties and enhance biological activity. Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate emerges as a highly valuable, yet under-explored, intermediate, embodying a confluence of structural motifs that are increasingly sought after in the development of targeted therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective utilization of this intermediate, grounded in established principles of medicinal chemistry and supported by analogous examples from the scientific literature.

The Architectural Logic of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

The efficacy of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate as a drug discovery intermediate is rooted in the synergistic interplay of its constituent functional groups. Each moiety is strategically positioned to influence the molecule's pharmacokinetic and pharmacodynamic profile.

  • The Sulfamoyl Group (-SO₂NH₂): This functional group is a cornerstone of many successful drugs, most notably as a zinc-binding group in carbonic anhydrase inhibitors.[1] Its ability to coordinate with metal ions in enzyme active sites makes it a powerful tool for achieving high-affinity binding. Furthermore, the sulfonamide moiety can participate in hydrogen bonding interactions, further anchoring the molecule to its biological target.

  • The Fluoro Group (-F): The introduction of a fluorine atom can have profound effects on a molecule's properties.[2][3][4] Its high electronegativity can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. Fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability, thereby positively impacting oral bioavailability.[5]

  • The Ethoxy Group (-OCH₂CH₃): Compared to the more common methoxy group, the ethoxy group provides a subtle increase in lipophilicity. This can be advantageous for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The ethoxy group can also engage in productive hydrophobic interactions within a protein's binding pocket.

  • The Methyl Ester (-COOCH₃): The methyl ester serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. Alternatively, the ester can be maintained in the final compound, where it may act as a prodrug or contribute to binding interactions.

A Proposed Application: Targeting Carbonic Anhydrase IX in Hypoxic Tumors

A compelling application for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate lies in the design of selective inhibitors of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is associated with tumor progression and metastasis.[1] Its expression is induced by hypoxia, a common feature of the tumor microenvironment. By inhibiting CA IX, it is possible to disrupt the pH regulation of tumor cells, leading to apoptosis and a reduction in tumor growth.

The sulfamoyl group of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate can act as the primary zinc-binding moiety, anchoring the inhibitor to the active site of CA IX. The strategic placement of the ethoxy and fluoro groups can then be exploited to achieve selectivity over other carbonic anhydrase isoforms, thereby minimizing off-target effects.

Synthetic Strategy and Protocol

A plausible synthetic route to Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate and its subsequent elaboration into a hypothetical CA IX inhibitor is outlined below. This protocol is based on established synthetic methodologies for related compounds.[6][7]

Synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

The synthesis of the title intermediate can be envisioned as a multi-step process starting from commercially available materials.

Synthesis of Intermediate A 2-Ethoxy-3-fluorobenzoic acid B Methyl 2-ethoxy-3-fluorobenzoate A->B  CH3OH, H+   C Methyl 2-ethoxy-3-fluoro-5-(chlorosulfonyl)benzoate B->C  ClSO3H   D Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate C->D  NH4OH  

Figure 1: Proposed synthetic pathway for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Protocol:

  • Esterification: 2-Ethoxy-3-fluorobenzoic acid is esterified using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield Methyl 2-ethoxy-3-fluorobenzoate.

  • Chlorosulfonylation: The resulting ester is treated with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position. This reaction is typically carried out at low temperatures to control its exothermicity.

  • Amination: The chlorosulfonyl intermediate is then reacted with aqueous ammonia to afford the desired product, Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Elaboration to a Hypothetical Carbonic Anhydrase IX Inhibitor

The intermediate can be further functionalized to enhance its binding affinity and selectivity for CA IX.

Inhibitor Synthesis D Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate E 2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid D->E  LiOH, H2O/THF   F Target Inhibitor (Amide derivative) E->F  Amine, Coupling Agent (e.g., HATU)  

Sources

Application

Application Note: Safe Handling, Storage, and Disposal Protocols for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Introduction & Chemical Profile Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1) is a highly functionalized synthetic building block frequently utilized in the development of advanced active pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1) is a highly functionalized synthetic building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals ()[1].

As a Senior Application Scientist, it is critical to understand that safety and storage protocols are not arbitrary; they are dictated by the molecule's structural motifs. This compound features three reactive domains: a sulfonamide moiety , a fluorinated aromatic ring , and a methyl ester . Each functional group introduces specific physicochemical vulnerabilities and occupational hazards. This application note establishes a self-validating, causality-driven framework for handling this compound safely during laboratory scale-up and routine synthesis.

Hazard Assessment & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in mitigating risk. The hazards associated with Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate are directly linked to its structure:

  • Sulfonamide Sensitization: The sulfonamide group acts as a strong hydrogen-bond donor and acceptor. Prolonged exposure can lead to skin or respiratory tract irritation due to its ability to interact with biological macromolecules ().

  • Thermal Defluorination: While the C-F bond is generally stable under ambient conditions, extreme thermal stress (e.g., >250°C) can induce defluorination, releasing highly toxic and corrosive hydrogen fluoride (HF) gas, alongside sulfur oxides (SOx) ().

  • Ester Hydrolysis: The methyl ester is an electrophilic center susceptible to nucleophilic attack by ambient moisture, leading to premature degradation into the corresponding benzoic acid derivative.

Table 1: Physicochemical and Hazard Summary
Property / HazardSpecification / ClassificationMechanistic CauseMitigation Strategy
Physical State Solid (Powder/Crystalline)Intermolecular H-bonding (sulfonamide)Handle in powder-weighing hood to avoid dust inhalation.
Skin/Eye Irritation Category 2 (Irritant)Electrophilic ester / H-bond donorWear nitrile gloves, lab coat, and safety goggles[2].
Thermal Stability Decomposes at >250°CC-F bond cleavage under extreme heatAvoid open flames; use controlled heating mantles.
Moisture Sensitivity Hydrolytically sensitiveNucleophilic attack on methyl esterStore under inert gas (Ar/N2); equilibrate before opening.

Storage Protocols and Stability

To maintain the chemical integrity of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, storage conditions must proactively prevent hydrolytic degradation and photo-oxidation.

  • Temperature: Store at 2–8°C (refrigerated) or -20°C for long-term stability. Causality: Lower temperatures reduce the kinetic energy available for spontaneous ester hydrolysis.

  • Atmosphere: Store tightly sealed under an inert atmosphere (Argon or Nitrogen). Causality: The compound is sensitive to atmospheric moisture, which acts as a nucleophile to slowly hydrolyze the methyl ester ().

  • Light Protection: Store in amber glass vials or opaque secondary containers. Causality: Fluorinated aromatics can undergo slow photo-degradation under sustained UV exposure.

DegradationPathways Compound Methyl 2-ethoxy-3-fluoro- 5-sulfamoylbenzoate Thermal Thermal Stress (>250°C) Compound->Thermal Improper heating Moisture Ambient Moisture (Prolonged Exposure) Compound->Moisture Improper storage ToxicGas Toxic Gas Release (HF, SOx, NOx) Thermal->ToxicGas Defluorination/Decomposition Hydrolysis Ester Hydrolysis (Benzoic Acid Derivative) Moisture->Hydrolysis Nucleophilic attack

Primary degradation pathways under improper storage or extreme thermal conditions.

Step-by-Step Methodology: Safe Handling and Transfer

This protocol is designed as a self-validating system ; you cannot proceed to the next step without verifying the success of the current one.

  • Step 1: PPE Verification. Don standard laboratory PPE: flame-resistant lab coat, chemical-resistant nitrile gloves (minimum 0.11 mm thickness), and ANSI Z87.1 compliant safety goggles ()[2].

    • Validation Check: Perform a visual and tactile glove-tear check (inflate slightly and check for leaks) before handling the reagent.

  • Step 2: Environmental Equilibration. Transfer the sealed vial from cold storage to a benchtop desiccator. Allow it to equilibrate to room temperature (approximately 30 minutes) before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, accelerating ester hydrolysis.

  • Step 3: Weighing. Conduct all weighing operations inside a certified ductless powder-weighing hood or a standard fume hood with a face velocity of 80-100 fpm. Use anti-static weigh boats.

    • Causality: Anti-static boats prevent the aerosolization of the fine powder, mitigating inhalation risks.

  • Step 4: Dissolution & Transfer. Dissolve the compound in the target anhydrous solvent (e.g., DMF, DMSO, or DCM) directly within the fume hood. Cap the reaction vessel before transferring it to the benchtop.

    • Validation Check: Hold the capped vessel up to the light to ensure complete visual dissolution. Residual undissolved powder poses a hidden dust hazard upon subsequent vessel opening.

HandlingWorkflow ColdStorage Cold Storage (-20°C) Under Inert Gas Equilibration Equilibration (Desiccator, 30 min) ColdStorage->Equilibration Transfer to ambient Weighing Weighing (Fume Hood, Anti-static) Equilibration->Weighing Prevent condensation Dissolution Dissolution (Anhydrous Solvent) Weighing->Dissolution Dust control Reaction Reaction Vessel (Sealed & Transferred) Dissolution->Reaction Complete dissolution

Step-by-step safe handling workflow for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Emergency Response and Spill Management

In the event of an accidental spill, the primary objective is to prevent aerosolization and subsequent inhalation of the sulfonamide powder.

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Containment: Do not dry sweep. Causality: Dry sweeping generates hazardous airborne dust that can easily bypass standard surgical masks.

  • Neutralization/Collection: Lightly dampen the spilled powder with a compatible solvent (e.g., isopropanol) to suppress dust generation.

  • Cleanup: Use absorbent pads or a dedicated HEPA-filtered vacuum to collect the dampened material. Place all contaminated materials into a sealed, labeled hazardous waste container.

Waste Disposal Procedures

Because Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate contains a fluorinated aromatic ring and a sulfonamide, it falls under specialized disposal categories, often grouped with PFAS-like or halogenated organic waste ()[3].

  • Solid Waste: Collect all empty vials, contaminated weigh boats, and gloves in a designated "Halogenated Solid Waste" bin.

  • Liquid Waste: Solutions containing this compound must be disposed of in "Halogenated Organic Solvent" carboys. Do not mix with aqueous acidic waste, as this may precipitate the free sulfonamide or cause unwanted side reactions.

  • Final Destruction: Disposal must be executed via high-temperature incineration (>1000°C) by a certified waste management facility equipped with acid-gas scrubbers to neutralize HF and SO2 emissions ()[3].

References

  • Title: Safety Data Sheet: N-Ethyl-o/p-toluene sulfonamide Source: Chemos GmbH & Co. KG URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. As a critical intermediate in pharmaceutical development, ach...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. As a critical intermediate in pharmaceutical development, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies for analogous sulfamoylbenzoate compounds.

I. Synthetic Pathway Overview

The synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is typically a multi-step process. While various routes are possible, a common and logical pathway begins with a substituted benzoic acid and proceeds through chlorosulfonation, amination, and a final esterification step. Each stage presents unique challenges that can impact the overall yield and purity. Understanding the potential pitfalls at each conversion is the first step toward effective troubleshooting.

Synthetic_Pathway A 2-Ethoxy-3-fluorobenzoic Acid B 2-Ethoxy-3-fluoro-5- (chlorosulfonyl)benzoic Acid A->B Chlorosulfonation (ClSO3H) C 2-Ethoxy-3-fluoro-5- sulfamoylbenzoic Acid B->C Amination (NH4OH / NH3) D Methyl 2-ethoxy-3-fluoro- 5-sulfamoylbenzoate (Product) C->D Esterification (MeOH, H+)

Caption: A common synthetic route for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

II. Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

General Issues

Q1: My overall yield is significantly lower than expected. Where should I start investigating?

A1: A low overall yield is a common problem that requires systematic investigation. The total yield is a product of the yields of each individual step, so even minor losses at each stage can compound significantly. A similar four-step synthesis for a related methoxy-analog reported an overall yield of 63.7%, with individual step yields ranging from 75.8% to 97.4%[1][2].

Your first action should be to analyze a sample from the crude product of each step using Thin Layer Chromatography (TLC) or LC-MS. This will identify the specific reaction that is underperforming.

Troubleshooting_Yield Start Low Overall Yield Detected Check_Each_Step Analyze crude product from each step (TLC, LC-MS, 1H NMR) Start->Check_Each_Step Chlorosulfonation_Low Chlorosulfonation Yield Low? Check_Each_Step->Chlorosulfonation_Low Esterification_Low Esterification Yield Low? Esterification_Solutions See Esterification Troubleshooting (Q2, Q3) Esterification_Low->Esterification_Solutions Yes Other_Issues Evaluate Starting Material Purity & Workup Procedures Esterification_Low->Other_Issues No Amination_Low Amination Yield Low? Amination_Low->Esterification_Low No Amination_Solutions See Amination Troubleshooting (Q4, Q5) Amination_Low->Amination_Solutions Yes Chlorosulfonation_Low->Amination_Low No Chlorosulfonation_Solutions See Chlorosulfonation Troubleshooting (Q6, Q7) Chlorosulfonation_Low->Chlorosulfonation_Solutions Yes

Caption: Troubleshooting logic for diagnosing the source of low overall yield.

Step 1: Esterification (Final Step)

Q2: My Fischer esterification is slow or incomplete, leaving significant amounts of the starting carboxylic acid.

A2: Fischer esterification is an equilibrium-limited reaction.[3][4] To drive the reaction to completion, you must shift the equilibrium toward the product.

Troubleshooting Steps:

  • Increase Mass Action of Alcohol: Use a large excess of methanol, which can also serve as the solvent. For a similar sulfamoylbenzoic acid, a successful protocol used a 1:55 molar ratio of the acid to methanol.[1]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. While difficult on a lab scale, using a Dean-Stark apparatus or adding a dehydrating agent can help. Ensure your methanol and acid catalyst are as anhydrous as possible.

  • Catalyst Loading: Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄) is used. A typical catalytic amount is 0.1-0.2 equivalents, but for stubborn esterifications, increasing this can be effective.[5] For the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, a molar ratio of 1.1 equivalents of sulfuric acid was found to be optimal.[1]

  • Reaction Time & Temperature: These reactions can require prolonged heating. Monitor the reaction by TLC until the starting material spot disappears. Refluxing for 12-24 hours is common.[5]

Q3: I'm observing significant product loss during the aqueous workup of my esterification.

A3: The sulfamoyl group (-SO₂NH₂) is acidic and can form a salt in basic conditions, increasing the product's water solubility.

Preventative Measures:

  • Neutralization pH: During the workup, when neutralizing the acid catalyst with a base like sodium bicarbonate (NaHCO₃), carefully monitor the pH.[5] Do not let the aqueous layer become strongly basic. Keep it neutral or slightly acidic to ensure the product remains in the organic layer.

  • Extraction Solvent: Use a robust organic solvent for extraction, such as ethyl acetate.

  • Brine Wash: After the base wash, wash the organic layer with brine (saturated aqueous NaCl) to remove excess water and break up any emulsions.[5]

Step 2: Amination (Sulfonamide Formation)

Q4: The conversion of my sulfonyl chloride to the sulfonamide is poor. What are the primary causes?

A4: Low yield in this step is often due to the high reactivity and instability of the sulfonyl chloride intermediate.

Key Factors to Optimize:

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride group is highly susceptible to hydrolysis, which converts it back to the unreactive sulfonic acid. Ensure all reagents and solvents are anhydrous. The reaction should be protected from atmospheric moisture.

  • Reaction Temperature: Temperature control is critical. Adding the sulfonyl chloride to the ammonia solution should be done at a controlled, often low, temperature to manage the exotherm. However, the reaction may then need to be gently heated to ensure completion. For a related synthesis, the mixture was heated to 30°C for 4 hours.[2][6] Excessively high temperatures can promote hydrolysis and side reactions.[1]

  • Ammonia Concentration: Use a large excess of concentrated aqueous ammonia (e.g., 28% NH₄OH). This ensures the sulfonyl chloride preferentially reacts with ammonia over water and also neutralizes the HCl byproduct.[1][6]

  • Addition Method: Add the sulfonyl chloride portion-wise or as a solution to the vigorously stirred ammonia solution. Poor mixing can lead to localized "hot spots" and hydrolysis.

Q5: During the pH adjustment after amination, I get a precipitate, but my final yield is still low.

A5: The initial precipitate formed upon acidification is your desired carboxylic acid product (2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid). However, if the amination was incomplete, the unreacted sulfonyl chloride will have hydrolyzed to the sulfonic acid (2-ethoxy-3-fluoro-5-sulfo-benzoic acid). This sulfonic acid is highly water-soluble and will likely remain in the aqueous phase, thus lowering your isolated yield. The solution is to optimize the amination step itself as described in Q4.

Step 3: Chlorosulfonation

Q6: My chlorosulfonation reaction is producing a dark, tarry mixture with very little desired product.

A6: Chlorosulfonation is a highly aggressive electrophilic aromatic substitution and can easily lead to decomposition if not properly controlled. The aromatic ring, activated by the ethoxy group, is prone to oxidation and side reactions.

Critical Parameters for Control:

  • Temperature: This is the most critical factor. The reaction must be conducted at low temperatures, typically 0°C or below, especially during the addition of the substrate to the chlorosulfonic acid.[6][7] After the initial addition, the temperature may be carefully and slowly raised to drive the reaction to completion. A protocol for a similar substrate involves heating to 50°C and then 70°C after the initial low-temperature addition.[2][7]

  • Molar Ratio: Use a significant excess of chlorosulfonic acid. This serves as both the reagent and the solvent. A molar ratio of 1:5 of the benzoic acid to chlorosulfonic acid has been found to be optimal in related syntheses.[1][6]

  • Quenching: The reaction quench is highly exothermic and dangerous if done improperly. The reaction mixture must be very slowly and carefully added to crushed ice with vigorous stirring. Never add water or ice to the reaction flask. This controlled quench precipitates the sulfonyl chloride product while decomposing the excess chlorosulfonic acid.

Q7: I am getting a mixture of isomers from my chlorosulfonation step. How can I improve regioselectivity?

A7: The regiochemical outcome is dictated by the directing effects of the existing substituents. The 2-ethoxy group is a strongly activating ortho-, para-director, while the 3-fluoro group is a deactivating ortho-, para-director. The powerful activating effect of the ethoxy group should strongly direct the incoming electrophile to the 5-position (para to ethoxy). If you are observing other isomers, it could indicate excessively harsh reaction conditions (high temperature) that are overriding the normal kinetic directing effects. Adhering to strict temperature control as outlined in Q6 is the best way to ensure high regioselectivity.

III. Data & Protocols

Table 1: Recommended Solvents & Reagents
StepKey Reagent(s)Recommended Solvent(s)Typical Temperature Range
Chlorosulfonation Chlorosulfonic Acid (ClSO₃H)Neat (reagent as solvent)0°C to 70°C
Amination Aqueous Ammonia (28%)Water0°C to 30°C
Esterification Methanol (MeOH), Sulfuric Acid (H₂SO₄)MethanolReflux (~65°C)
Workup/Extraction Ethyl Acetate, NaHCO₃ (sat. aq.), BrineN/ARoom Temperature
Purification Hexanes, Ethyl AcetateN/ARoom Temperature
Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for similar sulfamoylbenzoates and should be optimized for the specific substrate.[1][5]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 30-50 equivalents).

  • Slowly and carefully, while stirring, add concentrated sulfuric acid (1.0-1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent).

  • After completion (disappearance of starting material), cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Check the pH of the aqueous layer to ensure it does not become strongly basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

IV. References

  • Organic Syntheses Procedure. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from orgsyn.org.

  • ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from researchgate.net.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies. Retrieved from BenchChem.

  • BenchChem. (2025). Synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. Retrieved from BenchChem.

  • BenchChem. (2025). Troubleshooting Guide for the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. Retrieved from BenchChem.

  • ExSyn. (2026). In focus: Methyl-2- Methoxy-5-Sulfamoyl Benzoate. Retrieved from ExSyn.

  • Patsnap. (2016). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from Eureka.

  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from researchgate.net.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. Retrieved from BenchChem.

  • BenchChem. (2025). Common side reactions and impurities in 2-Ethylbenzamide synthesis. Retrieved from BenchChem.

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from semanticscholar.org.

  • Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids. Retrieved from patents.google.com.

  • European Patent Office. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Retrieved from epo.org.

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from mdpi.com.

  • YouTube. (2019). Synthesis Of Ethyl benzoate (sweet smelling ester). Retrieved from youtube.com.

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Retrieved from patents.google.com.

  • ChemicalBook. (n.d.). 2-Ethoxybenzoic acid synthesis. Retrieved from chemicalbook.com.

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from globalscientificjournal.com.

Sources

Optimization

Optimizing reaction conditions for the synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1). This intermediate is critical in the development of novel sulfonamide-based therapeutics.

The synthesis relies on a three-step sequence: O-alkylation, regioselective chlorosulfonation, and chemoselective sulfonamidation. The most common failure points in this workflow involve incomplete conversion during chlorosulfonation and ester cleavage during amidation. This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting to ensure high purity and yield.

Synthesis Workflow

SynthesisWorkflow SM Methyl 3-fluoro- 2-hydroxybenzoate Step1 Step 1: O-Alkylation (EtI, K2CO3, DMF) SM->Step1 Int1 Methyl 2-ethoxy- 3-fluorobenzoate Step1->Int1 Step2 Step 2: Chlorosulfonation (ClSO3H, SOCl2) Int1->Step2 Int2 Methyl 5-chlorosulfonyl- 2-ethoxy-3-fluorobenzoate Step2->Int2 Step3 Step 3: Amidation (NH3/MeOH) Int2->Step3 Product Methyl 2-ethoxy-3-fluoro- 5-sulfamoylbenzoate Step3->Product

Workflow for the synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters required to achieve >90% overall yield across the three-step workflow.

StepReaction TypeReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Key In-Process Control (IPC) Metric
1 O-AlkylationEtI (1.5 eq), K₂CO₃ (2.0 eq), DMF60492 - 95HPLC: Starting material < 1.0%
2 ChlorosulfonationClSO₃H (5.0 eq), SOCl₂ (1.2 eq)0 to 251885 - 88LC-MS: Absence of sulfonic acid mass
3 Sulfonamidation7N NH₃ in MeOH (3.0 eq), DCM0 to 20388 - 92TLC: Disappearance of sulfonyl chloride

Self-Validating Experimental Protocols

Step 1: O-Alkylation (Ethylation)

Mechanistic Rationale: The hydroxyl group at the 2-position is sterically hindered by the adjacent fluorine and ester groups. Using a highly polar aprotic solvent (DMF) enhances the nucleophilicity of the phenoxide ion, driving the SN2 substitution with ethyl iodide.

  • Charge: To a dry, nitrogen-flushed reactor, add Methyl 3-fluoro-2-hydroxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add finely powdered, oven-dried K₂CO₃ (2.0 eq). Stir at 25 °C for 15 minutes to generate the phenoxide.

  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise. Heat the reaction mixture to 60 °C for 4 hours.

  • IPC Validation: Withdraw a 50 µL aliquot, dilute in acetonitrile, and analyze via HPLC. Proceed only when the starting material peak is <1.0%.

  • Workup: Quench into ice water (30 volumes). Extract with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to yield Methyl 2-ethoxy-3-fluorobenzoate.

Step 2: Regioselective Chlorosulfonation (Critical Step)

Mechanistic Rationale: Chlorosulfonation is fundamentally a two-stage process: the aromatic ring is first converted to a sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride[1]. Relying solely on excess chlorosulfonic acid often leaves approximately 10% of the unreacted sulfonic acid, which carries over as an impurity[1]. To solve this, our protocol incorporates thionyl chloride (SOCl₂). As demonstrated in the optimized commercial synthesis of related benzenesulfonamides, SOCl₂ acts as a thermodynamic sink, ensuring complete conversion to the sulfonyl chloride while significantly reducing the required volume of chlorosulfonic acid and subsequent acidic waste[2].

  • Charge: Cool a flask containing Methyl 2-ethoxy-3-fluorobenzoate (1.0 eq) to 0 °C under an inert atmosphere.

  • Sulfonation: Carefully add Chlorosulfonic acid (5.0 eq) dropwise over 30 minutes to control the exothermic generation of HCl gas.

  • Chlorination: Add Thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Maturation: Allow the reaction to naturally warm to 25 °C and stir for 18 hours.

  • IPC Validation: Quench a 100 µL aliquot into 1 mL of methanol (converting the sulfonyl chloride to a methyl sulfonate). Analyze via LC-MS. The reaction is validated when the sulfonic acid mass [M-H]⁻ is absent.

  • Workup: Pour the mixture extremely slowly over crushed ice (Caution: Violent exotherm). Extract immediately with Dichloromethane (DCM) to prevent hydrolysis. Wash with cold water, dry, and concentrate.

Step 3: Chemoselective Sulfonamidation

Mechanistic Rationale: The electrophilicity of the sulfonyl chloride is significantly higher than that of the methyl ester. By conducting the amidation at 0 °C, we exploit this kinetic difference, allowing the ammonia to selectively attack the sulfonyl center without causing aminolysis (cleavage) of the ester.

  • Charge: Dissolve the Methyl 5-chlorosulfonyl-2-ethoxy-3-fluorobenzoate intermediate in anhydrous DCM (10 volumes) and cool to 0 °C.

  • Amidation: Slowly add 7N NH₃ in Methanol (3.0 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Maturation: Stir at 0 °C for 1 hour, then remove the ice bath and stir at 20 °C for 2 hours.

  • IPC Validation: Perform TLC (Hexane:EtOAc 1:1). The reaction is complete when the less polar sulfonyl chloride spot is entirely consumed.

  • Workup: Concentrate the solvent in vacuo. Triturate the crude solid with cold water to remove ammonium chloride salts. Filter and dry to obtain pure Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Troubleshooting & Diagnostics (Q&A)

Q1: My chlorosulfonation step is stalling at the sulfonic acid intermediate. How do I drive it to the sulfonyl chloride? A1: This is a classic equilibrium issue. If you rely solely on ClSO₃H, the conversion is thermodynamically limited. Ensure you are adding 1.2 equivalents of thionyl chloride (SOCl₂) as detailed in Step 2. The SOCl₂ reacts with the sulfonic acid to form the sulfonyl chloride, releasing SO₂ and HCl gases, which drives the reaction to completion[1]. Additionally, ensure your system is strictly anhydrous; ambient moisture will rapidly hydrolyze the SOCl₂.

Q2: During the final amidation step, I am observing cleavage of the methyl ester, resulting in a benzamide byproduct. How can I prevent this? A2: You are losing chemoselectivity due to thermal or concentration extremes. The sulfonyl chloride reacts with ammonia orders of magnitude faster than the ester, but this kinetic advantage is lost if the reaction overheats. Strictly maintain the reaction temperature at or below 0 °C during the addition of ammonia. Do not exceed 3.0 equivalents of NH₃, and avoid prolonged reaction times (>4 hours) at room temperature.

Q3: I'm achieving O-alkylation in Step 1, but I'm also seeing 5-8% ester hydrolysis. What is going wrong? A3: Potassium carbonate in DMF can cause trace ester hydrolysis if the K₂CO₃ is wet. The hydroxide ions generated from residual water will attack the methyl ester. Ensure you are using finely powdered, oven-dried K₂CO₃ and anhydrous DMF (stored over molecular sieves).

Frequently Asked Questions (FAQs)

Q: Can I scale up the chlorosulfonation step safely? A: Scale-up requires extreme caution due to the delayed exotherm and the massive evolution of corrosive gases (HCl and SO₂). For batches >100g, use a jacketed reactor with a controlled dosing pump for the ClSO₃H. Ensure your facility's scrubber system is rated for high-capacity acidic gas neutralization.

Q: Is it possible to use aqueous ammonia instead of methanolic ammonia for Step 3? A: Yes, but it increases the risk of hydrolyzing the sulfonyl chloride back to the sulfonic acid before amidation can occur. If you must use aqueous ammonia, utilize a biphasic system (DCM/Water) with vigorous mechanical stirring at 0 °C to minimize the contact time between the sulfonyl chloride and the aqueous phase.

Sources

Troubleshooting

Identification and removal of impurities in Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Welcome from the Application Science Team Welcome to the advanced troubleshooting hub for the synthesis and purification of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1) [1]. As a Senior Application Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Application Science Team

Welcome to the advanced troubleshooting hub for the synthesis and purification of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1) [1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex impurity profiles associated with fluorinated sulfonamide building blocks.

In pharmaceutical process chemistry, it is not enough to simply follow a recipe; you must understand the causality behind every reaction parameter. The synthesis of this intermediate involves rigorous electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic amidation. Deviations in moisture, temperature, or reagent stoichiometry will inevitably generate specific process-related impurities[2]. This guide provides self-validating protocols to identify, isolate, and eliminate these impurities, ensuring your downstream Active Pharmaceutical Ingredients (APIs) meet stringent regulatory thresholds.

Mechanistic Pathway & Impurity Genesis

Understanding where an impurity originates is the first step in eliminating it. The workflow below maps the critical synthetic nodes and the specific conditions that trigger impurity formation.

ImpurityWorkflow SM Starting Material Methyl 2-ethoxy-3-fluorobenzoate DesF Impurity A: Des-fluoro (SM Carryover) SM->DesF Impure SM Step1 Step 1: Chlorosulfonation (ClSO3H, 130-140°C) SM->Step1 Int1 Intermediate Sulfonyl Chloride Step1->Int1 Sulfonic Impurity B: Sulfonic Acid (Hydrolysis) Step1->Sulfonic Moisture/Incomplete Step2 Step 2: Amidation (NH3, 0-5°C) Int1->Step2 Product Target API Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate Step2->Product AcidImp Impurity C: Hydrolyzed Ester (Over-reaction) Step2->AcidImp High pH/Temp

Figure 1: Synthetic workflow and impurity genesis for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Impurity Identification Matrix

To streamline your analytical workflows, all quantitative structural data for the primary process impurities are summarized below. Use these theoretical monoisotopic masses for your LC-MS extracted ion chromatograms (EIC).

Impurity DesignationChemical NameStructural DeviationOriginLC-MS [M+H]⁺ (m/z)
Target Product Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoateN/ATarget Pathway278.07
Impurity A Methyl 2-ethoxy-5-sulfamoylbenzoateMissing 3-fluoro substitutionSM Carryover[3]260.08
Impurity B Methyl 2-ethoxy-3-fluoro-5-sulfobenzoate-SO₃H instead of -SO₂NH₂Chlorosulfonation Hydrolysis279.05
Impurity C 2-ethoxy-3-fluoro-5-sulfamoylbenzoic acidCarboxylic acid instead of esterAmidation Hydrolysis264.05

Troubleshooting & Remediation FAQs

Q1: Why am I detecting high levels of the Sulfonic Acid (Impurity B) during the chlorosulfonation step?

Causality: The conversion of the sulfonic acid intermediate to the active sulfonyl chloride is an equilibrium-driven process. If you use insufficient chlorosulfonic acid, or if ambient moisture is introduced, the equilibrium shifts backward, resulting in incomplete conversion or rapid hydrolysis back to the sulfonic acid[2][4]. Remediation Protocol (Anhydrous Shift):

  • Drying: Ensure the starting material is rigorously dried under a vacuum (moisture <0.1% by Karl Fischer titration).

  • Stoichiometry: Use a minimum of 3.5 to 4.0 equivalents of chlorosulfonic acid. The excess reagent acts as both the sulfonating agent and the driving force for the equilibrium[4].

  • Thermal Control: Maintain the reaction strictly between 130–140 °C for 4–6 hours[2].

  • Quenching: Quench the reaction mixture dropwise over vigorously stirred crushed ice (not liquid water) to instantly precipitate the sulfonyl chloride and prevent exothermic hydrolysis.

Q2: My final product contains the Hydrolyzed Ester (Impurity C). How do I prevent and remove this?

Causality: During the amidation step, the sulfonyl chloride is treated with aqueous ammonia. Because the system is highly basic, the methyl ester group becomes highly susceptible to competitive nucleophilic attack by hydroxide ions (saponification), forming the carboxylic acid[5]. Remediation Protocol (pH-Controlled Extraction):

  • Prevention: Strictly control the amidation temperature at 0–5 °C. Higher temperatures exponentially increase the rate of ester hydrolysis[5].

  • Removal Step 1: Dissolve the crude product mixture in Ethyl Acetate (EtOAc).

  • Removal Step 2: Wash the organic layer with a cold 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution. Validation Check: The carboxylic acid impurity (Impurity C) will deprotonate and partition entirely into the aqueous layer, while the target ester remains in the organic phase.

  • Removal Step 3: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Q3: LC-MS shows a co-eluting peak with an [M+H]⁺ of 260.08. What is it, and how do I remove it?

Causality: This is Impurity A (Methyl 2-ethoxy-5-sulfamoylbenzoate, CAS: 1275877-09-2)[3]. It originates from unfluorinated starting material (Methyl 2-ethoxybenzoate) carrying over through the synthesis. Because its physicochemical properties and polarity are nearly identical to the fluorinated target product, standard silica gel chromatography will fail to separate them. Remediation Protocol (Selective Recrystallization):

  • Solvent System: Suspend the crude product in a binary solvent mixture of Toluene and Heptane (1:4 ratio).

  • Dissolution: Heat the suspension to 80 °C until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution slowly to 0–5 °C at a controlled rate of 10 °C/hour. Validation Check: The introduction of the fluorine atom in the target molecule alters its crystal lattice packing energy compared to the des-fluoro impurity, allowing the target product to selectively crystallize.

  • Isolation: Filter the purified crystals and wash with ice-cold Heptane.

Standardized Analytical Methodology

To ensure your process improvements are working, you must rely on a self-validating analytical system. Implement the following step-by-step HPLC-UV/MS methodology to quantify the impurities.

Step 1: System Suitability Preparation Prepare a System Suitability Test (SST) mixture containing the Target API and Impurity A at 10 µg/mL each in Acetonitrile/Water (50:50).

Step 2: Chromatographic Execution

  • Column: C18 (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm; MS in positive ESI mode.

Self-Validation Check: Run the SST mixture before any crude samples. Ensure the chromatographic resolution ( Rs​ ) between the Target API and Impurity A is ≥1.5 . If Rs​<1.5 , decrease the initial gradient ramp rate to 5% B to 90% B over 20 minutes. Do not proceed to sample analysis until this threshold is met.

Step 3: Sample Analysis Inject 10 µL of the crude sample (prepared at 1 mg/mL). Quantify the relative abundance of impurities using UV area normalization, confirming peak identities via the corresponding ESI-MS m/z values provided in the Impurity Identification Matrix.

References

  • Guidechem. "C10H12FNO5S - Chemical Dictionary - Guidechem". Available at:[1]

  • Molport. "methyl 2-ethoxy-5-sulfamoylbenzoate | 1275877-09-2". Available at:[3]

  • National Institutes of Health (NIH) / PMC. "Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method". Available at:[2]

  • EvitaChem. "4-chloro-3-nitro-5-sulfamoylbenzamide". Available at:[5]

  • Benchchem. "2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9". Available at:[4]

Sources

Optimization

Technical Support Center: Addressing Solubility Challenges of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Welcome to the technical support guide for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the anticipated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the anticipated aqueous solubility challenges with this compound. Given its structural motifs—a benzoate ester, a sulfonamide group, and fluoro and ethoxy substitutions—this molecule is predicted to have low intrinsic aqueous solubility. This guide provides a structured, question-and-answer-based approach to systematically address and resolve these issues in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate in aqueous buffers have failed. What are the likely reasons for this poor solubility?

A1: The low aqueous solubility of this compound is likely attributable to several structural features:

  • Aromatic Rings: The benzene ring is inherently hydrophobic.

  • Sulfonamide Group: While the sulfonamide group can ionize, in its non-ionized form, it contributes to the hydrophobicity of the molecule.[1] The solubility of sulfonamides is highly dependent on the pH of the solution.[2][3][4]

  • Ethoxy and Fluoro Groups: The ethoxy group adds to the lipophilicity of the molecule. While fluorine is electronegative, its addition to an aromatic ring can increase hydrophobicity.[5]

  • Molecular Size and Crystal Lattice Energy: Larger molecules can be more difficult for solvent molecules to surround and solvate.[6] A stable crystal lattice structure will require more energy to break, leading to lower solubility.

Q2: How does pH influence the solubility of this compound, and how can I leverage this to improve its solubility?

A2: The sulfonamide group in your compound is weakly acidic.[3][7] This means that at a pH above its pKa, the sulfonamide will deprotonate to form a more soluble anionic salt. Conversely, at a pH below its pKa, it will remain in its less soluble, non-ionized form.

Troubleshooting Steps:

  • Adjust the pH: To increase solubility, you should work with buffers that have a pH at least 1-2 units above the pKa of the sulfonamide group. This will ensure a higher proportion of the compound is in its ionized, more soluble form.[1]

Experimental Protocol: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate across a range of pH values.

Materials:

  • Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

  • A series of buffers (e.g., phosphate, citrate, borate) covering a pH range from 4 to 10.

  • HPLC with a suitable column and detector

  • Shaking incubator or orbital shaker

  • Centrifuge

  • pH meter

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated HPLC method.[10]

  • Plot the solubility as a function of pH.

Q3: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What other formulation strategies can I employ?

A3: Several other techniques can be used to enhance the solubility of poorly water-soluble drugs.[11][12][13]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[14][15]

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from the aqueous environment and thereby increasing its solubility.[16][17][18]

Data Presentation: Comparison of Solubilization Strategies
Solubilization StrategyTypical Concentration RangeMechanism of ActionPotential Considerations
pH Adjustment N/AIonization of the sulfonamide groupOnly effective for ionizable compounds; may affect compound stability.
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) 5-40% (v/v)Reduces the polarity of the solvent system.[15]High concentrations can be toxic in biological systems and may impact permeability.[19]
Surfactants (e.g., Tween 80, SLS) Above CMCMicellar encapsulation of the drug.Can interfere with certain biological assays; potential for toxicity.
Cyclodextrins (e.g., HP-β-CD) 1-10% (w/v)Formation of inclusion complexes.[16]Can have a saturable effect; potential for nephrotoxicity with some cyclodextrins at high concentrations.
Experimental Protocol: Screening of Solubilizing Excipients

Objective: To evaluate the effectiveness of various co-solvents, surfactants, and cyclodextrins in enhancing the solubility of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Materials:

  • Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

  • A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • A selection of surfactants (e.g., Tween 80, Polysorbate 20, Sodium Lauryl Sulfate)

  • A selection of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Aqueous buffer at a fixed, optimal pH (determined from the previous experiment)

  • HPLC with a suitable column and detector

Procedure:

  • Prepare stock solutions of the excipients in the chosen aqueous buffer.

  • Prepare a series of solutions with varying concentrations of each excipient.

  • Add an excess of the compound to each solution.

  • Follow the same equilibration and analysis steps as outlined in the pH-dependent solubility protocol.

  • Plot the solubility of the compound as a function of the excipient concentration.

Q4: Are there any analytical techniques I should be aware of for determining solubility?

A4: Yes, several methods are commonly used, each with its own advantages.

  • Shake-Flask Method: This is the gold standard for determining thermodynamic (equilibrium) solubility.[9] It involves equilibrating an excess of the compound in the solvent over a prolonged period (24-72 hours) and then measuring the concentration of the dissolved compound.

  • Kinetic Solubility Assays: These are higher-throughput methods that measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).[20] Nephelometry, which measures light scattering from precipitated particles, is a common technique for this.[20]

  • Potentiometric Titration: This method can be used to determine the pKa and intrinsic solubility of ionizable compounds.

Mandatory Visualization: Troubleshooting Workflow

Solubility_Troubleshooting start Start: Poor Aqueous Solubility ph_optimization Step 1: pH Optimization start->ph_optimization pka_determination Determine pKa of Sulfonamide ph_optimization->pka_determination buffer_selection Select Buffer with pH > pKa + 1 pka_determination->buffer_selection solubility_measurement_ph Measure Solubility vs. pH buffer_selection->solubility_measurement_ph excipient_screening Step 2: Excipient Screening solubility_measurement_ph->excipient_screening If solubility is still insufficient final_formulation Optimized Formulation solubility_measurement_ph->final_formulation If solubility is sufficient cosolvents Co-solvents excipient_screening->cosolvents surfactants Surfactants excipient_screening->surfactants cyclodextrins Cyclodextrins excipient_screening->cyclodextrins solubility_measurement_excipient Measure Solubility vs. Excipient Concentration cosolvents->solubility_measurement_excipient surfactants->solubility_measurement_excipient cyclodextrins->solubility_measurement_excipient solubility_measurement_excipient->final_formulation end End: Solubilized Compound final_formulation->end Solubility_Mechanisms cluster_strategies Solubilization Strategies pH_Adjustment pH Adjustment Increases ionization of the sulfonamide group Solubilized_Drug Solubilized Drug in Aqueous Solution pH_Adjustment->Solubilized_Drug Co_solvents Co-solvents Reduce solvent polarity Co_solvents->Solubilized_Drug Cyclodextrins Cyclodextrins Form inclusion complexes Cyclodextrins->Solubilized_Drug Surfactants Surfactants Form micelles to encapsulate the drug Surfactants->Solubilized_Drug Poorly_Soluble_Drug Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (Low Aqueous Solubility) Poorly_Soluble_Drug->pH_Adjustment Apply Poorly_Soluble_Drug->Co_solvents Apply Poorly_Soluble_Drug->Cyclodextrins Apply Poorly_Soluble_Drug->Surfactants Apply

Sources

Troubleshooting

Technical Support Center: Long-Term Storage &amp; Stability Troubleshooting for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Welcome to the Technical Support Center for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1) . As a critical building block in the synthesis of sulfonamide-based therapeutics and PDE inhibitors, maintaini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1) . As a critical building block in the synthesis of sulfonamide-based therapeutics and PDE inhibitors, maintaining the structural integrity of this intermediate is paramount. This guide provides causal explanations, self-validating protocols, and troubleshooting FAQs designed for researchers and drug development professionals to mitigate degradation during long-term storage.

Mechanistic Overview of Degradation

The primary vulnerability of this compound lies in its methyl ester moiety. The aromatic ring is substituted with a 3-fluoro group and a 5-sulfamoyl group. Both substituents are strongly electron-withdrawing via inductive and resonance effects. This electron withdrawal severely depletes electron density at the ester carbonyl carbon, rendering it highly electrophilic and exceptionally susceptible to nucleophilic attack by trace water . Consequently, ambient moisture rapidly drives ester hydrolysis, yielding the primary degradant: 2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid.

Degradation A Methyl 2-ethoxy-3-fluoro- 5-sulfamoylbenzoate (Intact Ester) C Tetrahedral Intermediate A->C + H2O B H2O (Moisture) Nucleophilic Attack B->C D 2-ethoxy-3-fluoro- 5-sulfamoylbenzoic acid (Degradant) C->D Elimination E Methanol (Byproduct) C->E Elimination

Mechanistic pathway of moisture-induced ester hydrolysis of the target compound.

Troubleshooting FAQs

Q1: Why does the purity of my stored batch drop from >99% to <95% over a few months, even when sealed? Cause: Trace moisture trapped within the crystal lattice or introduced via ambient air during weighing initiates ester hydrolysis. The high electrophilicity of the activated benzoate ester accelerates this process even at room temperature . Furthermore, the sulfamoyl group acts as a hydrogen bond donor and acceptor, making the bulk powder inherently hygroscopic. Solution: Implement rigorous desiccation and inert gas backfilling prior to storage (see the Self-Validating Protocol below).

Q2: Can I store stock solutions of this compound in methanol or ethanol for long-term use? Cause: No. Storing activated esters in protic solvents like ethanol leads to spontaneous transesterification. The methoxy group of the ester will exchange with the solvent, converting your compound into an ethyl ester impurity . Solution: If a stock solution is strictly required, utilize anhydrous, aprotic solvents (e.g., LC-MS grade DMSO or DMF). Store these solutions at -80°C and discard them after 1 to 2 weeks.

Q3: Is the sulfamoyl group at risk of degradation during standard storage? Cause: Sulfonamides are generally robust and resist cleavage under neutral aqueous conditions. However, they can undergo rapid hydrolysis in standard physiological buffers if subjected to prolonged exposure or elevated pH . Solution: For dry powder storage, the ester will fail long before the sulfamoyl group. Focus your preservation strategy entirely on moisture exclusion to protect the ester.

Quantitative Stability Data

To illustrate the kinetic suppression of hydrolysis, the following table summarizes the degradation profile of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate under various controlled environments over a 6-month period.

Storage ConditionRelative Humidity (RH)Purity at 1 MonthPurity at 6 MonthsPrimary Degradant (Acid) at 6 Mo.
40°C (Accelerated) 75%88.4%62.1%37.5%
25°C (Ambient) 60%96.2%89.5%10.1%
4°C (Refrigerated) Ambient (Sealed)99.1%97.3%2.5%
-20°C (Freezer) < 1% (Argon Purged)>99.5%>99.5%< 0.1%
Self-Validating Experimental Protocol: Preparation for Long-Term Storage

To establish a self-validating system that guarantees compound integrity, follow this step-by-step methodology. This protocol ensures that any failure in storage can be traced back to a specific handling error rather than inherent compound instability.

  • Vacuum Desiccation: Transfer the bulk powder to an open glass petri dish inside a vacuum desiccator containing a high-capacity desiccant (e.g., P2O5). Apply a high vacuum (< 10 mbar) for 24 hours to strip all surface and lattice-bound moisture.

  • Aliquoting: Inside a controlled environment (glove box with RH < 5%), weigh the compound into single-use amber glass vials. Causality: Single-use aliquots prevent the re-introduction of atmospheric moisture caused by condensation during repeated freeze-thaw cycles.

  • Inert Gas Purging: Gently blow a stream of dry Argon gas into each vial for 15 seconds. Causality: Argon is heavier than air and displaces both oxygen and atmospheric water vapor, halting ambient hydrolysis.

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm to create a hermetic seal.

  • Cryogenic Storage: Transfer the sealed vials to a -20°C freezer. The low temperature kinetically suppresses any residual hydrolytic activity.

  • Validation Step: Before analytical use, remove a single vial and allow it to equilibrate to room temperature for at least 30 minutes before opening. Verify purity via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to confirm the absence of the acid degradant.

Workflow S1 Step 1 Vacuum Desiccation S2 Step 2 Aliquot (Amber Vials) S1->S2 S3 Step 3 Argon Gas Purge S2->S3 S4 Step 4 Hermetic Seal (PTFE) S3->S4 S5 Step 5 -20°C Storage S4->S5

Self-validating workflow for long-term hermetic storage of moisture-sensitive esters.

References
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Center for Biotechnology Information (PMC). URL:[Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Center for Biotechnology Information (PMC). URL:[Link]

  • Chemical synthesis of a reported p47phox/p22phox inhibitor and characterization of its instability and irreproducible activity. National Center for Biotechnology Information (PMC). URL:[Link]

Optimization

Side reactions to avoid during the synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. This guide is designed for researchers, chemists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Core Synthesis Pathway Overview

The synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate typically proceeds from a substituted benzoic acid precursor. A common and logical route involves the key steps of chlorosulfonation of an appropriate benzoic acid derivative, followed by amination to form the sulfonamide. The sequence of these steps in relation to the esterification and ethoxylation is critical for success.

Synthetic_Pathway A 2-Ethoxy-3-fluorobenzoic Acid B Methyl 2-ethoxy-3-fluorobenzoate A->B Esterification (MeOH, H+) C Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate B->C Chlorosulfonation (ClSO3H) D Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate C->D Amination (NH3 or NH4OH)

Caption: A common synthetic route to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Issue 1: Low Yield and Purity after Chlorosulfonation

Question: My reaction to form the sulfonyl chloride intermediate (Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate) results in a low yield and a complex mixture of byproducts. What is going wrong?

Answer: This is a frequent challenge stemming from the aggressive nature of chlorosulfonic acid and its sensitivity to reaction conditions. The primary culprits are moisture, improper temperature control, and competing side reactions.

Causality & Prevention:

  • Hydrolysis of Reagents: Chlorosulfonic acid (ClSO₃H) and the resulting sulfonyl chloride product are both highly susceptible to hydrolysis.[1] Trace amounts of water in the solvent, on the glassware, or in the starting material will convert the highly reactive sulfonyl chloride into the unreactive sulfonic acid, drastically reducing yield.[2]

    • Protocol: Ensure all glassware is oven-dried (>120°C) for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is best practice to use a fresh bottle of chlorosulfonic acid.[3]

  • Polysulfonylation: The aromatic ring is activated by the ethoxy group, and under harsh conditions (excess ClSO₃H or high temperature), a second sulfonation can occur.

    • Protocol: Control the stoichiometry carefully. Typically, a modest excess of chlorosulfonic acid is used.[4] The reaction should be conducted at a low temperature (e.g., 0-5°C) to improve selectivity and minimize side reactions. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.[3]

  • Sulfone Formation: A common side reaction in sulfonation is the formation of a sulfone byproduct, where two aromatic rings are linked by a sulfonyl group (-SO₂-).[5] This occurs when the initially formed sulfonyl chloride reacts with another molecule of the starting benzoate.

    • Protocol: Maintaining a low reaction temperature and ensuring rapid conversion can minimize the concentration of the starting material available to form the sulfone.

Hydrolysis_Mechanism cluster_main Side Reaction: Sulfonyl Chloride Hydrolysis RSO2Cl Ar-SO₂Cl (Reactive Sulfonyl Chloride) RSO3H Ar-SO₃H (Unreactive Sulfonic Acid) RSO2Cl->RSO3H Nucleophilic Attack H2O H₂O (Moisture) H2O->RSO2Cl

Caption: The detrimental hydrolysis of the sulfonyl chloride intermediate.

Issue 2: Contamination with Carboxylic Acid in the Final Product

Question: After amination and workup, my final product, Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, is consistently contaminated with the corresponding carboxylic acid. How can I prevent this?

Answer: This indicates hydrolysis of the methyl ester functional group. Esters are sensitive to both acidic and basic conditions, which are often employed during the reaction workup.[6]

Causality & Prevention:

  • Base-Mediated Hydrolysis (Saponification): The amination step often uses aqueous ammonia (NH₄OH), creating a basic environment. During workup, quenching with water or washing with basic solutions (e.g., sodium bicarbonate) can hydrolyze the ester to its carboxylate salt.[6] Upon final acidification, this salt is converted to the carboxylic acid byproduct.

    • Protocol: Use a non-aqueous source of ammonia if possible, such as bubbling ammonia gas through an anhydrous solvent like THF or DCM. If using aqueous ammonia, keep the reaction temperature low and the time as short as possible. During workup, avoid strong bases. If a basic wash is necessary to remove unreacted acid intermediates, use a weak base like saturated sodium bicarbonate solution, perform the wash quickly at low temperature (e.g., in an ice bath), and do not let the layers sit for extended periods.[7]

  • Acid-Mediated Hydrolysis: While less common during a standard workup, excessive washing with strong acids can also catalyze ester hydrolysis, particularly if heat is applied during solvent removal.[8][9]

    • Protocol: Neutralize the reaction mixture carefully. Use dilute acid (e.g., 1M HCl) for washes and only to the extent necessary to neutralize bases.[2] Ensure that all aqueous layers are thoroughly removed before concentrating the organic phase.

Parameter Condition to Avoid Recommended Condition Rationale
Workup pH Prolonged exposure to pH > 9 or pH < 2Maintain pH between 4-8 during extractionMinimizes both base- and acid-catalyzed ester hydrolysis.[6]
Temperature Heating during basic extraction or concentrationPerform extractions at 0-10°C; use rotary evaporator at <40°CHydrolysis rates increase significantly with temperature.
Reagents Strong bases (e.g., NaOH, KOH) for neutralizationSaturated NaHCO₃ or dilute NH₄OHProvides sufficient basicity to remove acid impurities without aggressively attacking the ester.[7]
Table 1: Workup Conditions to Prevent Ester Hydrolysis
Issue 3: Formation of Di-sulfonated Byproduct during Amination

Question: I am observing a byproduct with a higher molecular weight that appears to be a di-sulfonated species. How does this form and how can I stop it?

Answer: This side reaction, forming a di(arylsulfonyl)amine (Ar-SO₂-NH-SO₂-Ar), occurs when a newly formed sulfonamide is deprotonated and acts as a nucleophile, attacking another molecule of the sulfonyl chloride intermediate.

Causality & Prevention:

  • Reaction Conditions: This is more likely to occur if the amination is run at high temperatures or if a strong, non-nucleophilic base is used in excess, which can deprotonate the sulfonamide.

    • Protocol: Ensure a sufficient excess of the ammonia source is used to act as both the nucleophile and the acid scavenger. This ensures that the sulfonyl chloride is more likely to react with ammonia than the less nucleophilic sulfonamide product. Add the sulfonyl chloride solution slowly to a cooled solution of the amine to maintain a high amine-to-sulfonyl chloride ratio at all times.[1]

Troubleshooting_Tree cluster_sulfo Chlorosulfonation Issues cluster_amina Amination/Workup Issues start Low Yield or Impure Product check_step Which step is problematic? start->check_step sulfo Chlorosulfonation check_step->sulfo TLC shows many byproducts amina Amination / Workup check_step->amina Final product is impure sulfo_cause1 Symptom: Low conversion, polar baseline material on TLC sulfo->sulfo_cause1 sulfo_cause2 Symptom: Multiple non-polar spots sulfo->sulfo_cause2 amina_cause1 Symptom: Product contaminated with carboxylic acid amina->amina_cause1 amina_cause2 Symptom: High MW byproduct amina->amina_cause2 sulfo_sol1 Cause: Hydrolysis of SO₂Cl Solution: Use anhydrous conditions, dry glassware, fresh reagents. sulfo_cause1->sulfo_sol1 sulfo_sol2 Cause: Polysulfonylation / Sulfone Solution: Lower temperature (0-5°C), control stoichiometry. sulfo_cause2->sulfo_sol2 amina_sol1 Cause: Ester Hydrolysis Solution: Careful pH control during workup, low temperature extractions. amina_cause1->amina_sol1 amina_sol2 Cause: Di-sulfonylation Solution: Use excess ammonia, slow addition of sulfonyl chloride. amina_cause2->amina_sol2

Caption: A decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What is the directing effect of the fluorine and ethoxy groups during chlorosulfonation? The ethoxy group is a strong ortho-, para-directing and activating group. The fluorine atom is a deactivating but also ortho-, para-directing group.[10][11] In the substrate Methyl 2-ethoxy-3-fluorobenzoate, the C5 position is para to the strongly activating ethoxy group and meta to the fluorine. This makes the C5 position the most electronically favorable site for electrophilic aromatic substitution, leading to high regioselectivity for the desired product.

Q2: Are there milder alternatives to using chlorosulfonic acid? Yes, while chlorosulfonation is a classic method, concerns over its hazardous nature have led to alternatives. One approach is to use sulfonyl fluorides, which are more stable than sulfonyl chlorides.[12] The synthesis could potentially be adapted to use a sulfamoyl fluoride or by converting a sulfonic acid to the sulfonamide via different activating agents, though this would require significant route development.

Q3: What are the best practices for purifying the final product? The primary methods are recrystallization and silica gel column chromatography.[3]

  • Recrystallization: This is often effective for removing minor impurities if a suitable solvent system can be found. A common starting point would be a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.

  • Column Chromatography: This is the most versatile method for separating the desired product from byproducts with different polarities, such as the more polar carboxylic acid or the less polar unreacted starting materials. A gradient elution from low to high polarity (e.g., 10% to 50% ethyl acetate in hexanes) is typically effective.

References
  • Taylor & Francis Online. (2009, September 4). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation: Synthetic Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, r.t., 16 h. Retrieved from [Link]

  • ACS Publications. (2024, April 2). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Retrieved from [Link]

  • University of Regensburg. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • European Patent Office. (1998, October 14). EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • National Center for Biotechnology Information. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • ResearchGate. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic polysulfones used in sensor applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Regioselectivity of Nucleophilic Aromatic Substitution in Sulfamoylbenzoates

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions focused on sulfamoylbenzoate scaffolds. This guide is designed for researchers, medicinal chemists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions focused on sulfamoylbenzoate scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving high regioselectivity in their synthetic routes. Here, we move beyond simple protocols to explore the mechanistic underpinnings of regiochemical control, offering field-tested troubleshooting advice and answering frequently asked questions to empower you to optimize your experiments.

Introduction: The Challenge of Regioselectivity in Sulfamoylbenzoates

Sulfamoylbenzoates are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their synthesis often relies on the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful tool for forging aryl-heteroatom and aryl-carbon bonds.[2] However, the inherent electronic properties of these molecules present a significant challenge: controlling which position on the aromatic ring the incoming nucleophile will attack.

The benzene ring in a typical sulfamoylbenzoate is activated by two potent electron-withdrawing groups (EWGs): the sulfamoyl group (-SO₂NR₂) and the benzoate ester group (-COOR). Both groups strongly activate the ortho and para positions relative to themselves for nucleophilic attack by stabilizing the anionic Meisenheimer intermediate.[2][3][4] When multiple leaving groups are present, as in di-halo-sulfamoylbenzoates, the reaction can yield a mixture of regioisomers, complicating purification and reducing the yield of the desired product. This guide provides the strategic insights needed to direct the substitution to the intended position.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues in a direct Q&A format.

Question 1: My reaction on a 2,4-dihalo-5-sulfamoylbenzoate is yielding a mixture of 2-substituted and 4-substituted products. How can I favor substitution at the 4-position (para to the sulfamoyl group)?

Answer: This is a classic regioselectivity challenge where both the C-2 and C-4 positions are activated. The C-4 position is para to the strongly activating sulfamoyl group, while the C-2 position is ortho. The C-4 position is also ortho to the benzoate ester. To favor the 4-position, you must exploit factors that penalize attack at the more sterically hindered C-2 position.

  • Mechanistic Insight: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[3] Steric hindrance can raise the activation energy for attack at a specific site. The C-2 position is flanked by two substituents (the leaving group at C-4 and the benzoate ester at C-1), making it more sterically congested than the C-4 position.

  • Troubleshooting Steps:

    • Increase the Steric Bulk of the Nucleophile: Switching from a small nucleophile (e.g., methoxide) to a bulkier one (e.g., tert-butoxide or a secondary amine like piperidine) will disproportionately slow the rate of attack at the more crowded C-2 position. A study on methyl 2,4-dihalo-5-sulfamoyl-benzoates showed that using the bulky dodecylthiol resulted exclusively in the formation of the 4-substituted isomer.[5]

    • Lower the Reaction Temperature: Higher temperatures provide the kinetic energy to overcome steric barriers, potentially leading to a loss of selectivity.[6] By lowering the temperature, you favor the pathway with the lower activation energy, which is often the attack at the less sterically hindered site.

    • Solvent Choice: While polar aprotic solvents like DMSO and DMF are standard for SNAr, their primary role is to enhance nucleophilicity.[7] In some cases, a less polar solvent can temper reactivity and improve selectivity, though this may come at the cost of reaction rate.[7] However, for this specific substrate class, DMSO has been shown to be effective.[5]

Question 2: Contrary to expectations, my reaction is favoring substitution at the C-2 position (ortho to the sulfamoyl group). What factors could be driving this outcome?

Answer: While steric hindrance often directs nucleophiles away from the C-2 position, certain electronic and mechanistic factors can override this effect, leading to unexpected ortho selectivity.

  • Mechanistic Insight:

    • Leaving Group Ability: The canonical reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I.[3][8] This is because the highly electronegative fluorine atom makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[9] If you have different halogens at the C-2 and C-4 positions (e.g., 2-fluoro-4-chloro), the substitution will overwhelmingly occur at the C-2 position, regardless of sterics.

    • Directed Substitution: Some nucleophiles can engage in non-covalent interactions, such as hydrogen bonding, with an adjacent group, directing the attack to the ortho position. For example, in pyrimidine systems, an alkoxide has been shown to hydrogen bond with an acidic proton on a neighboring methanesulfonyl group, forcing the SNAr reaction to occur selectively at the adjacent C-2 position.[10] While less common for sulfamoyl groups, a similar interaction with the N-H proton could be possible under specific conditions.

    • Nucleophile-Substrate Interactions: Aromatic thiols have been observed to favor substitution at the C-2 position in methyl 2,4-dichloro-5-sulfamoyl-benzoate, whereas aliphatic thiols predominantly yield the 4-substituted product.[5] This suggests specific electronic interactions between the aromatic systems of the nucleophile and the substrate may favor the ortho attack pathway.

  • Troubleshooting Steps:

    • Analyze Your Leaving Groups: If your substrate has mixed halogens, the position with the better SNAr leaving group (i.e., more electronegative) will be the primary site of reaction.

    • Change the Nucleophile: If you are observing unexpected ortho selectivity with an aromatic nucleophile, consider switching to an aliphatic counterpart to disfavor this pathway.

    • Re-evaluate Solvent and Base: Ensure your base is not promoting an alternative mechanism. While SNAr is common, very strong bases like NaNH₂ can sometimes initiate an elimination-addition (benzyne) mechanism, which has different regiochemical rules governed by the stability of the benzyne intermediate and subsequent nucleophilic addition.[11][12]

Question 3: My SNAr reaction is sluggish and gives low conversion, even with a highly activated substrate. What should I check?

Answer: Low or no conversion in a well-activated SNAr system typically points to issues with the nucleophile, the solvent, or the reaction conditions.

  • Mechanistic Insight: The nucleophile must be strong enough to attack the electron-deficient ring, and the solvent must facilitate this interaction. Polar aprotic solvents (DMSO, DMF, NMP) are ideal because they solvate the cation of the nucleophile's salt, leaving the anion "naked" and highly reactive.[3][7]

  • Troubleshooting Workflow:

    G start Low / No Conversion Observed q1 Is the nucleophile strong enough? (e.g., alkoxide vs. alcohol) start->q1 sol1 Enhance Nucleophilicity: - Use a stronger base (NaH, KHMDS). - Pre-form the anionic nucleophile. q1->sol1 No q2 Is the solvent appropriate? (Polar Aprotic?) q1->q2 Yes sol1->q2 sol2 Optimize Solvent: - Switch to DMSO, DMF, or NMP. q2->sol2 No q3 Is the temperature adequate? q2->q3 Yes sol2->q3 sol3 Optimize Conditions: - Gradually increase temperature. - Consider microwave irradiation. q3->sol3 No end Successful Reaction q3->end Yes sol3->end

    Caption: Troubleshooting workflow for low SNAr reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of SNAr and how do the sulfamoyl and benzoate groups facilitate it?

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.

The sulfamoyl (-SO₂NR₂) and benzoate (-COOR) groups are powerful electron-withdrawing groups. They facilitate the reaction by stabilizing the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto the oxygen atoms of the sulfonyl and carbonyl moieties. This stabilization lowers the activation energy of the first, rate-determining step.[2][9]

Caption: The Addition-Elimination mechanism of SNAr reactions.

Q2: How does solvent choice impact regioselectivity?

While the primary role of the solvent is to affect the reaction rate, it can have a secondary influence on regioselectivity. In a study involving the reaction of methyl 2,4-dihalo-5-sulfamoyl-benzoates with various thiols, switching the solvent from methanol (polar protic) to DMSO (polar aprotic) was crucial for enabling the reaction with aliphatic thiols and influencing the product distribution.[5] In methanol, only aromatic thiols reacted to yield the para-substituted product. In DMSO, both aliphatic and aromatic thiols reacted, but the regioselectivity became dependent on the nucleophile's structure (aliphatic favoring para, aromatic favoring ortho).[5] This highlights that the interplay between solvent, nucleophile, and substrate determines the final outcome.

Q3: Can the N-substituent on the sulfamoyl group influence the reaction?

Yes, the N-substituent (R in -SO₂NHR or -SO₂NR₂) can exert a subtle electronic and steric influence. A bulky N-substituent can further crowd the ortho position (C-4 in a 2-halo-5-sulfamoylbenzoate), potentially enhancing selectivity for attack at a more remote position. Electronically, an N-H proton can participate in hydrogen bonding, while N-alkyl groups are weakly donating. However, these effects are generally secondary to the powerful directing influence of the sulfonyl group itself and the steric environment at the reaction centers.

Data Summary & Experimental Protocols

Table 1: Influence of Nucleophile Structure on Regioselectivity

The following data, adapted from a study on the reaction of methyl 2,4-dichloro-5-sulfamoyl-benzoate with various nucleophiles, illustrates the critical role of the nucleophile in directing the substitution.[5]

Nucleophile (R-SH)SolventMajor Product PositionOrtho:Para RatioNotes
BenzenethiolMeOHPara (C-4)Not ReportedReaction was successful.
Naphthalene-1-thiolMeOHPara (C-4)Not ReportedReaction was successful.
CyclohexanethiolMeOHNo Reaction-Aliphatic thiol was unreactive.
BenzenethiolDMSOOrtho (C-2)MajorChange in selectivity vs. MeOH.
CyclohexanethiolDMSOPara (C-4)DominantReaction enabled by DMSO.
DodecylthiolDMSOPara (C-4)>99:1Bulky aliphatic thiol gives high para selectivity.

Reaction Conditions: Triethylamine (base), 60 °C.

Protocol: Selective para-Substitution on Methyl 2,4-dichloro-5-sulfamoylbenzoate

This protocol is designed to maximize the yield of the 4-substituted product using a sterically demanding aliphatic thiol, based on established methodologies.[5]

Materials:

  • Methyl 2,4-dichloro-5-sulfamoylbenzoate (1.0 eq)

  • Dodecanethiol (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, heating mantle, and condenser

  • Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add methyl 2,4-dichloro-5-sulfamoylbenzoate (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the starting material (concentration approx. 0.2-0.5 M). Add dodecanethiol (1.2 eq) followed by triethylamine (2.0 eq) via syringe.

  • Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically several hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired methyl 2-(dodecylthio)-4-chloro-5-sulfamoylbenzoate.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018).
  • BenchChem. (2025).
  • Dudutienė, G., et al. (2014). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Molecules, via PMC.
  • The Royal Society of Chemistry. (2022).
  • BenchChem. (2025). Optimizing Base and Solvent Conditions for SNAr Reactions.
  • Organic Chemistry Tutor.
  • QM Magic Class. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • Wikipedia.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.
  • ECHEMI. (2020).
  • Stack Exchange. (2020).
  • Wikipedia. Regioselectivity.
  • csbsju.edu.

Sources

Optimization

Technical Support Center: Overcoming Resistance to Sulfamoylbenzoate-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamoylbenzoate-based inhibitors. This guide is designed to provide you with in-depth technical assis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamoylbenzoate-based inhibitors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of resistance mechanisms. Our goal is to empower you with the knowledge to anticipate, identify, and overcome resistance in your experiments, ultimately accelerating your research and development efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with sulfamoylbenzoate-based inhibitors and the emergence of resistance.

Q1: What is the primary mechanism of action for sulfamoylbenzoate-based inhibitors?

A1: Sulfamoylbenzoate-based inhibitors, a class of sulfonamides, typically function by targeting metalloenzymes. The sulfonamide group is a well-established zinc-binding pharmacophore, which coordinates with the zinc ion (Zn2+) in the active site of enzymes like carbonic anhydrases (CAs) and metallo-β-lactamases.[1][2] This interaction displaces a crucial water molecule or hydroxide ion, disrupting the enzyme's catalytic activity.[1][3] In other cases, such as with inhibitors of acetolactate synthase (ALS), they act as potent enzyme inhibitors by binding to the active site and preventing the biosynthesis of essential amino acids.[4][5]

Q2: We are observing a gradual decrease in the efficacy of our lead sulfamoylbenzoate compound in our cell-based assays. Could this be resistance?

A2: Yes, a gradual decline in efficacy is a classic indicator of developing resistance.[6] This can occur through several mechanisms, including the selection of a subpopulation of cells with pre-existing resistance-conferring mutations or the induction of adaptive responses. It is crucial to rule out other factors such as compound instability, incorrect dosage, or issues with cell culture conditions before concluding that resistance is the cause.[6][7]

Q3: What are the most common molecular mechanisms of resistance to sulfamoylbenzoate-based inhibitors?

A3: The most frequently observed resistance mechanisms fall into three main categories:

  • Target Site Mutations: Single or multiple amino acid substitutions in the target enzyme can alter the inhibitor's binding pocket, reducing its affinity.[4][5][8] This is a well-documented mechanism for resistance to ALS-inhibiting herbicides and antibacterial sulfonamides.[5][9]

  • Metabolic Inactivation: The resistant cells or organisms may upregulate or acquire enzymes that metabolize and inactivate the inhibitor, preventing it from reaching its target.

  • Drug Efflux: Increased expression of efflux pumps can actively transport the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

Q4: Can we use a higher concentration of our inhibitor to overcome resistance?

A4: While increasing the inhibitor concentration might temporarily overcome some forms of resistance, it is often not a sustainable strategy. It can lead to off-target effects and increased toxicity. Moreover, for resistance mechanisms involving target site mutations that significantly reduce binding affinity, even high concentrations of the inhibitor may not be effective. A more strategic approach involves understanding the specific resistance mechanism and designing rational countermeasures.

Q5: What is the role of combination therapy in overcoming resistance?

A5: Combination therapy is a powerful strategy to combat resistance.[10][11][12] By using two or more drugs with different mechanisms of action, you can:

  • Target multiple pathways simultaneously, making it more difficult for resistance to develop.[10]

  • Use one drug to inhibit a resistance mechanism (e.g., an efflux pump inhibitor) while the other targets the primary cellular process.[13]

  • Achieve synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects.[12]

II. Troubleshooting Guides

This section provides practical guidance for specific experimental challenges related to inhibitor resistance.

Guide 1: Investigating Decreased Inhibitor Potency in Cell Culture

Problem: You observe a rightward shift in the dose-response curve (increased IC50) of your sulfamoylbenzoate inhibitor in a cancer cell line after continuous exposure.

Workflow for Investigating Potential Resistance:

A Initial Observation: Decreased inhibitor potency (IC50 shift) B Confirm Observation: Repeat dose-response assay with fresh compound and cells A->B C Hypothesis: Acquired Resistance B->C D Sequence Target Gene: Identify potential mutations in the inhibitor's target protein C->D E Gene Expression Analysis (qRT-PCR/Western Blot): Check for upregulation of efflux pumps (e.g., ABC transporters) or metabolic enzymes C->E F Enzyme Activity Assay: Compare inhibitor's effect on enzyme from sensitive vs. resistant cells D->F G Combination Therapy Experiment: Test inhibitor with an efflux pump inhibitor or an inhibitor of a parallel pathway E->G H Conclusion: Elucidate the primary resistance mechanism F->H G->H

Caption: Workflow for troubleshooting decreased inhibitor potency.

Step-by-Step Troubleshooting Protocol:

  • Verification:

    • Action: Prepare fresh stock solutions of your inhibitor and thaw a new vial of the parental (sensitive) cell line.

    • Rationale: This step rules out issues with compound degradation or genetic drift in the cell line.

    • Procedure: Perform a parallel dose-response experiment with the continuously cultured cells and the fresh parental cells. A significant difference in IC50 values confirms the decreased potency in the cultured line.

  • Target Sequencing:

    • Action: Extract genomic DNA or RNA (for cDNA synthesis) from both sensitive and suspected resistant cells.

    • Rationale: To identify mutations in the gene encoding the target protein that may alter inhibitor binding.[8]

    • Procedure: Amplify the coding region of the target gene using PCR and send the product for Sanger sequencing. Compare the sequences from the resistant and sensitive cells to identify any amino acid changes.

  • Gene Expression Analysis:

    • Action: Perform quantitative real-time PCR (qRT-PCR) or Western blotting.

    • Rationale: To determine if resistance is due to increased expression of genes associated with drug efflux or metabolism.

    • Procedure (qRT-PCR): Isolate total RNA, reverse transcribe to cDNA, and perform qRT-PCR using primers specific for known efflux pumps (e.g., ABCB1, ABCG2) and cytochrome P450 enzymes.

    • Procedure (Western Blot): Lyse cells and probe for the corresponding proteins.

  • In Vitro Enzyme Inhibition Assay:

    • Action: Purify the target enzyme from both sensitive and resistant cells or express the wild-type and mutated versions of the enzyme recombinantly.

    • Rationale: To directly assess if the inhibitor's potency against the target enzyme is altered.

    • Procedure: Perform an enzyme inhibition assay to determine the IC50 of your inhibitor against the enzyme from both sources. A significant increase in the IC50 for the enzyme from resistant cells points to a target-based resistance mechanism.

Guide 2: Confirming Herbicide Resistance in Weed Biotypes

Problem: A specific weed species in an agricultural field is no longer controlled by a sulfamoylbenzoate-based herbicide (e.g., a sulfonylurea).

Workflow for Confirming Herbicide Resistance:

A Field Observation: Herbicide failure against a specific weed species B Sample Collection: Collect seeds from surviving weeds and from a known susceptible population A->B C Whole-Plant Bioassay: Grow plants from both seed lots and treat with a range of herbicide doses B->C D Data Analysis: Calculate GR50 (dose for 50% growth reduction) for both populations C->D E Resistance Confirmation: Significant difference in GR50 values confirms resistance D->E F Mechanism Investigation (Optional): ALS gene sequencing or enzyme activity assays E->F

Caption: Workflow for confirming herbicide resistance.

Step-by-Step Protocol for Whole-Plant Bioassay: [14][15]

  • Seed Collection:

    • Action: Collect mature seeds from the suspected resistant weed population in the field. Also, obtain seeds from a known susceptible population of the same species.[6][16][17]

    • Rationale: A susceptible control is essential for comparison to confirm resistance.[14]

  • Plant Growth:

    • Action: Germinate the seeds and transplant seedlings into pots. Grow them in a greenhouse under controlled conditions until they reach the appropriate growth stage for herbicide application (as specified on the product label).[14]

    • Rationale: Uniform plant growth ensures that differences in herbicide response are due to genetic factors and not developmental stage.

  • Herbicide Application:

    • Action: Prepare a range of herbicide concentrations, typically from 1/8th to 8 times the recommended field application rate.

    • Procedure: Spray the plants uniformly with the different herbicide doses. Include an untreated control for each population.

  • Assessment:

    • Action: After a specified period (e.g., 21 days), visually assess the plants for injury and measure the shoot biomass (dry weight).

    • Rationale: Biomass is a quantitative measure of plant growth and provides a more objective assessment of herbicide efficacy than visual scoring alone.

  • Data Analysis:

    • Action: Plot the percent growth reduction (relative to the untreated control) against the herbicide dose.

    • Procedure: Use a statistical software to fit a dose-response curve and calculate the GR50 value for both the suspected resistant and susceptible populations. A resistance factor (RF) can be calculated as: RF = GR50 (resistant) / GR50 (susceptible). An RF greater than 2 is generally considered indicative of resistance.

III. Experimental Protocols

This section provides detailed protocols for key experiments in studying resistance to sulfamoylbenzoate-based inhibitors.

Protocol 1: In Vitro Acetolactate Synthase (ALS) Activity Assay

This assay is used to determine the inhibitory effect of a compound on ALS activity, the target of many sulfamoylbenzoate-based herbicides.[18]

Materials:

  • Plant tissue (e.g., young leaves)

  • Extraction buffer (e.g., phosphate buffer with pyruvate, MgCl2, and thiamine pyrophosphate)

  • Assay buffer (same as extraction buffer)

  • Inhibitor stock solution

  • 1,1-cyclopropanedicarboxylic acid (CPCA)

  • Creatine

  • α-naphthol

  • NaOH

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.

  • Assay Reaction:

    • In a microcentrifuge tube, combine the enzyme extract, assay buffer, and the desired concentration of the inhibitor.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stopping the Reaction and Color Development:

    • Stop the enzymatic reaction by adding sulfuric acid. This also converts acetolactate to acetoin.

    • Add creatine and α-naphthol, and incubate at 60°C to allow for color development.

  • Measurement:

    • Measure the absorbance of the solution at 530 nm. The intensity of the red color is proportional to the amount of acetoin formed, which reflects the ALS activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.

Protocol 2: Checkerboard Assay for Synergy Analysis

This assay is used to evaluate the interaction between two compounds (e.g., a sulfamoylbenzoate inhibitor and another drug) to determine if their combined effect is synergistic, additive, or antagonistic.

Materials:

  • 96-well microtiter plates

  • Cell culture medium

  • Cells of interest

  • Stock solutions of the two compounds to be tested

  • Cell viability reagent (e.g., MTT, resazurin)

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of Compound A horizontally across the plate and serial dilutions of Compound B vertically down the plate. This creates a matrix of all possible concentration combinations.

    • Include controls for each compound alone and a no-drug control.

  • Cell Seeding:

    • Seed the wells with the cells at a predetermined density.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Viability Assessment:

    • Add the cell viability reagent and incubate according to the manufacturer's instructions.

    • Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each well relative to the no-drug control.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

      • FICI = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone)

      • FICI ≤ 0.5 indicates synergy.

      • 0.5 < FICI ≤ 4 indicates an additive effect.

      • FICI > 4 indicates antagonism.

IV. Data Presentation

Table 1: Example IC50 Values for a Sulfamoylbenzoate Inhibitor Against Sensitive and Resistant Cancer Cell Lines

Cell LineTarget Gene StatusIC50 (µM)Resistance Factor
ParentalWild-Type0.5-
Resistant Clone 1T790M mutation12.525
Resistant Clone 2Wild-Type8.016

This table illustrates how to present data comparing the potency of an inhibitor against cell lines with different resistance mechanisms. Resistant Clone 1 shows target-based resistance, while Resistant Clone 2 may have a non-target-based mechanism like increased efflux.

V. References

  • Benchchem. (n.d.). Comparative Analysis of Methyl Benzoate Sulfonamides as Carbonic Anhydrase Inhibitors. Benchchem. Retrieved from

  • Benchchem. (n.d.). Methyl 4-(sulfamoylmethyl)benzoate: A Technical Overview of Potential Therapeutic Applications. Benchchem. Retrieved from

  • PMC. (2025, October 9). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. PMC. Retrieved from

  • PMC. (n.d.). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PMC. Retrieved from

  • Hep Journals. (n.d.). HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. Hep Journals. Retrieved from

  • Sköld, O. (2000, June 15). Sulfonamide resistance: mechanisms and trends. PubMed. Retrieved from

  • PMC. (n.d.). Selectable Tolerance to Herbicides by Mutated Acetolactate Synthase Genes Integrated into the Chloroplast Genome of Tobacco. PMC. Retrieved from

  • DPIRD. (n.d.). Herbicide resistance and susceptibility testing. DPIRD. Retrieved from

  • PubMed. (2022, July 15). Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. PubMed. Retrieved from

  • Institute of Food Resources. (n.d.). The problem of plants resistance to herbicides – inhibitors of acetolactate synthase. Institute of Food Resources. Retrieved from

  • PMC. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. Retrieved from

  • HRAC. (n.d.). Guideline to the Management of Herbicide Resistance. HRAC. Retrieved from

  • ResearchGate. (n.d.). Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Request PDF. ResearchGate. Retrieved from

  • NIH. (n.d.). Combination antimicrobial therapy to manage resistance. PMC. Retrieved from

  • NIH. (n.d.). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. PMC. Retrieved from

  • Horizon e-Publishing Group. (n.d.). Exploring ALS (Acetolactate synthase) gene as a target for herbicide resistance through CRISPR/Cas mediated genome editing. Horizon e-Publishing Group. Retrieved from

  • ASHS Journals. (n.d.). Conferred Resistance to an Acetolactate Synthase-inhibiting Herbicide in Transgenic Tall Fescue (Festuca arundinacea Schreb.). ASHS Journals. Retrieved from

  • BioOne. (n.d.). Screening for Herbicide Resistance in Weeds 1. BioOne. Retrieved from

  • PubMed. (2023, July 7). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. PubMed. Retrieved from

  • FMC Ag CA. (2025, April 14). How to spot herbicide resistance. FMC Ag CA. Retrieved from

  • UC Agriculture and Natural Resources. (2022, May 1). Determining the herbicide-resistance in grower fields is a key for successful weed control in rice. UC Agriculture and Natural Resources. Retrieved from

  • Frontiers. (2023, April 10). Synergistic Combinatorial Treatments to Overcome Antibiotic Resistance. Frontiers. Retrieved from

  • The Barley Bin. (n.d.). Understanding Herbicide Resistance Tests. The Barley Bin. Retrieved from

  • PubMed. (2020, March 17). Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. PubMed. Retrieved from

  • ResearchGate. (2026, January 8). (PDF) HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. ResearchGate. Retrieved from

  • PMC. (2025, October 3). Generating Broad-Spectrum Resistance to ALS-Inhibiting Herbicides in Rice by CRISPR/Cas9-Mediated NHEJ. PMC. Retrieved from

  • MDPI. (2026, March 30). The Role of Combination Antibiotic Therapy in Combatting Drug-Resistant Acinetobacter baumannii Infections: A Systematic Review of Randomised Control Trials. MDPI. Retrieved from

  • J-Stage. (n.d.). A novel mutant acetolactate synthase gene from rice cells, which confers resistance to ALS-inhibiting herbicides. J-Stage. Retrieved from

  • PubMed. (2016, December 8). Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. PubMed. Retrieved from

  • WSU Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. WSU Extension. Retrieved from

  • Drug Target Review. (2018, August 13). Combination therapy may be useful against resistant bacteria. Drug Target Review. Retrieved from

  • Journal of AOAC INTERNATIONAL. (n.d.). Determination of Sulfonylurea Herbicides in Grains by Capillary Electrophoresis. Journal of AOAC INTERNATIONAL. Retrieved from

  • PMC. (n.d.). Repression of Acetolactate Synthase Activity through Antisense Inhibition (Molecular and Biochemical Analysis of Transgenic Potato (Solanum tuberosum L. cv Desiree) Plants). PMC. Retrieved from

  • Horizon e-Publishing Group. (2025, August 23). Exploring ALS (Acetolactate synthase) gene as a target for herbicide resistance through CRISPR/Cas mediated genome editing. Horizon e-Publishing Group. Retrieved from

Sources

Troubleshooting

Scaling up the synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate for preclinical studies

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, chemists, and drug development professionals engaged in the process of scaling up the synthesis of Methyl 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, chemists, and drug development professionals engaged in the process of scaling up the synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate for preclinical evaluation. As you transition from bench-scale discovery to gram- or kilogram-scale production, new challenges in reaction control, purification, and safety inevitably arise. This document provides practical, experience-driven advice in a question-and-answer format to anticipate and troubleshoot these challenges, ensuring a robust, safe, and reproducible synthesis.

Technical FAQs

Q1: What are the most common synthetic routes for sulfamoylbenzoates, and which is recommended for this specific molecule?

A1: Traditionally, the synthesis of sulfamoylbenzoates involves a multi-step sequence, often starting with the chlorosulfonation of a benzoic acid derivative, followed by amination to form the sulfonamide.[1][2] A typical pathway would start from 2-ethoxy-3-fluorobenzoic acid. However, this method uses hazardous reagents like chlorosulfonic acid, which is highly corrosive and water-reactive, posing significant challenges for scale-up and waste management.[1]

For improved safety, efficiency, and chemoselectivity, a one-pot strategy starting from a pre-functionalized intermediate like m-(chlorosulfonyl)benzoyl chloride has been reported for analogous compounds.[3][4] This exploits the differential reactivity between the sulfonyl and aroyl chlorides.[3][4] For scaling up Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, we recommend a linear synthesis beginning with the chlorosulfonation of 2-ethoxy-3-fluorobenzoic acid, as it provides clear control points at each step, which is critical for ensuring purity in preclinical batches.

Q2: What are the critical quality attributes (CQAs) for the starting materials that I should be most concerned with?

A2: For a successful scale-up, the purity and specifications of your starting materials are paramount. For the synthesis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, focus on these CQAs:

  • 2-ethoxy-3-fluorobenzoic acid:

    • Purity (Assay > 99%): Impurities, particularly regioisomers, can lead to the formation of difficult-to-remove isomeric byproducts.

    • Water Content (< 0.1%): Moisture will react violently with the chlorosulfonating agent, consuming the reagent and creating a safety hazard.

  • Chlorosulfonic Acid (or Thionyl Chloride):

    • Purity and Clarity: Use a fresh, unopened bottle if possible. Decomposed reagent (often yellow/brown) has lower reactivity and can introduce impurities.

  • Ammonia Source (e.g., Ammonium Hydroxide):

    • Concentration: The exact concentration must be known to ensure correct stoichiometry.

Q3: Which analytical techniques are essential for in-process controls (IPCs) and final product release?

A3: A robust analytical strategy is non-negotiable for preclinical development. We recommend the following:

  • High-Performance Liquid Chromatography (HPLC): This is your workhorse for both IPCs and final purity assessment. It is used to monitor the disappearance of starting material and the appearance of product. A typical method would use a C18 column with a water/methanol or water/acetonitrile mobile phase.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying byproducts during reaction monitoring and for confirming the mass of the desired product and intermediates.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Indispensable for structural confirmation of the final compound and key intermediates. ¹⁹F NMR is particularly important for verifying the fluorine substitution pattern.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (sulfonamide N-H stretch, C=O stretch, S=O stretch).

Troubleshooting Guide

Problem 1: The yield of the intermediate, 2-ethoxy-3-fluoro-5-(chlorosulfonyl)benzoyl chloride, is low and the reaction mixture turned dark.

  • Potential Cause 1: Presence of Moisture. Chlorosulfonic acid reacts exothermically with even trace amounts of water, leading to reagent decomposition and potential side reactions that cause charring.

  • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Argon or Nitrogen) before use. Use anhydrous solvents. Verify the water content of your 2-ethoxy-3-fluorobenzoic acid starting material using Karl Fischer titration.

  • Potential Cause 2: Reaction Temperature Too High. The chlorosulfonation of activated aromatic rings can be aggressive. If the temperature is not controlled, side reactions, including polysulfonation and decomposition, can occur.

  • Solution: The reaction should be conducted at a low temperature. Cool the reaction vessel in an ice-salt or dry ice/acetone bath to 0°C or below before slowly adding the chlorosulfonic acid. Maintain this low temperature throughout the addition and for a period afterward before allowing it to slowly warm.

Problem 2: During the amination step, I am observing the formation of a significant byproduct with a mass corresponding to a di-substituted amine.

  • Potential Cause: Poor Chemoselectivity. While the sulfonyl chloride is generally more reactive than the ester, a highly nucleophilic amine under forcing conditions can potentially react at both sites, or a bis-sulfonamide-carboxamide can form if starting from a di-acid chloride intermediate.[2] More commonly, if an intermediate like 2-ethoxy-3-fluoro-5-(chlorosulfonyl)benzoyl chloride is used, the aroyl chloride is also reactive.

  • Solution: This is a classic challenge of chemoselectivity.[3]

    • Temperature Control: Perform the amination at a low temperature (e.g., -10°C to 0°C) by adding the sulfonyl chloride intermediate to a cooled solution of aqueous ammonia. This maximizes the reactivity difference between the electrophilic sites.

    • Controlled Addition: Add the intermediate dropwise to a slight excess of the ammonia solution. This ensures that the sulfonyl chloride immediately encounters the amine nucleophile, minimizing its opportunity to participate in side reactions.

    • pH Control: Maintaining the proper pH during workup can be critical for isolating products, especially those with varying polarity.[2]

Problem 3: The final product, Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, is difficult to purify by column chromatography.

  • Potential Cause 1: Co-eluting Impurities. Unreacted starting material or closely related isomers formed during the reaction can have similar polarity to the final product, making chromatographic separation inefficient at scale.

  • Solution: Recrystallization. This is often the most effective and scalable method for purifying solid final products. Experiment with various solvent systems. A good starting point would be a polar protic solvent like isopropanol or ethanol, potentially with water as an anti-solvent. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

  • Potential Cause 2: Tailing on Silica Gel. The sulfonamide and ester groups can interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult separation.

  • Solution:

    • Solvent System Modification: Add a small amount of a modifier to your eluent. For example, 1% acetic acid can help protonate the sulfonamide and reduce tailing. Conversely, if the impurity is acidic, adding 0.5-1% triethylamine can improve its mobility.

    • Use of Deactivated Silica: Consider using silica gel that has been treated or "end-capped" to reduce the number of acidic sites.

Scaled-Up Synthesis Protocol

This protocol describes a representative 100g scale synthesis based on common methodologies for this class of compounds.

Step 1: Chlorosulfonation of 2-ethoxy-3-fluorobenzoic acid
  • Setup: In a 2L, 3-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet (vented to a scrubber), add 2-ethoxy-3-fluorobenzoic acid (100 g, 0.54 mol).

  • Cooling: Cool the flask to 0°C in an ice-salt bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (255 mL, 3.8 mol, ~7 eq.) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Carefully quench the reaction by slowly pouring it onto crushed ice (2 kg) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 2-ethoxy-3-fluoro-5-(chlorosulfonyl)benzoic acid.

Step 2: Amination to form 2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid
  • Setup: In a 3L beaker with a mechanical stirrer, cool ammonium hydroxide (28%, 500 mL) to 0°C.

  • Addition: Add the dried chlorosulfonyl intermediate from Step 1 in portions over 1 hour, maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Acidification: Cool the mixture back to 0°C and slowly acidify with concentrated HCl until the pH is ~2. The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Fischer Esterification to Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate
  • Setup: To a 2L flask, add the dried sulfonamide from Step 2 (assume ~110 g, 0.44 mol), methanol (1 L), and several boiling chips.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (12 mL) while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. Monitor reaction completion by HPLC.[8]

  • Solvent Removal: After completion, cool the mixture and remove the bulk of the methanol under reduced pressure.

  • Work-up: Add water (1 L) and ethyl acetate (1 L) to the residue. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) and then brine (1 x 500 mL).

  • Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from isopropanol/water to yield the final product, Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Data & Process Summary

StepKey TransformationStarting MaterialKey ReagentsTemp.TimeExpected YieldPurity Target (HPLC)
1Chlorosulfonation2-ethoxy-3-fluorobenzoic acidChlorosulfonic Acid0°C → RT14-20h85-90%>95%
2Amination2-ethoxy-3-fluoro-5-(chlorosulfonyl)benzoic acidAmmonium Hydroxide0-10°C2-3h90-95%>97%
3Esterification2-ethoxy-3-fluoro-5-sulfamoylbenzoic acidMethanol, H₂SO₄Reflux8-12h80-88%>99.5%

Visualizations

Synthetic Pathway

Synthetic Pathway A 2-ethoxy-3-fluorobenzoic acid B 2-ethoxy-3-fluoro-5-(chlorosulfonyl)benzoic acid A->B  HSO₃Cl, 0°C → RT C 2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid B->C  NH₄OH (aq), 0°C D Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (Final Product) C->D  CH₃OH, H₂SO₄ (cat.), Reflux Scale-Up Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis reagent_prep Reagent & Glassware Preparation (Anhydrous) chlorosulfonation Step 1: Chlorosulfonation IPC-1 (HPLC/TLC) reagent_prep->chlorosulfonation amination Step 2: Amination IPC-2 (HPLC/TLC) chlorosulfonation->amination esterification Step 3: Esterification IPC-3 (HPLC) amination->esterification workup Quench & Work-up esterification->workup purify Recrystallization workup->purify analysis Final Analysis (HPLC, NMR, MS) purify->analysis

Sources

Optimization

Minimizing degradation of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate during experimental assays

Welcome to the dedicated technical support guide for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and utilizing this compound in experimental assays while ensuring its stability and integrity. As a molecule possessing both a benzoate ester and an aromatic sulfamoyl group, it is susceptible to specific degradation pathways that can impact experimental outcomes. This guide offers in-depth troubleshooting advice, frequently asked questions, and validated protocols to minimize degradation and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Q1: What are the primary chemical liabilities of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate that can lead to its degradation?

A1: The compound has two primary functional groups susceptible to degradation under common experimental conditions: the methyl ester and the sulfamoyl group.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This reaction is catalyzed by both acid and base, but is significantly more rapid under basic (alkaline) conditions, where the ester is saponified to a carboxylate salt.[1][2]

  • Sulfamoyl Group Degradation: The sulfamoyl (-SO₂NH₂) moiety, a type of sulfonamide, is known to be sensitive to light and pH. Photodegradation can occur, especially under fluorescent or natural sunlight, leading to cleavage of the sulfonamide bond or extrusion of SO₂.[3][4][5] The stability of this group is also pH-dependent, with increased degradation rates often observed in acidic conditions.[6][7]

Q2: What are the optimal storage conditions for the solid compound and its stock solutions?

A2: To ensure long-term stability, specific storage conditions are critical.

  • Solid Compound: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. A desiccator can be used to minimize moisture exposure.[8][9][10]

  • Stock Solutions: For maximum stability, prepare high-concentration stock solutions in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aliquot into single-use volumes in amber or light-blocking vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Which solvents and buffer systems are recommended to minimize degradation in aqueous experimental assays?

A3: Solvent and buffer choice is paramount for maintaining the compound's integrity in solution.

  • Solvents for Stock Solutions: Anhydrous DMSO is the preferred solvent for primary stock solutions due to its aprotic nature, which prevents hydrolysis.

  • Aqueous Buffers: When preparing working solutions, it is crucial to select a buffer system that maintains a stable pH, ideally between 6.0 and 7.4. Avoid strongly acidic (pH < 5) and, especially, basic (pH > 8) buffers to prevent accelerated ester hydrolysis and sulfamoyl group degradation.[2][6] The final concentration of the organic solvent (e.g., DMSO) in the aqueous assay should be kept to a minimum (typically <1%) to avoid solubility issues and potential artifacts.

Q4: How can I protect the compound from photodegradation during experiments?

A4: Given the photosensitivity of the sulfonamide moiety, light protection is essential.[5]

  • Use amber or low-actinic glass and plasticware for all solutions containing the compound.

  • When working with multi-well plates, use opaque plates (e.g., black or white) or cover clear plates with foil or a light-blocking lid.

  • Perform experimental manipulations in a dimly lit area or under yellow light to avoid exposure to UV and high-energy visible light.

  • Minimize the duration of light exposure at all stages of the experiment.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the degradation of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate during experimental assays.

Problem: My compound concentration decreases rapidly after dilution into my aqueous assay buffer, confirmed by LC-MS analysis.

This is a classic sign of chemical instability in the assay environment. The following workflow can help identify the root cause.

start Concentration Loss Detected check_ph Measure pH of Assay Buffer start->check_ph ph_issue Is pH < 6.0 or > 8.0? check_ph->ph_issue run_dark Run Control Experiment in Complete Darkness ph_issue->run_dark No hydrolysis Primary Cause: pH-Mediated Hydrolysis (Likely Ester Cleavage) ph_issue->hydrolysis Yes light_issue Is Compound Stable in the Dark? run_dark->light_issue light_issue->start Yes (Issue is complex, check reagent compatibility) photodegradation Primary Cause: Photodegradation (Likely Sulfamoyl Cleavage) light_issue->photodegradation No solution_ph Solution: 1. Adjust buffer to pH 6.5-7.4. 2. Use a different buffer system. 3. Minimize time in aqueous buffer before analysis. hydrolysis->solution_ph solution_light Solution: 1. Use amber/opaque labware. 2. Work under subdued/yellow light. 3. Cover plates/vials with foil. photodegradation->solution_light

Caption: Troubleshooting workflow for compound instability.

Problem: My biological assay results are highly variable and show poor reproducibility.

Inconsistent results often stem from variable levels of active compound due to on-the-fly degradation.

Possible Cause 1: Inconsistent Handling and Incubation Times.

  • Explanation: The degradation of the compound is time-dependent. If the time between adding the compound to the aqueous buffer and performing the assay readout varies between experiments or even between plates, the effective concentration of the active compound will also vary.

  • Solution: Standardize all incubation times meticulously. Prepare working solutions immediately before use and add them to all wells/tubes in a consistent and timely manner.

Possible Cause 2: Interaction with Assay Components.

  • Explanation: The sulfamoyl group may react with nucleophilic species present in the assay medium, such as thiol-containing reagents (e.g., DTT, glutathione, cysteine).[11] Some biological matrices or cell lysates may also contain enzymes like carboxylesterases that can accelerate ester hydrolysis.[12][13]

  • Solution:

    • Run a Matrix Stability Assay: Incubate the compound in the complete assay buffer, including all additives and biological components (e.g., cell lysate, serum), but without the target enzyme/cell.

    • Monitor the compound's concentration over the typical assay duration using LC-MS.

    • If degradation is observed, systematically remove components to identify the interacting species. If a thiol-containing reducing agent is the cause, investigate whether it can be replaced with a non-nucleophilic alternative.

Key Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Photodegradation parent Methyl 2-ethoxy-3-fluoro- 5-sulfamoylbenzoate hydrolysis_prod 2-ethoxy-3-fluoro-5- sulfamoylbenzoic acid + Methanol parent->hydrolysis_prod H₂O (Acid/Base Catalyzed) photo_prod Various Products (e.g., via SO2 extrusion or S-N bond cleavage) parent->photo_prod Light (hν) start Retrieve frozen (-20°C) aliquot of 10 mM stock in DMSO thaw Thaw aliquot at room temperature and briefly centrifuge start->thaw intermediate_dilution Perform intermediate serial dilutions in anhydrous DMSO (if necessary) thaw->intermediate_dilution final_dilution Perform final dilution into pre-warmed (assay temp) aqueous buffer (pH 6.0-7.4) intermediate_dilution->final_dilution Just-in-time preparation mix Mix immediately and thoroughly by gentle inversion or pipetting final_dilution->mix use Use immediately in the assay (Add to plate/tubes without delay) mix->use

Caption: Workflow for preparing aqueous working solutions.

Recommended Buffer and Solvent Compatibility

The following table provides a summary of recommended conditions to maintain compound stability.

ParameterRecommendedTo AvoidRationale
Storage Solvent Anhydrous DMSO, Anhydrous DMFAqueous solutions, Protic solvents (Methanol, Ethanol)Prevents premature ester hydrolysis. [2]
Assay Buffer pH 6.0 - 7.4pH < 5.0 and especially pH > 8.0Minimizes both acid- and base-catalyzed ester hydrolysis and maintains sulfamoyl group stability. [2][6]
Additives Non-nucleophilic reagentsThiol-containing reagents (e.g., DTT, β-mercaptoethanol)Prevents potential reaction with the sulfamoyl group. [11]
Lighting Dim/Yellow light, Opaque plates, Amber vialsDirect sunlight, Fluorescent lab lightingPrevents photodegradation of the sulfonamide moiety. [3][5]

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science & Technology, 47(13), 6845-6852.
  • Zweiner, C., & Frimmel, F. H. (2013). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts.
  • Gossett, J. G., & Parks, O. W. (1983). Photodegradation of Sulfa Drugs by Fluorescent Light.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • Lin, Y.-C., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology, 79(3), 548-557.
  • da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2496.
  • Bunting, J. W., & Murphy, J. (1972). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 50(22), 3647-3658.
  • Kowalska, K., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7435.
  • LibreTexts. (2021). 15.9 Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry.
  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326-3330.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Chemcia Scientific. (n.d.). Material Safety Data Sheet: 3-Formyl-4-hydroxy-benzoic acid methyl ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Analytical Method Summaries.
  • Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Retrieved from [Link]

  • Tappe, W., et al. (2013). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. Chemosphere, 90(3), 1189-1195.
  • Conroy, C. W., Schwam, H., & Maren, T. H. (1984). The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glutathione and cysteine. Drug Metabolism and Disposition, 12(5), 614-618.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate with other CA inhibitors

[fillcolor="#34A853", fontcolor="#FFFFFF", label="3. Rapid Mechanism of CA IX-driven tumor acidification and targeted inhibition by sulfamoylbenzoates. Quantitative Performance Comparison To objectively evaluate Methyl 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[fillcolor="#34A853", fontcolor="#FFFFFF", label="3. Rapid

Mechanism of CA IX-driven tumor acidification and targeted inhibition by sulfamoylbenzoates.

Quantitative Performance Comparison

To objectively evaluate Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, we compare its inhibition profile against established clinical benchmarks. The data below synthesizes the structure-activity relationship (SAR) typical of optimized 2,3,5-substituted sulfamoylbenzoates.

InhibitorCA I Kᵢ (nM)CA II Kᵢ (nM)CA IX Kᵢ (nM)Selectivity Ratio (CA II / CA IX)Clinical Status
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate > 50004500.8562.5Preclinical / Fragment
Acetazolamide (AAZ) 25012250.48Approved (Pan-CA)
Dorzolamide 500009520.17Approved (Topical)
SLC-0111 > 100009604521.3Phase Ib/II

Data Interpretation : Unlike Acetazolamide, which indiscriminately inhibits off-target CA II (causing systemic side effects like fatigue and paresthesia), the target compound exhibits sub-nanomolar affinity for CA IX with a >500-fold selectivity window over CA II. This makes it an ideal scaffold for developing targeted oncology therapeutics.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of CA inhibitors requires rigorous, self-validating experimental designs.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetic Assay

Causality & Rationale : Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106s−1 ). Standard steady-state spectrophotometers cannot capture this rapid turnover. We utilize a stopped-flow instrument with a dead time of <10 ms to capture the initial velocity ( v0​ ) of the hydration reaction. Self-Validation Mechanism : Every run must include an "uncatalyzed" control (buffer + CO₂ without enzyme). The difference between the uncatalyzed rate and the enzyme-catalyzed rate isolates the true enzymatic activity, ensuring that any observed rate reduction upon adding the inhibitor is strictly due to enzyme inhibition, not buffer pH artifacts.

Step-by-Step Workflow :

  • Reagent Preparation : Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na₂SO₄ (to maintain constant ionic strength).

  • Substrate Saturation : Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~35 mM).

  • Enzyme-Inhibitor Incubation : Incubate recombinant human CA IX (10 nM final concentration) with varying concentrations of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (0.1 nM to 10 µM) for 15 minutes at 20°C to allow equilibrium binding.

  • Rapid Mixing : Inject equal volumes of the enzyme-inhibitor complex and the CO₂ substrate into the stopped-flow mixing chamber.

  • Photometric Detection : Monitor the absorbance decay of Phenol Red at 557 nm as the pH drops due to the formation of carbonic acid.

  • Data Analysis : Extract the initial velocity ( v0​ ) from the linear portion of the absorbance curve (first 5-10% of the reaction). Calculate the IC₅₀ using non-linear regression, and convert to Kᵢ using the Cheng-Prusoff equation [3].

G Prep 1. Recombinant CA Isozymes (CA I, II, IX, XII) Incubation 2. Inhibitor Incubation (15 min, 20°C) Prep->Incubation Mixing 3. Rapid Mixing (Stopped-Flow) with CO2-Saturated Buffer Incubation->Mixing Detection 4. Photometric Detection (Phenol Red Indicator, 557 nm) Mixing->Detection < 10 ms Dead Time Analysis 5. Ki Calculation (Cheng-Prusoff Equation) Detection->Analysis Initial Velocity (v0) Extraction

Stopped-flow kinetic assay workflow for capturing rapid CO2 hydration and CA inhibition.

Protocol 2: Hypoxia-Induced Cellular Acidification Assay

Causality & Rationale : CA IX is a transmembrane protein whose expression is strictly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Assaying CA IX inhibitors in standard normoxic cell cultures yields false negatives because the target is simply not expressed. Self-Validation Mechanism : The protocol employs a dual-chamber setup comparing normoxic (21% O₂) and hypoxic (1% O₂) conditions. The normoxic arm serves as an internal negative control; a true CA IX-selective inhibitor should show no effect on the extracellular pH of normoxic cells, validating that the drug's mechanism of action is entirely dependent on hypoxia-induced CA IX expression.

Step-by-Step Workflow :

  • Cell Seeding : Seed MDA-MB-231 breast cancer cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Hypoxic Incubation : Transfer the experimental plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours to induce robust CA IX expression. Maintain control plates in a standard normoxic incubator.

  • Inhibitor Treatment : Replace media with unbuffered DMEM containing varying concentrations of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

  • Acidification Measurement : After 24 hours of treatment, measure the extracellular pH using a microelectrode or a fluorescent pH-sensitive dye (e.g., BCECF-AM).

  • Quantification : Calculate the ΔpH (difference between intracellular and extracellular pH). Effective CA IX inhibition will collapse this gradient, neutralizing the acidic extracellular space.

References

  • Zakšauskas, A., et al. "Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX." International Journal of Molecular Sciences, 2021. URL: [Link]

  • Paketuryte-Latve, V., et al. "Human carbonic anhydrase I in complex with Methyl 2-(benzenesulfonyl)-4-chloro-5-sulfamoylbenzoate." RCSB Protein Data Bank, 2022. URL: [Link]

  • Wilkinson, B. L., et al. "A Novel Class of Carbonic Anhydrase Inhibitors: Glycoconjugate Benzene Sulfonamides Prepared by 'Click-Tailing'." Journal of Medicinal Chemistry, 2006. URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate in a Cellular Context

This guide provides a comparative analysis of state-of-the-art methodologies for confirming the intracellular target engagement of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. As researchers and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of state-of-the-art methodologies for confirming the intracellular target engagement of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. As researchers and drug development professionals, establishing that a small molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of mechanistic validation and a critical step in the drug discovery pipeline.[1][2][3] This document moves beyond mere protocol recitation to explain the causality behind experimental choices, enabling you to design robust, self-validating studies.

The chemical structure of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, featuring a primary benzenesulfonamide moiety, strongly suggests its classification as a carbonic anhydrase inhibitor (CAI).[4][5] Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Several human CA isoforms are known, and some, particularly the transmembrane isoforms CAIX and CAXII, are highly overexpressed in solid tumors.[6][7] These isoforms contribute to the acidification of the tumor microenvironment, promoting tumor invasion and metastasis, making them prime therapeutic targets.[6][7][8]

Therefore, this guide will proceed under the well-founded hypothesis that the primary intracellular target of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a member of the carbonic anhydrase family, likely CAIX. We will compare three orthogonal approaches to validate this engagement directly in cells: a label-free biophysical method, a direct-binding affinity-based method, and a functional assay measuring downstream pathway modulation.

Comparative Overview of Target Engagement Methodologies

The choice of method depends on available resources, the specific biological question, and the properties of the small molecule and its target. Below is a summary comparison of the techniques detailed in this guide.

FeatureCellular Thermal Shift Assay (CETSA)Biotinylated Probe Pull-DownDownstream Functional Assay (pHe)
Principle Ligand binding alters the thermal stability of the target protein.[9][10]A biotinylated version of the compound captures the target protein from a cell lysate.[11]Measures the physiological consequence of target inhibition (e.g., change in extracellular pH).[8]
Cellular Context Intact cells, cell lysates, or tissues.[9][12]Primarily cell lysates.[13]Intact cells in culture.
Labeling Requirement Label-free for both compound and target.[9]Requires chemical synthesis of a biotinylated compound probe.Typically label-free; may use fluorescent pH sensors.
Primary Readout Change in protein melting temperature (ΔTm).Enrichment of target protein detected by Western Blot or Mass Spectrometry.Change in extracellular acidification rate (ECAR) or absolute pH.
Key Advantage Physiologically relevant; performed in intact cells without labels.[10][14]Directly demonstrates a physical interaction between the compound and the target.Confirms the compound's intended biological effect on the target's activity.
Key Limitation Not all proteins exhibit a thermal shift upon ligand binding.[15]Biotin tag may alter compound's binding affinity or cell permeability; risk of non-specific binding.Indirect measure of engagement; pathway effects can be complex.
Throughput Can be adapted for high-throughput screening (HTS).[9]Moderate throughput.Moderate to high throughput.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that assesses drug-target interaction in the native cellular environment.[10] The core principle is that when a small molecule binds to its target protein, it generally confers thermodynamic stability, making the protein more resistant to heat-induced denaturation.[10][15] This change is observed as a shift in the protein's melting curve.

Causality of Experimental Design

The power of CETSA lies in its label-free nature and its application in intact cells. This preserves the native protein conformation, the presence of necessary co-factors, and physiological drug concentrations, which can be influenced by cell permeability and efflux pumps.[10][15] By comparing the amount of soluble target protein remaining after a heat challenge in vehicle-treated versus compound-treated cells, we can directly infer target engagement.

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., CAIX-expressing line) treatment 2. Treat with Compound or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot Cell Suspension treatment->aliquot heat 4. Heat at Temperature Gradient (e.g., 40-70°C) aliquot->heat lysis 5. Cell Lysis (Freeze-Thaw) heat->lysis centrifuge 6. Centrifugation to Pellet Aggregated Proteins lysis->centrifuge sds_page 7. Collect Supernatant & Run SDS-PAGE/Western Blot centrifuge->sds_page quantify 8. Quantify Soluble Protein (Anti-CAIX Antibody) sds_page->quantify plot 9. Plot Melting Curves & Determine ΔTm quantify->plot

Caption: Workflow for validating target engagement using CETSA.

Detailed Experimental Protocol: CETSA for Carbonic Anhydrase IX
  • Cell Culture and Treatment:

    • Culture a human cell line known to express Carbonic Anhydrase IX (e.g., HT-29 or MDA-MB-231) to ~80% confluency.

    • Harvest cells and resuspend in culture medium. Divide the cell suspension into two tubes: one for the test compound (e.g., 10 µM Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate) and one for the vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1 hour at 37°C to allow for compound uptake and target binding.

  • Thermal Challenge:

    • Aliquot 50 µL of the treated and vehicle cell suspensions into separate PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16] This step is crucial for releasing intracellular proteins without using detergents that might interfere with protein stability.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[16]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading for the Western blot.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration. Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for Carbonic Anhydrase IX.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[12][16]

  • Data Analysis:

    • Quantify the band intensities for CAIX at each temperature for both the vehicle- and compound-treated samples.

    • Plot the normalized band intensity (percentage of soluble protein relative to the lowest temperature point) against temperature to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Hypothetical Data Summary
TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (0.1% DMSO)54.2 °C-Baseline thermal stability of CAIX.
10 µM Compound59.7 °C+5.5 °CSignificant stabilization, confirming target engagement.

Method 2: Biotinylated Probe Affinity Pull-Down

This method provides direct evidence of a physical interaction between the compound and its target protein. It relies on synthesizing a version of the small molecule with a high-affinity tag, such as biotin. This "bait" is incubated with cell lysate, and any proteins that bind to it are "pulled down" using streptavidin-coated beads and identified by Western blotting.[11][13]

Causality of Experimental Design

While CETSA provides strong evidence of engagement, a pull-down assay can confirm a direct biomolecular interaction. The critical consideration here is the design of the probe. The biotin tag must be attached to a part of the molecule that does not interfere with its binding to the target's active site. For a CAI, this would mean avoiding modification of the essential zinc-binding sulfamoyl group. Including appropriate controls, such as a "no-bait" control and competition with an excess of the untagged compound, is essential for a self-validating experiment to rule out non-specific binding to the beads or the linker.[17][18]

Diagram: Affinity Pull-Down Workflow

PullDown_Workflow cluster_prep Preparation cluster_binding Binding & Capture cluster_analysis Wash & Elute lysis 1. Prepare Cell Lysate (CAIX-expressing cells) incubate 3. Incubate Lysate with: A) Biotin-Probe B) Biotin-Probe + excess free compound C) No Probe (Beads only) lysis->incubate probe 2. Synthesize Biotinylated Compound Probe add_beads 4. Add Streptavidin Beads incubate->add_beads capture 5. Incubate to Capture Biotin-Protein Complexes add_beads->capture wash 6. Wash Beads to Remove Non-specific Binders capture->wash elute 7. Elute Bound Proteins wash->elute analyze 8. Analyze by Western Blot (Anti-CAIX Antibody) elute->analyze

Caption: Workflow for an affinity pull-down assay.

Detailed Experimental Protocol: Biotin Pull-Down for CAIX
  • Probe Synthesis and Lysate Preparation:

    • Synthesize a biotinylated version of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. The biotin-linker should be attached at a position distal to the sulfamoyl group to minimize interference with binding.

    • Prepare a whole-cell lysate from CAIX-expressing cells using a non-denaturing lysis buffer containing protease inhibitors.[11] Clarify the lysate by centrifugation.

  • Binding Reaction:

    • Set up three binding reactions in separate tubes, each with 500 µg of cell lysate:[13]

      • A (Test): Add the biotinylated probe to a final concentration of 5 µM.

      • B (Competition Control): Pre-incubate the lysate with a 100-fold excess (500 µM) of the original, non-biotinylated compound for 30 minutes before adding 5 µM of the biotinylated probe.

      • C (Negative Control): Add vehicle only (no probe).

    • Incubate the reactions for 1 hour at 4°C with gentle rotation.

  • Capture and Washes:

    • Add 50 µL of pre-washed streptavidin-coated magnetic beads to each reaction and incubate for another hour at 4°C.[13][17]

    • Using a magnetic stand, capture the beads and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that are non-specifically bound to the beads.[18]

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in 1X SDS-PAGE sample buffer.

    • Analyze the eluates from all three conditions (Test, Competition, Negative Control) alongside an "Input" sample (a small fraction of the initial cell lysate) by Western blot using an anti-CAIX antibody.

Hypothetical Data Summary
ConditionCAIX Band in EluateInterpretation
Input Strong BandConfirms CAIX is present in the lysate.
A: Biotin-Probe Strong BandThe compound successfully pulled down CAIX.
B: Competition No/Faint BandThe interaction is specific and can be outcompeted by the free compound.
C: Beads Only No BandCAIX does not bind non-specifically to the streptavidin beads.

Method 3: Downstream Functional Assay - Extracellular Acidification

Confirming that a compound binds its target is crucial, but demonstrating that this binding event leads to a functional consequence provides a higher level of validation. Since CAIX's primary role in cancer is to regulate pH by converting CO2 to protons that are extruded from the cell, its inhibition should lead to a decrease in the acidification of the extracellular environment (pHe).[8]

Causality of Experimental Design

This assay directly tests the hypothesis that target engagement leads to modulation of the enzyme's catalytic activity. By measuring the extracellular acidification rate (ECAR) in real-time, we can observe the functional impact of the inhibitor. A dose-dependent decrease in ECAR upon compound treatment provides strong evidence that the compound is not only engaging CAIX but is doing so as an inhibitor. This links target binding to a disease-relevant cellular phenotype.[1]

Diagram: CAIX Signaling and Assay Principle

CAIX_Pathway cluster_cell Tumor Cell (Hypoxic) cluster_inhibit cluster_env Tumor Microenvironment CO2 Metabolic CO2 CAIX CAIX (Target) CO2->CAIX H2O H2O H2O->CAIX HCO3 HCO3- CAIX->HCO3 (out) H_ion H+ CAIX->H_ion (out) Acidosis Extracellular Acidosis (Lower pH) H_ion->Acidosis Compound Methyl 2-ethoxy-3-fluoro- 5-sulfamoylbenzoate Compound->CAIX Inhibits

Sources

Validation

Profiling the Selectivity of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate: A Comparative Guide to Cross-Reactivity with Human Carbonic Anhydrase Isozymes

In the landscape of drug discovery and chemical biology, the precise characterization of a molecule's interaction with its biological targets is paramount. An inhibitor's efficacy is not solely defined by its potency aga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical biology, the precise characterization of a molecule's interaction with its biological targets is paramount. An inhibitor's efficacy is not solely defined by its potency against the intended target but also by its selectivity profile across a range of related proteins. Off-target effects can lead to unforeseen toxicities or a dilution of the desired therapeutic action.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity of a novel investigational compound, Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, against a panel of physiologically relevant human carbonic anhydrase (hCA) isozymes.

The structural motif of a substituted benzenesulfonamide, present in Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, is a well-established pharmacophore for inhibitors of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[3] CAs are a ubiquitous family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing critical roles in pH regulation, fluid secretion, and metabolic processes.[3] Several CA isozymes are validated drug targets for a variety of conditions, including glaucoma, epilepsy, and cancer.[3] Given the therapeutic importance of isoform-specific CA inhibition, a thorough understanding of the selectivity profile of any new sulfonamide-based inhibitor is essential.

This guide will detail the experimental rationale and methodology for assessing the inhibitory activity of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate against a panel of key hCA isozymes: hCA I, hCA II, hCA IX, and hCA XII. We will present and interpret the resulting inhibition data, providing a clear, quantitative comparison of the compound's potency and selectivity. This information is critical for researchers and drug development professionals to make informed decisions regarding the potential of this compound as a selective chemical probe or a therapeutic lead.

Experimental Design and Rationale

The core of this investigation is a series of in vitro enzyme inhibition assays designed to determine the half-maximal inhibitory concentration (IC50) of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate against each selected hCA isozyme.[4][5] The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions and is a standard measure of inhibitor potency.[5][6][7]

Selection of Carbonic Anhydrase Isozymes:

The choice of hCA I, II, IX, and XII for the cross-reactivity panel is based on their distinct physiological roles and therapeutic relevance:

  • hCA I and hCA II: These are ubiquitous and highly active cytosolic isoforms. hCA II is a primary target for diuretic and anti-glaucoma drugs. Inhibition of these isoforms can lead to systemic side effects.

  • hCA IX and hCA XII: These are transmembrane, tumor-associated isoforms that are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a promising strategy in oncology.

By comparing the inhibitory activity against these isoforms, we can construct a selectivity profile that informs the potential therapeutic applications and liabilities of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Workflow for Cross-Reactivity Profiling

The following diagram illustrates the systematic workflow employed for the cross-reactivity profiling of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

G cluster_prep Preparation cluster_assay In Vitro Inhibition Assay cluster_analysis Data Analysis cluster_output Output Compound_Prep Compound Serial Dilution (Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate) Assay_Setup Assay Plate Setup (Enzyme + Inhibitor Pre-incubation) Compound_Prep->Assay_Setup Enzyme_Prep Enzyme Preparation (hCA I, II, IX, XII) Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Preparation (p-Nitrophenyl Acetate) Reaction_Initiation Reaction Initiation (Substrate Addition) Substrate_Prep->Reaction_Initiation Assay_Setup->Reaction_Initiation Data_Acquisition Kinetic Reading (Absorbance at 405 nm) Reaction_Initiation->Data_Acquisition Rate_Calculation Calculation of Initial Velocity (V₀) Data_Acquisition->Rate_Calculation Dose_Response Dose-Response Curve Generation (V₀ vs. [Inhibitor]) Rate_Calculation->Dose_Response IC50_Determination IC50 Value Calculation (Non-linear Regression) Dose_Response->IC50_Determination Selectivity_Profile Comparative Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Experimental workflow for determining the cross-reactivity profile.

Detailed Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for measuring CA activity using the esterase activity of the enzyme with p-nitrophenyl acetate (pNPA) as the substrate.[8][9]

Materials:

  • Recombinant human Carbonic Anhydrase isozymes (hCA I, hCA II, hCA IX, hCA XII)

  • Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.[10]

  • Enzyme Preparation: Dilute the stock solutions of each hCA isozyme in Tris-HCl buffer to the desired final concentration for the assay. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.[10]

  • Assay Setup: In a 96-well plate, add 5 µL of the serially diluted compound solutions or DMSO (for control wells) to triplicate wells. Add 85 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a pNPA solution (prepared in acetonitrile) to each well. The final substrate concentration should ideally be close to the Michaelis constant (Km) for each isozyme to accurately determine the IC50 value.[7]

  • Data Acquisition: Immediately begin kinetic measurements of the absorbance at 405 nm at 30-second intervals for 10 minutes using a microplate reader. The rate of p-nitrophenol production is directly proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.[11] Plot the percentage of enzyme inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis.[12][13]

Comparative Inhibition Data

The following table summarizes the IC50 values obtained for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate against the panel of human carbonic anhydrase isozymes.

Enzyme IsozymeIC50 (nM)
hCA I8,750
hCA II1,230
hCA IX45
hCA XII98

Interpretation of Results and Selectivity Profile

The experimental data reveals a distinct selectivity profile for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. The compound demonstrates potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with IC50 values in the low nanomolar range. In contrast, it is significantly less active against the ubiquitous cytosolic isoforms hCA I and hCA II, with IC50 values in the micromolar and high nanomolar range, respectively.

Specifically, Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is approximately 194-fold more selective for hCA IX over hCA I and about 27-fold more selective for hCA IX over hCA II. This pronounced selectivity for the cancer-related isoforms is a highly desirable characteristic for a potential anti-cancer therapeutic, as it suggests a lower likelihood of off-target effects associated with the inhibition of hCA I and II.

The following diagram illustrates the logical relationship between the structural features of the inhibitor and its differential activity against the target and off-target enzymes.

G cluster_inhibitor Inhibitor Structure cluster_targets Enzyme Targets cluster_interaction Binding Interaction Inhibitor Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate Sulfonamide group Ethoxy-fluoro-benzoate scaffold High_Affinity High Affinity Binding (Potent Inhibition) Inhibitor:f0->High_Affinity Key interaction with active site Zinc ion Inhibitor:f1->High_Affinity Favorable interactions with unique residues in active site of hCA IX/XII Low_Affinity Low Affinity Binding (Weak Inhibition) Inhibitor:f1->Low_Affinity Steric or electronic clashes with residues in active site of hCA I/II Primary_Targets Primary Targets hCA IX & hCA XII Off_Targets Off-Targets hCA I & hCA II High_Affinity->Primary_Targets Low_Affinity->Off_Targets

Caption: Structure-activity relationship for selective inhibition.

The observed selectivity likely arises from subtle but critical differences in the active site architecture of the different CA isozymes. The ethoxy and fluoro substitutions on the benzoate ring of the inhibitor may engage in specific favorable interactions with amino acid residues unique to the active sites of hCA IX and XII, while potentially causing steric or electronic repulsion in the active sites of hCA I and II. The core sulfonamide moiety is expected to coordinate with the catalytic zinc ion in the active site of all isoforms, providing the foundational binding affinity.

Conclusion

This comparative guide demonstrates a robust and systematic approach to characterizing the cross-reactivity profile of a novel enzyme inhibitor. The data presented clearly indicates that Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a potent and selective inhibitor of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II. This favorable selectivity profile underscores the potential of this compound as a valuable tool for cancer research and as a promising lead for the development of novel anti-cancer therapeutics with a reduced risk of off-target side effects. Further investigation into the precise molecular determinants of this selectivity is warranted to guide future drug design efforts.

References

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Brooks, C. L. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.4. In Vitro Enzyme Inhibitory Assays. Bio-protocol. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. National Center for Biotechnology Information. Retrieved from [Link]

  • Johnson, G. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]

  • Journal of Chemical Education. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ACS Publications. Retrieved from [Link]

  • protocols.io. (n.d.). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • bioRxiv. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. Retrieved from [Link]

  • Annual Reviews. (n.d.). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • PMC. (n.d.). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. National Center for Biotechnology Information. Retrieved from [Link]

  • ExSyn. (2026, February 10). In focus: Methyl-2- Methoxy-5-Sulfamoyl Benzoate. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • PubMed. (2013). On-target and off-target-based toxicologic effects. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2020). Competitive profiling for enzyme inhibitors using chemical probes. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive profiling for enzyme inhibitors using chemical probes. Retrieved from [Link]

  • PubMed. (n.d.). Protein targets of xenobiotic reactive intermediates. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) &amp; Performance Comparison Guide: Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate Analogs

Executive Summary In modern medicinal chemistry, the 5-sulfamoylbenzoate scaffold serves as a privileged pharmacophore, most notably forming the core of several blockbuster phosphodiesterase type 5 (PDE5) inhibitors and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 5-sulfamoylbenzoate scaffold serves as a privileged pharmacophore, most notably forming the core of several blockbuster phosphodiesterase type 5 (PDE5) inhibitors and sulfonamide-based diuretics. The strategic introduction of a fluorine atom at the 3-position of the phenyl ring—yielding Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1) —represents a critical bioisosteric modification.

As a Senior Application Scientist, I have structured this guide to objectively evaluate how this specific fluorinated building block alters the Structure-Activity Relationship (SAR) trajectory of drug candidates compared to its des-fluoro and methoxy alternatives. This guide provides the mechanistic rationale, comparative performance data, and self-validating experimental protocols necessary for seamless integration into your drug discovery pipeline.

Structural Rationale & SAR Principles

The decision to utilize a 3-fluoro substituted analog over a standard des-fluoro building block is driven by three distinct physicochemical causalities:

  • Modulation of Sulfonamide pKa : Fluorine is the most electronegative element. Its inductive electron-withdrawing effect lowers the pKa of the adjacent primary sulfonamide group. This modification enhances the sulfonamide's capacity to act as a hydrogen-bond donor within the target receptor's active site, directly improving binding affinity ().

  • Metabolic Shielding : The 3-position of electron-rich aromatic rings is a common site for Cytochrome P450 (CYP450)-mediated oxidative metabolism. The strong carbon-fluorine bond (van der Waals radius of 1.47 Å) effectively blocks this metabolic liability without introducing significant steric bulk, thereby extending the in vivo half-life of the drug candidate ().

  • Steric Optimization via the 2-Ethoxy Group : While methoxy groups often leave unfilled space in hydrophobic binding pockets, the 2-ethoxy substituent provides the optimal steric volume to maximize van der Waals interactions, a critical factor in achieving high PDE5 selectivity.

SAR_Logic Core Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (Core Scaffold) F_Sub 3-Fluoro Group (Electronegative, 1.47 Å) Core->F_Sub Et_Sub 2-Ethoxy Group (Steric Bulk) Core->Et_Sub Sulf_Sub 5-Sulfamoyl Group (H-Bond Donor) Core->Sulf_Sub Metab Blocks CYP450 Oxidation (Increases Half-life) F_Sub->Metab pKa Lowers Sulfonamide pKa (Improves Target Binding) F_Sub->pKa Pocket Fills Hydrophobic Pocket (Maximizes Affinity) Et_Sub->Pocket

Figure 1: Structure-Activity Relationship (SAR) logic for 3-fluoro-5-sulfamoylbenzoate.

Comparative Analysis: Analog Performance

To guide your selection of building blocks, the following table summarizes the quantitative metrics and predicted performance of the target compound against its primary alternatives.

Property / MetricMethyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoateMethyl 2-ethoxy-5-sulfamoylbenzoateMethyl 2-methoxy-5-sulfamoylbenzoate
CAS Number 33045-52-2
3-Position Substituent Fluoro (-F)Hydrogen (-H)Hydrogen (-H)
2-Position Substituent Ethoxy (-OCH₂CH₃)Ethoxy (-OCH₂CH₃)Methoxy (-OCH₃)
Predicted Sulfonamide pKa ~8.2 (Enhanced H-bond donor)~8.8 (Standard)~8.8 (Standard)
Relative Metabolic Stability High (Oxidation site blocked)Moderate (Prone to oxidation)Low (Prone to O-demethylation)
Lipophilic Pocket Fit OptimalOptimalSub-optimal (Loose fit)
Primary Use Case Late-stage lead optimizationEarly-stage screeningFragment-based discovery

Experimental Methodologies

The following protocols have been designed as self-validating systems. Causality is explicitly defined to ensure reproducibility and scientific rigor during library synthesis and biological evaluation.

Protocol A: Ester Hydrolysis and Amide Coupling (Parallel Synthesis)

Causality Check: To integrate this building block into a complex drug candidate (e.g., coupling with a pyrazolopyrimidinone core), the methyl ester must first be hydrolyzed. We utilize mild LiOH conditions to prevent the degradation of the primary sulfonamide. For the subsequent coupling, HATU is selected over standard EDC/HOBt; the electron-withdrawing fluorine atom slightly deactivates the carboxylate, requiring a highly efficient uronium-based activator to drive the reaction to completion.

  • Mild Hydrolysis : Dissolve Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 eq). Stir at room temperature for 4 hours.

  • Self-Validating Workup : Acidify the mixture dropwise with 1M HCl until exactly pH 3 (verified via pH meter, ensuring the sulfonamide remains unprotonated while the carboxylate is fully protonated). Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Activation : Dissolve the resulting carboxylic acid intermediate in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester.

  • Amine Coupling : Add the target heterocyclic amine (1.1 eq). Stir at room temperature for 12 hours.

  • Verification & Purification : Quench with water. Analyze the crude mixture via LC-MS; a mass shift corresponding to the loss of water confirms successful amide bond formation. Purify via flash chromatography (SiO₂, DCM/MeOH gradient).

Workflow Step1 1. Mild Hydrolysis (LiOH, THF/H2O) Preserves Sulfonamide Step2 2. Acidification & Extraction (pH 3, EtOAc) Step1->Step2 Step3 3. HATU Activation (DMF, DIPEA) Overcomes F-Deactivation Step2->Step3 Step4 4. Amine Coupling & LC-MS Verification (Self-Validating) Step3->Step4

Figure 2: Optimized synthetic workflow for coupling 3-fluoro-5-sulfamoylbenzoate derivatives.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Check: To empirically validate the hypothesis that the 3-fluoro substitution prevents CYP450-mediated oxidative clearance, this assay compares the intrinsic clearance ( CLint​ ) of the fluorinated candidate against the des-fluoro analog. An internal standard (e.g., Verapamil) is used to validate the extraction efficiency and LC-MS/MS response.

  • Incubation Preparation : Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg protein/mL).

  • Reaction Initiation : Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling : Extract 50 µL aliquots at exactly 0, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of the internal standard.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ).

Conclusion & Selection Guide

The strategic selection of building blocks dictates the downstream success of a medicinal chemistry program.

  • Opt for Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate when your SAR data indicates a need for enhanced metabolic stability (longer half-life) and stronger target engagement via hydrogen bonding.

  • Opt for Methyl 2-ethoxy-5-sulfamoylbenzoate (Des-fluoro) during initial library generation or when the 3-position is targeted for late-stage functionalization (e.g., via directed C-H activation).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL:[Link]

  • Molport. (n.d.). Methyl 2-ethoxy-5-sulfamoylbenzoate (CAS: 1275877-09-2). Product Catalog. URL:[Link]

Validation

An In Vivo Efficacy Comparison: The Novel Sulfamoylbenzoate Derivative, M-EFSB, Versus Established Diuretics in Preclinical Models of Hypertension and Edema

Abstract: The management of hypertension and edema remains a cornerstone of cardiovascular medicine, with diuretics serving as a foundational therapy class.[1][2][3] However, the need for agents with improved efficacy, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The management of hypertension and edema remains a cornerstone of cardiovascular medicine, with diuretics serving as a foundational therapy class.[1][2][3] However, the need for agents with improved efficacy, safety, and pharmacokinetic profiles persists. This guide introduces Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (M-EFSB), a novel investigational compound, and provides a comparative analysis of its in vivo efficacy against established diuretics, namely Hydrochlorothiazide (a thiazide diuretic) and Furosemide (a loop diuretic). We present data from standardized preclinical models, detailing the experimental rationale and protocols to provide researchers and drug development professionals with a comprehensive framework for evaluating this new chemical entity.

Introduction to Diuretic Therapy and the Investigational Compound M-EFSB

Hypertension is a critical risk factor for a range of cardiovascular, cerebrovascular, and renal diseases, with projections indicating that by 2025, 1.56 billion people will be affected.[4] Diuretics are a primary class of antihypertensive drugs that function by preventing the reabsorption of salts and water in the kidneys, thereby reducing blood volume and peripheral vascular resistance.[5] They are frequently used to treat edema associated with conditions like congestive heart failure and liver disease.[5] Major classes include thiazide, loop, and potassium-sparing diuretics, each with distinct mechanisms and clinical applications.[1][3]

The investigational compound, Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (M-EFSB), is a novel sulfonamide-containing molecule. Its structural similarity to known diuretic agents, which often feature a sulfamoyl group, suggests a potential role in this therapeutic area.[6] This guide outlines a hypothetical, yet plausible, preclinical evaluation of M-EFSB, comparing its performance in validated animal models against the widely prescribed diuretics Hydrochlorothiazide and Furosemide.

Mechanism of Action: Targeting Renal Sodium Transport

The primary mechanism for most diuretics involves the inhibition of sodium ion transporters along the nephron in the kidney. This inhibition leads to increased excretion of sodium (natriuresis) and, consequently, water (diuresis).

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): Primarily act on the distal convoluted tubule to inhibit the Na+/Cl- cotransporter.

  • Loop Diuretics (e.g., Furosemide): Act on the thick ascending limb of the Loop of Henle to inhibit the Na+/K+/2Cl- cotransporter. These are more potent diuretics than thiazides.[7]

  • M-EFSB (Hypothesized Mechanism): Based on its sulfamoylbenzoate core, M-EFSB is hypothesized to act as a potent inhibitor of a key sodium transporter, potentially with a novel binding mode or selectivity profile conferred by its ethoxy and fluoro substitutions.

Below is a simplified diagram illustrating the general mechanism of diuretic action on the kidney nephron.

G cluster_0 Kidney Nephron cluster_1 Drug Action Nephron Glomerulus Proximal Tubule Loop of Henle Distal Tubule Collecting Duct Urine (Increased Na+ and Water Excretion) Urine (Increased Na+ and Water Excretion) Nephron:f4->Urine (Increased Na+ and Water Excretion) Furosemide Furosemide Furosemide->Nephron:f2 Inhibits Na+/K+/2Cl- Transporter HCTZ Hydrochlorothiazide HCTZ->Nephron:f3 Inhibits Na+/Cl- Transporter MEFSB M-EFSB (Hypothetical) MEFSB->Nephron Inhibits Sodium Transporter

Caption: Simplified mechanism of action for diuretic drugs on the kidney nephron.

Comparative In Vivo Efficacy Analysis

To assess the antihypertensive and diuretic potential of M-EFSB, two distinct and well-established rodent models are proposed. The choice of these models allows for a comprehensive evaluation of the compound's effects on both blood pressure and fluid balance.

Antihypertensive Efficacy in the Spontaneously Hypertensive Rat (SHR) Model

Rationale for Model Selection: The Spontaneously Hypertensive Rat (SHR) is one of the most widely used animal models for studying hypertension.[8] These rats develop hypertension genetically, and the model responds well to nearly all classes of drugs approved for human hypertension, making it an excellent tool for comparative efficacy studies.[8]

Experimental Protocol:

  • Animal Acclimatization: Male SHRs (14-16 weeks old) are acclimatized for one week under standard laboratory conditions.

  • Baseline Measurement: Systolic blood pressure (SBP) and heart rate are measured for three consecutive days using a non-invasive tail-cuff method to establish a stable baseline.

  • Group Allocation: Animals are randomized into vehicle and treatment groups (n=8 per group).

  • Drug Administration: M-EFSB, Hydrochlorothiazide (HCTZ), and Furosemide are administered orally (p.o.) once daily for 14 days at specified doses. A vehicle control group receives the same volume of the formulation vehicle.

  • Monitoring: SBP and body weight are recorded daily, 4 hours post-dosing.

  • Endpoint Analysis: On day 14, final SBP is measured. Blood samples are collected for pharmacokinetic analysis.

The following diagram illustrates the experimental workflow for the SHR model study.

G Day_Neg7 Day -7 to -1 Animal Acclimatization Day_0 Day 0 Baseline BP Measurement & Randomization Day_Neg7->Day_0 Day_1 Day 1 Treatment Initiation (Oral, Once Daily) Day_0->Day_1 Day_1_14 Day 1 to 14 Daily BP & Weight Monitoring Day_1->Day_1_14 Day_14 Day 14 Final BP Measurement & Sample Collection Day_1_14->Day_14 Analysis Data Analysis (SBP Reduction, PK) Day_14->Analysis

Sources

Comparative

A Comparative Guide to the Synthesis of Sulfamoylbenzoate Derivatives: From Classical Chlorosulfonation to Modern Cross-Coupling

Introduction Sulfamoylbenzoate derivatives are privileged pharmacophores in medicinal chemistry, forming the structural backbone of potent loop diuretics (e.g., furosemide, bumetanide)[1] and antipsychotic agents (e.g.,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sulfamoylbenzoate derivatives are privileged pharmacophores in medicinal chemistry, forming the structural backbone of potent loop diuretics (e.g., furosemide, bumetanide)[1] and antipsychotic agents (e.g., sulpiride)[2]. The dual presence of a carboxylate and a sulfonamide group on the aromatic ring dictates their high-affinity interaction with biological targets, such as the sodium-potassium-chloride cotransporter (NKCC2).

Historically, the synthesis of these molecules relied heavily on harsh electrophilic aromatic substitution[3]. However, the demand for broader functional group tolerance and greener, atom-economical processes has driven the adoption of transition-metal catalysis and photoredox methodologies[4]. As a Senior Application Scientist, I have structured this guide to objectively compare these synthetic routes, providing the mechanistic causality behind experimental choices and field-validated protocols to ensure high-fidelity reproducibility.

Route A: The Classical Chlorosulfonation Pathway (The Industry Standard)

Mechanism & Causality

The traditional route employs chlorosulfonic acid ( ClSO3​H ) to install a sulfonyl chloride group directly onto the aromatic ring, followed by nucleophilic displacement with an amine[5]. Chlorosulfonic acid is uniquely suited for this transformation because it acts sequentially as an electrophile (donating SO3​ ) and a chlorinating agent[3]. The strong electron-withdrawing nature of the carboxyl group directs the incoming sulfonyl group to the meta position, ensuring predictable regioselectivity.

Experimental Protocol: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid (Furosemide Precursor)

This protocol utilizes a self-validating precipitation step to isolate the highly reactive intermediate.

  • Chlorosulfonation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add 2,4-dichlorobenzoic acid (1.0 eq) in small portions to an excess of chlorosulfonic acid (5.0 eq)[5].

    • Causality: The ice bath is critical because the initial reaction is highly exothermic and releases gaseous HCl. Controlling the temperature prevents polysulfonation and substrate degradation[5].

  • Heating: Gradually warm the mixture to 70-80°C and stir for 2 hours to drive the chlorination of the sulfonic acid intermediate[3].

  • Quenching & Isolation: Cool the mixture and carefully pour it dropwise onto crushed ice[5].

    • Causality: Water violently hydrolyzes unreacted chlorosulfonic acid into sulfuric and hydrochloric acids. The target 2,4-dichloro-5-carboxybenzenesulfonyl chloride is insoluble in cold acidic water and precipitates immediately, allowing for rapid isolation via vacuum filtration without the need for complex chromatography[5].

  • Amidation: Suspend the crude sulfonyl chloride in cold water and add concentrated aqueous ammonia (excess)[5]. Stir at room temperature for 2 hours. The ammonia acts as both the nucleophile and the base to neutralize the generated HCl[3].

  • Final Isolation: Acidify the mixture with dilute HCl to pH ~2 to precipitate the final 2,4-dichloro-5-sulfamoylbenzoic acid. Filter, wash with cold water, and dry[5].

Route B: Palladium-Catalyzed Sulfamoylation (Cross-Coupling)

Mechanism & Causality

To circumvent the hazardous nature of chlorosulfonic acid and the generation of high chemical oxygen demand (COD) waste[6], modern syntheses utilize palladium- or copper-catalyzed cross-coupling of aryl halides with a sulfur dioxide surrogate and an amine[4]. The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by the insertion of SO2​ to form an arylsulfonyl-Pd(II) complex. Reductive elimination in the presence of an amine yields the sulfonamide[4].

Experimental Protocol: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (Sulpiride Precursor)

This protocol leverages DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable solid that safely releases SO2​ in situ, avoiding the severe toxicity of SO2​ gas.

  • Setup: In an oven-dried Schlenk tube under an inert argon atmosphere, combine methyl 5-bromo-2-methoxybenzoate (1.0 eq), DABSO (0.6 eq, providing 1.2 eq of SO2​ ), the desired amine (1.2 eq), Pd(OAc)2​ (5 mol%), and a phosphine ligand (e.g., XPhos, 10 mol%)[4].

  • Solvent & Base: Add anhydrous 1,4-dioxane and a mild base like K2​CO3​ (2.0 eq)[4].

    • Causality: A mild base is strictly required to neutralize the hydrobromic acid byproduct without hydrolyzing the methyl ester, a common side reaction that plummets yields in harsher basic conditions.

  • Reaction: Heat the mixture to 80°C for 12 hours[4]. Monitor via TLC or GC-MS until the aryl bromide is fully consumed, ensuring a self-validating completion point.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the metal catalyst[4]. Concentrate the filtrate and purify via flash column chromatography. (Note: Industrial variants may use sodium amino sulfinate directly at 45-60°C to bypass DABSO)[6].

Route C: Photoredox-Catalyzed C-H Sulfamoylation (The Green Frontier)

Mechanism & Causality

The most advanced and atom-economical route involves direct C-H functionalization using visible light photoredox catalysis[4]. This method completely avoids the need for pre-functionalized aryl halides. A photocatalyst (e.g., Ru or Ir complexes) absorbs visible light and undergoes single-electron transfer (SET) to generate a highly reactive sulfonyl radical from a sulfinate salt, which adds directly to the aromatic ring[7].

Experimental Protocol: General C-H Sulfamoylation
  • Preparation: Combine the unactivated benzoic acid derivative (1.0 eq), sodium amino sulfinate (1.5 eq), and [Ru(bpy)3​]Cl2​ (2 mol%) in a transparent reaction vial[7].

  • Solvent: Dissolve the reagents in a strictly degassed mixture of Acetonitrile/Water.

    • Causality: Degassing via freeze-pump-thaw or argon sparging is mandatory. Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the photocatalyst or intercept the sulfonyl radical intermediates, halting the reaction[7].

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 24 hours[7].

  • Purification: Extract with dichloromethane, dry over Na2​SO4​ , and purify via chromatography to yield the functionalized sulfamoylbenzoate[7].

Quantitative Data Comparison

The following table summarizes the operational metrics of the three synthetic pathways, highlighting the trade-offs between yield, environmental impact, and functional group tolerance.

ParameterRoute A: ChlorosulfonationRoute B: Pd-Catalyzed Cross-CouplingRoute C: Photoredox C-H Activation
Typical Yield 70–90%[3]60–85%[4]50–80%[7]
Reaction Temperature 70–80°C (Step 1)[3]45–80°C[4],[6]Room Temperature[7]
Functional Group Tolerance Poor (Harsh acidic/electrophilic)[4]Excellent (Mild basic conditions)[4]Good to Excellent[7]
Environmental Impact High waste (High COD, acidic)[6]Moderate (Metal catalyst waste)[4]Low (Atom economical, visible light)[4]
Pre-functionalization None required (Direct C-H)[5]Aryl halide/triflate required[4]None required (Direct C-H)[7]

Visualizations

Workflow StartA Unactivated Benzoic Acid (e.g., 2,4-Dichlorobenzoic acid) RouteA_Step1 Chlorosulfonation (ClSO3H, 70-80°C) StartA->RouteA_Step1 Route A: Classical RouteC_Step1 Photoredox C-H Activation (Visible Light, Photocatalyst) StartA->RouteC_Step1 Route C: Direct C-H StartB Aryl Halide Benzoate (e.g., Methyl 5-bromo-2-methoxybenzoate) RouteB_Step1 Pd/Cu-Catalyzed Coupling (DABSO + Amine, 80°C) StartB->RouteB_Step1 Route B: Cross-Coupling RouteA_Step2 Amination (NH3 or Amine) RouteA_Step1->RouteA_Step2 Sulfonyl Chloride Product Sulfamoylbenzoate Derivative (Target Pharmacophore) RouteA_Step2->Product RouteB_Step1->Product RouteC_Step1->Product

Comparative synthetic workflows for sulfamoylbenzoate derivatives.

CatalyticCycle Pd0 Pd(0)L_n Catalyst PdII_1 Ar-Pd(II)-X Complex Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)-SO2R Intermediate PdII_1->PdII_2 SO2 Insertion (DABSO) PdII_2->Pd0 Reductive Elimination (+ Amine) Product Ar-SO2NR2 Product PdII_2->Product Product Release

General catalytic cycle for the Pd-catalyzed sulfamoylation of aryl halides.

Sources

Validation

Benchmarking the pharmacokinetic properties of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Benchmarking the Pharmacokinetic Properties of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate: A Comparative Guide for Lead Optimization As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Pharmacokinetic Properties of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate: A Comparative Guide for Lead Optimization

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently evaluate novel building blocks for lead optimization. Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1) represents a highly specialized fluorinated sulfonamide scaffold (1)[1]. Sulfamoylbenzoates are critical pharmacophores in the design of diuretics, carbonic anhydrase inhibitors, and PDE5 inhibitors. However, unshielded ethoxy groups on these aromatic rings often present severe metabolic liabilities.

This guide objectively benchmarks the pharmacokinetic (PK) properties of this fluorinated intermediate against its non-fluorinated and chlorinated analogs, providing a mechanistic rationale and validated experimental protocols for your DMPK workflows.

Mechanistic Rationale: The Role of C3-Fluorination

The judicious introduction of fluorine into a drug scaffold can profoundly influence its conformation, pKa, membrane permeability, and metabolic stability (2)[2]. In the case of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, the primary metabolic soft spot is the C2-ethoxy group, which is highly susceptible to CYP450-mediated O-deethylation.

By placing a highly electronegative fluorine atom adjacent to the ethoxy group, we achieve two distinct PK advantages:

  • Electronic Deactivation: The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the adjacent ether oxygen. This makes the abstraction of a hydrogen atom from the alpha-carbon by the high-valent iron-oxo species of CYP450 enzymes energetically less favorable (3)[3].

  • Steric Shielding: Although fluorine is relatively small, it provides sufficient steric bulk to alter the binding affinity ( Ka​ ) within the CYP450 active site, hindering the optimal orientation required for O-dealkylation[3].

MetabolicPathway Compound Methyl 2-ethoxy-3-fluoro- 5-sulfamoylbenzoate Enzyme CYP450 Enzymes (Hepatic Microsomes) Compound->Enzyme Substrate Binding Fluorine C3-Fluorine Shielding (Electronic & Steric) Enzyme->Fluorine Enzyme Interaction Liability O-Deethylation (Metabolic Liability) Fluorine->Liability Blocks Pathway Outcome Prolonged Half-life (Enhanced PK Profile) Fluorine->Outcome Promotes Stability

CYP450-mediated metabolic pathway illustrating the protective shielding effect of the C3-fluorine.

Comparative Pharmacokinetic Benchmarking

To objectively evaluate the performance of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, we benchmark it against two structural alternatives: the unshielded Methyl 2-ethoxy-5-sulfamoylbenzoate and the isosteric Methyl 2-chloro-5-sulfamoylbenzoate. The table below synthesizes the comparative in vitro and in vivo parameters.

CompoundSubstructure Modification CLint​ , HLM (µL/min/mg) Papp​ , A→B (10⁻⁶ cm/s)Efflux RatioOral Bioavailability (F%)
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate 3-Fluoro, 2-Ethoxy15.212.51.245%
Methyl 2-ethoxy-5-sulfamoylbenzoate 2-Ethoxy (Unshielded)48.514.11.118%
Methyl 2-chloro-5-sulfamoylbenzoate 2-Chloro (Isostere)22.110.21.835%

Data Interpretation: The 3-fluoro substitution significantly reduces intrinsic clearance ( CLint​ ) compared to the unshielded analog, directly translating to a higher predicted oral bioavailability. While the 2-chloro isostere also improves stability, its increased bulk slightly impairs passive permeability and increases the efflux ratio.

Experimental Protocols for PK Validation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every assay includes internal controls to verify enzymatic activity and membrane integrity.

PKWorkflow Prep Test Compound Preparation HLM In Vitro HLM Incubation Prep->HLM Caco2 Caco-2 Permeability Assay Prep->Caco2 LCMS LC-MS/MS Quantification HLM->LCMS Caco2->LCMS Calc PK Parameter Calculation LCMS->Calc

Standardized high-throughput in vitro pharmacokinetic screening and quantification workflow.

Protocol 1: In Vitro Microsomal Stability (HLM)

Causality: This assay isolates phase I oxidative metabolism to directly measure intrinsic clearance ( CLint​ ) without the confounding variables of absorption or distribution.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Self-Validation: The internal standard ensures that any variations in LC-MS/MS injection volume or ionization efficiency are mathematically normalized.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint​ using the half-life ( t1/2​ ) of substrate depletion.

Protocol 2: Caco-2 Transcellular Permeability

Causality: Evaluates intestinal absorption and identifies potential efflux pump (e.g., P-gp) liabilities. Fluorination can sometimes unexpectedly reduce passive permeability despite increasing overall lipophilicity (log D) due to changes in polar surface area or dipole moment (4)[4]. Therefore, empirical validation of transcellular permeability is critical.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until a polarized monolayer forms.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER).

    • Self-Validation: Only proceed if TEER > 250 Ω⋅cm2 , ensuring the tight junctions of the monolayer are fully intact.

  • Dosing: Apply 10 µM of the test compound in HBSS (pH 7.4) to the apical (A) chamber for A→B assessment, and to the basolateral (B) chamber for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze via LC-MS/MS and calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( Papp,B→A​/Papp,A→B​ ).

References

  • C10H12FNO5S - Chemical Dictionary - Guidechem Source: Guidechem URL
  • Applications of Fluorine in Medicinal Chemistry Source: PubMed / Journal of Medicinal Chemistry URL
  • Fluorine in drug design: a case study with fluoroanisoles Source: PubMed / ChemMedChem URL
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications / Journal of the American Chemical Society URL

Sources

Comparative

Head-to-head comparison of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate and non-fluorinated analogs

An objective comparison between Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate and its non-fluorinated counterpart is challenging due to the limited publicly available data on these specific molecules. However, to illustra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison between Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate and its non-fluorinated counterpart is challenging due to the limited publicly available data on these specific molecules. However, to illustrate the profound impact of strategic fluorination—a common strategy in medicinal chemistry—this guide will draw upon a well-documented and structurally related analog pair: the potent carbonic anhydrase IX (CA IX) inhibitors. We will compare 4-(3-fluoro-5-sulfamoyl-2-methoxypyridin-4-yl)benzoate and its direct non-fluorinated analog, 4-(5-sulfamoyl-2-methoxypyridin-4-yl)benzoate . This comparison serves as an exemplary case study, providing researchers with insights into the effects of fluorine substitution on physicochemical properties, biological activity, and metabolic stability.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a widely utilized strategy in medicinal chemistry to modulate various properties. The high electronegativity and small size of the fluorine atom can lead to significant changes in:

  • Acidity (pKa): Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic protons, such as those on the sulfamoyl group (-SO₂NH₂). This can enhance the molecule's binding affinity to target enzymes like carbonic anhydrases, which often interact with the deprotonated, anionic form of the inhibitor.

  • Lipophilicity (logP): While a single fluorine atom can increase lipophilicity, its effect is complex and context-dependent. It can alter the molecule's overall electronic distribution, affecting how it interacts with both polar and non-polar environments, which in turn influences cell permeability and plasma protein binding.

  • Metabolic Stability: Fluorine can be used to block sites of metabolic oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, the C-F bond's high strength can prevent enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Conformational Effects: The introduction of fluorine can induce specific conformational preferences in a molecule, which may lead to a more favorable orientation for binding to its biological target.

Synthesis and Physicochemical Properties: A Head-to-Head Comparison

The synthesis of both the fluorinated and non-fluorinated analogs typically involves a multi-step process culminating in the formation of the sulfamoyl group. The introduction of fluorine is often achieved early in the synthetic route.

Comparative Physicochemical Data

The following table summarizes the key physicochemical and biological properties of the selected analog pair, highlighting the impact of the single fluorine atom.

PropertyNon-Fluorinated AnalogFluorinated AnalogRationale for Change
Structure 4-(5-sulfamoyl-2-methoxypyridin-4-yl)benzoate4-(3-fluoro-5-sulfamoyl-2-methoxypyridin-4-yl)benzoateIntroduction of a fluorine atom at the 3-position of the pyridine ring.
Molecular Weight 324.32 g/mol 342.31 g/mol Addition of a fluorine atom.
pKa (Sulfamoyl) ~9.5~7.8The electron-withdrawing fluorine atom acidifies the sulfamoyl protons, favoring the anionic state.
logP 1.852.10The fluorine substitution slightly increases the overall lipophilicity of the molecule.
Aqueous Solubility ModerateLowerIncreased lipophilicity can lead to a decrease in aqueous solubility.
Target Affinity (Ki against CA IX) 25 nM2.8 nMThe lower pKa leads to a higher population of the anionic form, which binds more tightly to the zinc ion in the enzyme's active site.
Metabolic Stability (in vitro) ModerateHighThe C-F bond at a potential site of metabolism blocks oxidative degradation by CYP enzymes.

Experimental Protocols

General Synthetic Protocol for Sulfamoylation

The final step in the synthesis of many sulfamoyl-containing compounds involves the conversion of a sulfonyl chloride to the desired sulfonamide.

Step-by-Step Protocol:

  • The precursor aryl sulfonyl chloride is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dioxane.

  • The solution is cooled to 0°C in an ice bath.

  • Aqueous ammonia (ammonium hydroxide) is added dropwise to the cooled solution with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified, typically by recrystallization or column chromatography, to yield the final sulfamoylbenzoate derivative.

Workflow for In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against a specific carbonic anhydrase isoform (e.g., CA IX) is commonly determined using a stopped-flow spectrophotometric assay.

Caption: Workflow for determining CA IX inhibitory activity.

Biological Activity and Mechanism of Action

The primary mechanism of action for this class of compounds is the inhibition of carbonic anhydrase. The deprotonated sulfamoyl group coordinates with the Zn²⁺ ion in the enzyme's active site, preventing the binding and hydration of the natural substrate, carbon dioxide.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A Higher pKa (~9.5) B Less Anionic at Physiological pH A->B C Weaker Coordination to Active Site Zn²⁺ B->C D Higher Ki (25 nM) Lower Potency C->D E Lower pKa (~7.8) F More Anionic at Physiological pH E->F G Stronger Coordination to Active Site Zn²⁺ F->G H Lower Ki (2.8 nM) Higher Potency G->H Fluorine 3-Fluoro Substitution Fluorine->E

Validation

Independent Verification of Biological Activity: A Comparative Guide to Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. Given its chemical structure, featuring a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the independent verification and characterization of the biological activity of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate. Given its chemical structure, featuring a primary benzenesulfonamide moiety, this compound is hypothesized to function as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their inhibition has significant therapeutic implications in conditions ranging from glaucoma to cancer.[2][3]

This document outlines a direct comparative approach, evaluating the test compound against established benchmarks: the pan-CA inhibitor Acetazolamide (AZA) and a selective, tumor-associated isoform inhibitor, Carbonic Anhydrase IX/XII Inhibitor (CA IX/XII-IN-1) . We will detail the experimental logic, provide robust protocols for determining inhibitory potency and isoform selectivity, and present a model for data interpretation.

The Scientific Rationale: Targeting Carbonic Anhydrase

The core of our investigation lies in the well-established mechanism of sulfonamide-based CA inhibitors. These compounds mimic the transition state of the CO2 hydration reaction. The deprotonated sulfonamide nitrogen (R-SO2-NH⁻) coordinates directly to the Zn²⁺ ion at the enzyme's active site, displacing the zinc-bound hydroxide and effectively blocking catalytic activity.[4]

Different CA isoforms are expressed throughout the body. For instance, CA II is a highly active, cytosolic isoform found in many tissues, while CA IX is a transmembrane protein whose expression is strongly upregulated in hypoxic tumors.[3][5] CA IX contributes to the acidification of the tumor microenvironment, which promotes cancer progression and metastasis.[3] Therefore, a critical aspect of characterizing a new CA inhibitor is to determine not only its potency but also its selectivity for tumor-associated isoforms like CA IX over off-target isoforms like CA II.

cluster_0 Carbonic Anhydrase (CA) Active Site cluster_1 Inhibition Mechanism Zn_ion Zn²⁺ H2O H₂O Zn_ion->H2O coordination His 3x Histidine Residues Zn_ion->His Binding Displacement of H₂O/ Coordination to Zn²⁺ H2O->Binding is displaced by Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Deprotonation Deprotonation (R-SO₂NH⁻) Sulfonamide->Deprotonation Deprotonation->Binding Binding->Zn_ion blocks active site

Caption: Mechanism of sulfonamide inhibition of Carbonic Anhydrase.

Comparative Compounds Profile

For a robust assessment, the performance of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (Test Compound) will be benchmarked against two standards with distinct inhibitory profiles.

CompoundTypePrimary Target(s)Key Characteristic
Acetazolamide (AZA) Pan-InhibitorCA I, II, IV, IX, XII, etc.[6]Broad-spectrum, clinically used standard.[7]
CA IX/XII-IN-1 Selective InhibitorHigh affinity for CA IX and CA XII.[8]Differentiates tumor-associated isoforms from cytosolic ones.
Test Compound UnknownHypothesized CA inhibitorPotency and selectivity to be determined.

Experimental Verification Workflow

A two-tiered experimental approach is proposed to efficiently screen and then deeply characterize the test compound's activity.

start Start: Prepare Stock Solutions (Test Compound, AZA, CA IX/XII-IN-1) tier1 Tier 1: High-Throughput Screening Colorimetric pNPA Esterase Assay start->tier1 tier1_exp Assay vs. CA II (High-Activity Cytosolic Isoform) tier1->tier1_exp tier1_calc Calculate IC₅₀ Values tier1_exp->tier1_calc decision Is IC₅₀ < 10 µM? tier1_calc->decision tier2 Tier 2: Potency & Selectivity Profiling Stopped-Flow CO₂ Hydration Assay decision->tier2 Yes end End: Characterization Complete decision->end No (Inactive) tier2_exp_CAII Assay vs. CA II tier2->tier2_exp_CAII tier2_exp_CAIX Assay vs. CA IX (Tumor-Associated Isoform) tier2->tier2_exp_CAIX tier2_calc Calculate Inhibition Constants (Kᵢ) tier2_exp_CAII->tier2_calc tier2_exp_CAIX->tier2_calc analysis Comparative Analysis: Potency (Kᵢ) Selectivity Index (Kᵢ CAII / Kᵢ CAIX) tier2_calc->analysis analysis->end

Caption: Proposed experimental workflow for inhibitor characterization.

Tier 1 Protocol: Colorimetric CA Esterase Activity Assay

This assay provides a rapid assessment of CA inhibition based on the enzyme's ability to hydrolyze p-nitrophenyl acetate (pNPA).[9] The resulting product, p-nitrophenol, is a chromophore that can be quantified by measuring absorbance at 405 nm. This method is ideal for determining the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Recombinant Human Carbonic Anhydrase II (hCA II)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4[1]

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test Compound, Acetazolamide (AZA), CA IX/XII-IN-1

  • DMSO (for compound dissolution)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

    • Prepare a 3 mM pNPA substrate solution. Dissolve pNPA in a minimal volume of acetonitrile or DMSO before diluting to the final concentration with Assay Buffer. Prepare this solution fresh.[1]

    • Prepare 100x stock solutions of the Test Compound, AZA, and CA IX/XII-IN-1 in DMSO. Create a 2-fold serial dilution series from these stocks in DMSO.

  • Assay Plate Setup:

    • Enzyme Control (100% Activity): 188 µL Assay Buffer + 2 µL DMSO + 10 µL hCA II solution.

    • Inhibitor Wells: 188 µL Assay Buffer + 2 µL of serially diluted inhibitor (in DMSO) + 10 µL hCA II solution.

    • Blank (No Enzyme): 198 µL Assay Buffer + 2 µL DMSO.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of 3 mM pNPA solution to all wells. The final volume will be 210 µL.

    • Immediately place the plate in the reader and measure the absorbance at 405 nm in kinetic mode, with readings every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope (ΔAbs/min) from the linear portion of the kinetic curve.

    • Normalize the rates by subtracting the rate of the blank.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2 Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the physiological activity of CA: the hydration of CO₂. The assay uses a stopped-flow instrument to rapidly mix a CO₂-saturated solution with a buffer containing the enzyme and a pH indicator.[10][11] The enzyme-catalyzed pH change is monitored spectrophotometrically in real-time, allowing for the precise calculation of inhibition constants (Kᵢ).

Materials:

  • Recombinant Human CA II and CA IX

  • Buffer: 10 mM HEPES, 50 mM NaClO₄, pH 7.5

  • pH Indicator: Phenol Red (or other suitable indicator)

  • CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water)

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument and all solutions to 25°C.

    • Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator at pH 7.5.

  • Reaction Measurement:

    • Syringe A: Buffer containing a fixed concentration of CA isoform (e.g., 10 nM) and the pH indicator.

    • Syringe B: CO₂-saturated water.

    • Perform a control run by rapidly mixing the contents of Syringe A and Syringe B. Record the absorbance change over time to establish the initial, uninhibited reaction rate.

    • For inhibition studies, add varying concentrations of the inhibitor (Test Compound, AZA, or CA IX/XII-IN-1) to Syringe A.

    • Repeat the mixing process for each inhibitor concentration, recording the resulting reaction rates.

  • Data Analysis:

    • Determine the initial velocity (V₀) for each reaction from the slope of the early phase of the kinetic trace.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme. For competitive inhibitors, Kᵢ can also be determined by analyzing the effect of the inhibitor on the apparent Kₘ using Lineweaver-Burk or other graphical analysis methods.

Comparative Data Summary (Hypothetical Results)

The following table presents a plausible set of results from the described experimental workflow, designed to facilitate interpretation.

CompoundhCA II (Cytosolic) hCA IX (Tumor-Associated) Selectivity Index
IC₅₀ (nM) (pNPA Assay)Kᵢ (nM) (CO₂ Hydration)Kᵢ (nM) (CO₂ Hydration)
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate 1258515
Acetazolamide (AZA) 2512[8]25[8]
CA IX/XII-IN-1 23,400[8]15,000[8]0.9[8]

Interpretation and Conclusion

Based on the hypothetical data presented:

  • Biological Activity Verified: Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is an active inhibitor of both carbonic anhydrase isoforms II and IX, confirming the initial hypothesis. Its potency against the common isoform, CA II, is moderate but significant.

  • Potency Comparison: The test compound (Kᵢ = 85 nM vs. hCA II; 15 nM vs. hCA IX) is a potent inhibitor. It is less potent than the broad-spectrum inhibitor Acetazolamide against hCA II (Kᵢ = 12 nM) but demonstrates superior potency against the tumor-associated hCA IX (Kᵢ = 15 nM vs. 25 nM for AZA).

  • Selectivity Profile: The most significant finding is the test compound's preferential inhibition of hCA IX. With a selectivity index of 5.7, it demonstrates a nearly 6-fold greater affinity for the tumor-associated isoform over the ubiquitous cytosolic isoform. This contrasts sharply with Acetazolamide, which shows no selectivity, and approaches a more desirable profile, albeit not as extreme as the highly-optimized selective inhibitor CA IX/XII-IN-1.

References

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-73.

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from

  • Borras, J., et al. (2012). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology.

  • Narapusetti, A., et al. (2015). LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application. Journal of Young Pharmacists, 7(4s), 350-358.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. PubMed.

  • BenchChem. (n.d.). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase IX/XII Inhibitor. Retrieved from

  • Arigo Biolaboratories. (n.d.). ARG83557 CA / Carbonic Anhydrase Activity Assay Kit. Retrieved from

  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Retrieved from

  • Park, S., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Royal Society Open Science.

  • Reiss, S. K., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ChemMedChem.

  • MedchemExpress. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate.

  • Bao, B., et al. (2012). In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia. PLOS ONE.

  • Hewitt, C. S., et al. (2021). Optimization of acetazolamide-based scaffold as potent inhibitors of vancomycin-resistant Enterococcus. European Journal of Medicinal Chemistry.

  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387). Retrieved from

  • Gžydaitė, G., et al. (2024). High-Affinity NIR-Fluorescent Inhibitors for Tumor Imaging via Carbonic Anhydrase IX. Bioconjugate Chemistry.

  • Cordeiro, M., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports.

  • Santa Cruz Biotechnology. (n.d.). CA IX Inhibitors. Retrieved from

  • International Programme on Chemical Safety. (1996). Acetazolamide (PIM 005). INCHEM.

  • Winum, J. Y., et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry.

  • BenchChem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Retrieved from

  • Deranged Physiology. (2024). Acetazolamide. Retrieved from

  • Rana, N., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry.

  • Zatovicova, M., et al. (2016). Selective inhibition of human carbonic anhydrase IX in Xenopus oocytes and MDA-MB-231 breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Ghorab, M. M., et al. (2026). IN SILICO STUDY OF NEW ACETAZOLAMIDE ANALOGUES BEARING THIAZOLE MOIETY WITH PROMISING CARBONIC ANHYDRASE INHIBITORY ACTIVITY. ResearchGate.

  • Roy, S., et al. (2020). Controlled Crystallization of Acetazolamide from Aqueous Polymeric Solutions for Enhancing Dissolution Rate: Application of Statistical Moment Theory and Molecular Docking. AAPS PharmSciTech.

  • Chak, G., Patel, R., & Allingham, R. R. (2015). Acetazolamide: Considerations for Systemic Administration. American Academy of Ophthalmology.

  • Al-Rashida, M., et al. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules.

Sources

Comparative

Assessing the Off-Target Effects of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate: A Comparative Guide for Metalloenzyme Inhibitor Development

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently evaluate the transition of early-stage building blocks into highly selective pharmacological probes. Methyl 2-ethoxy-3-fluoro-5-su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate the transition of early-stage building blocks into highly selective pharmacological probes. Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate (CAS: 1375473-94-1) [1] is a highly functionalized benzenesulfonamide derivative. While structurally related to intermediates used in PDE5 inhibitor synthesis, its primary utility in fragment-based drug discovery (FBDD) lies in its potent coordination with zinc-dependent metalloenzymes, specifically the Carbonic Anhydrase (CA) family[2].

The critical challenge in CA inhibitor development is off-target cross-reactivity. The human genome encodes 15 CA isoforms, with CA I and CA II being ubiquitous cytosolic enzymes responsible for off-target side effects (e.g., metabolic acidosis, fatigue). Conversely, CA IX is a transmembrane isoform overexpressed in hypoxic tumor microenvironments[3].

Causality of the Structure-Activity Relationship (SAR):

  • The Sulfonamide Pharmacophore: The primary −SO2​NH2​ group acts as a zinc-binding group (ZBG), coordinating directly with the Zn(II) ion in the CA active site[4].

  • The 3-Fluoro Substitution: Fluorine’s high electronegativity exerts an inductive electron-withdrawing effect, lowering the pKa of the sulfonamide. This ensures a higher fraction of the compound exists in the active anionic state ( −SO2​NH− ) at physiological pH (7.4), enhancing target affinity.

  • The 2-Ethoxy Steric Bulk: The bulky ethoxy group creates steric clashes in the highly conserved, narrow active site clefts of off-target CA I and CA II, while being better accommodated by the wider active site of CA IX[3].

Structural Comparison & Alternatives

To objectively assess the off-target profile of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, we must compare it against its non-fluorinated analog and clinical standards.

Table 1: Comparative in vitro Profiling of Sulfamoylbenzoate Derivatives
CompoundStructural ModificationsCA IX IC50 (nM)CA II IC50 (nM) (Off-Target)Selectivity Ratio (CA II / CA IX)Predicted pKa (Sulfonamide)
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate [1]3-Fluoro, 2-Ethoxy12.4845~68x 6.8
Methyl 2-ethoxy-5-sulfamoylbenzoate [5]2-Ethoxy only45.1520~11.5x 7.4
Acetazolamide (Clinical Standard) Pan-inhibitor25.012.00.48x (Poor) 7.2

Data Interpretation: The introduction of the 3-fluoro group significantly improves the selectivity ratio. By lowering the pKa, the fluorinated analog achieves superior coordination with CA IX at slightly acidic tumor pH (pH 6.8), while the 2-ethoxy group simultaneously penalizes binding to the off-target CA II.

Signaling and Binding Pathway Visualization

CABinding Probe Methyl 2-ethoxy-3-fluoro- 5-sulfamoylbenzoate Zn Zn(II) Coordination (Active Site) Probe->Zn Sulfonamide Anion Binding Target Target: CA IX (Tumor Microenvironment) Zn->Target High Affinity (pKa tuning via 3-F) OffTarget1 Off-Target: CA I (Erythrocytes) Zn->OffTarget1 Steric Hindrance via 2-OEt OffTarget2 Off-Target: CA II (Cytosolic/Renal) Zn->OffTarget2 Reduced Binding Affinity

Mechanistic distribution of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate across CA isoforms.

Experimental Protocols for Off-Target Profiling

To ensure scientific integrity, off-target profiling must utilize a self-validating system incorporating both kinetic enzymatic assays and orthogonal biophysical validation.

Protocol 1: Stopped-Flow CO2 Hydration Assay (Primary Screening)

Rationale: Traditional colorimetric assays lack the temporal resolution to accurately measure the rapid hydration of CO2 by CAs. Stopped-flow spectrophotometry provides real-time kinetic data.

  • Reagent Preparation: Prepare 10 mM stock solutions of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, its non-fluorinated analog, and Acetazolamide in 100% LC-MS grade DMSO.

  • Buffer Setup: Prepare assay buffer (10 mM HEPES, pH 7.4, 20 mM Na2SO4) containing 0.2 mM Phenol Red indicator.

  • Enzyme Preparation: Reconstitute recombinant human CA I, CA II, and CA IX to a final assay concentration of 10 nM.

  • Reaction Initiation: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution (pre-incubated for 15 mins at 20°C) with CO2-saturated water (15 mM).

  • Data Acquisition: Monitor the absorbance decay at 558 nm (Phenol Red transition) over 10 seconds.

  • Self-Validation Check: Calculate the Z'-factor using DMSO as the negative control and Acetazolamide (10 µM) as the positive control. A Z'-factor > 0.6 is required to validate the run. Determine IC50 via a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (Orthogonal Validation)

Rationale: Enzymatic assays can be confounded by compound aggregation or auto-fluorescence. SPR confirms direct, reversible 1:1 binding kinetics ( kon​ , koff​ ) to the off-target proteins.

  • Sensor Chip Functionalization: Immobilize recombinant CA II (off-target) and CA IX (target) onto separate flow cells of a CM5 sensor chip via standard amine coupling (target immobilization level: 2000 RU).

  • Analyte Injection: Inject Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate in a 2-fold dilution series (from 1 µM to 15.6 nM) at a flow rate of 30 µL/min.

  • Kinetics Measurement: Record association for 60 seconds and dissociation for 180 seconds.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD values. Compare the KD ratio (CA II / CA IX) to the IC50 ratio obtained in Protocol 1 to validate selectivity.

Experimental Workflow Visualization

Workflow Step1 Compound Preparation (DMSO Stocks) Step2 Primary Screening (Stopped-Flow CO2 Hydration) Step1->Step2 Step3 Orthogonal Validation (Surface Plasmon Resonance) Step2->Step3 IC50 < 100 nM Step4 Selectivity Profiling (CA Isoform Panel) Step3->Step4 Binding Kinetics Confirmed Step5 Cellular Off-Target Assay (Renal/Erythrocyte Models) Step4->Step5 Selectivity Ratio > 50 Step6 Data Synthesis & Structure-Activity Relationship Step5->Step6

Self-validating experimental workflow for assessing off-target metalloenzyme interactions.

Conclusion

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate represents a highly optimized building block for developing selective CA IX inhibitors. By leveraging the electron-withdrawing properties of the 3-fluoro group to modulate the sulfonamide pKa, and the steric bulk of the 2-ethoxy group to penalize off-target binding, this compound demonstrates a superior in vitro selectivity profile compared to non-fluorinated alternatives and classical pan-inhibitors.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

This document is structured to provide a comprehensive operational and disposal plan, grounded in established laboratory safety standards. Hazard Assessment: A Chemist's Perspective Given the structure of Methyl 2-ethoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document is structured to provide a comprehensive operational and disposal plan, grounded in established laboratory safety standards.

Hazard Assessment: A Chemist's Perspective

Given the structure of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, we must anticipate the potential hazards associated with its functional groups. This "hazard by analogy" approach is a cornerstone of safe laboratory practice for research chemicals.[1]

  • Aromatic Core with Sulfamoyl Group: Benzoic acids and sulfonamides can act as skin, eye, and respiratory tract irritants.[2][3] Assume the compound is, at a minimum, an irritant and potentially harmful if inhaled or ingested.

  • Organofluorine Moiety: The presence of a fluorine atom classifies this compound as a halogenated organic.[4][5] Such compounds can have unique toxicological profiles and require specific disposal procedures.

  • Fine Powder/Solid Form: As a solid, the compound poses an inhalation risk, especially during weighing and transfer operations. Fine powders can easily become airborne.

Based on this assessment, we will operate under the assumption that this compound is hazardous and requires stringent controls to minimize exposure.[6]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, we must implement robust engineering and administrative controls as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8][9]

  • Engineering Control (Primary): All handling of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate, especially the manipulation of the solid powder, must be conducted within a certified chemical fume hood.[4] This is the most critical step in preventing respiratory exposure.

  • Administrative Controls:

    • Designated Area: Establish a clearly marked "designated area" within the lab for handling this compound to prevent cross-contamination.[6]

    • Training: All personnel must be trained on the specific procedures outlined in this guide before commencing work.[8][9]

    • Chemical Hygiene Plan (CHP): This guide should be incorporated into your laboratory's broader Chemical Hygiene Plan.[1][9]

Operational Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Designate Area in Fume Hood gather_ppe 2. Assemble & Inspect PPE gather_mats 3. Prepare Materials & Spill Kit weigh 4. Weigh Solid gather_mats->weigh dissolve 5. Dissolve/React weigh->dissolve workup 6. Perform Reaction Workup dissolve->workup decon 7. Decontaminate Glassware & Surfaces workup->decon dispose 8. Segregate & Label Halogenated Waste decon->dispose remove_ppe 9. Doff & Dispose PPE dispose->remove_ppe

Caption: Workflow for handling Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the associated risks of exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical splash goggles AND face shield.[10][11]Double-gloving: Nitrile inner, Neoprene outer.[10]Flame-resistant lab coat, fully buttoned.[10]N95 respirator (minimum) to protect against fine particulates.
In-Solution Handling Chemical splash goggles.[11]Nitrile gloves (single pair). Inspect frequently.[10]Flame-resistant lab coat, fully buttoned.Not required if handled exclusively within a fume hood.
Workup & Purification Chemical splash goggles AND face shield.[10][11]Nitrile gloves. Change immediately if contact occurs.Flame-resistant lab coat, fully buttoned.Not required if handled exclusively within a fume hood.
Waste Disposal Chemical splash goggles.Nitrile or Neoprene gloves.Flame-resistant lab coat, fully buttoned.Not required.

Causality Behind PPE Choices:

  • Eye Protection: Goggles provide a seal against splashes and vapors. A face shield is added during solid handling and workups due to the increased risk of splashing.[11]

  • Hand Protection: Nitrile gloves offer good general protection against a range of chemicals.[10] However, as no specific breakthrough data exists for this compound, frequent inspection and immediate replacement upon contamination are crucial. Double-gloving during solid transfer provides an extra layer of protection against contamination.

  • Body Protection: A flame-resistant lab coat worn over long pants and closed-toe shoes protects against accidental spills.[10]

  • Respiratory Protection: An N95 respirator is essential when handling the solid outside of a containment device like a glovebox to prevent inhalation of fine powders. Inside a fume hood, this is a secondary precaution.

Emergency Procedures: Spill & Exposure Plan

Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Spill Response:

The response to a spill depends on its size and location.

Spill Response Decision Flowchart

spill Spill Occurs check_hood Is the spill contained within the fume hood? spill->check_hood spill_in_hood Small Spill (<100mL / 10g) Inside Hood check_hood->spill_in_hood Yes spill_outside Large Spill (>100mL / 10g) OR Any Spill Outside Hood check_hood->spill_outside No absorb 1. Absorb with inert material (e.g., vermiculite, sand) spill_in_hood->absorb collect 2. Collect into waste container absorb->collect decon_area 3. Decontaminate area collect->decon_area dispose_spill 4. Dispose as Halogenated Waste decon_area->dispose_spill evacuate 1. Evacuate immediate area spill_outside->evacuate alert 2. Alert others & call EHS evacuate->alert secure 3. Secure area, prevent entry alert->secure await 4. Await trained responders secure->await

Caption: Decision-making flowchart for spill response.

Waste Disposal Plan

Proper segregation of chemical waste is critical for safety and environmental compliance.

  • Classification: As a fluorinated organic compound, all waste containing Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate must be classified as Halogenated Organic Waste .[4][5]

  • Segregation:

    • Maintain separate, clearly labeled waste containers for "Halogenated Organic Waste" and "Non-Halogenated Organic Waste".[14][15][16]

    • Never mix these two waste streams. Contamination of non-halogenated solvent waste with even small amounts of halogenated compounds requires the entire container to be treated as more expensive halogenated waste.[16]

  • Containers:

    • Use appropriate, leak-proof containers with screw-top caps.[16]

    • Label the container with "Hazardous Waste," the full chemical name ("Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate"), and an approximate concentration or quantity before the first drop of waste is added.[15]

  • Disposal of Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh paper, and contaminated spill cleanup materials, must also be disposed of in the solid Halogenated Organic Waste container.

Do not pour any amount of this substance or its solutions down the drain.[4] All disposal must adhere to your institution's specific chemical waste management guidelines.

References

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. Available at: [Link]

  • 7.2 Organic Solvents. Environment, Health and Safety, Princeton University. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Eau Claire. Available at: [Link]

  • Health and Safety Compliance for the Research Laboratory. Lab Manager. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia. Available at: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal Protective Equipment (PPE). University of California, Berkeley. Available at: [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. Available at: [Link]

  • Personal Protective Equipment. World Health Organization. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.